molecular formula C10H11BrO2 B112025 2-Bromo-5-isopropoxybenzaldehyde CAS No. 162147-12-8

2-Bromo-5-isopropoxybenzaldehyde

Cat. No.: B112025
CAS No.: 162147-12-8
M. Wt: 243.1 g/mol
InChI Key: RFXGGROPXWWLIF-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXGGROPXWWLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-5-isopropoxybenzaldehyde synthesis pathways"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a highly valuable substituted benzaldehyde derivative, serving as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an electrophilic aldehyde, a versatile bromine handle for cross-coupling reactions, and a sterically influential isopropoxy group—makes it a sought-after building block for drug development professionals and researchers in agrochemicals and materials science. The strategic placement of these groups allows for sequential and regioselective modifications, providing a robust scaffold for molecular elaboration.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 2-Bromo-5-isopropoxybenzaldehyde. We will delve into two core retrosynthetic approaches, exploring the mechanistic underpinnings, explaining the causality behind experimental choices, and providing detailed, field-proven protocols.

Retrosynthetic Analysis

A logical analysis of the target molecule reveals two primary bond disconnections that form the basis of our synthetic strategies. The formyl group (C-CHO bond) or the isopropoxy ether linkage (C-O bond) can be retrosynthetically cleaved.

  • Pathway 1: C-CHO Bond Formation. This strategy involves the formylation of a pre-functionalized aryl ether, specifically 4-bromo-1-isopropoxybenzene. This approach leverages the electron-donating nature of the isopropoxy group to direct an electrophilic formylation to the ortho position.

  • Pathway 2: C-O Bond Formation. This alternative route involves the late-stage installation of the isopropoxy group via a Williamson ether synthesis onto a phenolic aldehyde precursor, 2-bromo-5-hydroxybenzaldehyde.

The choice between these pathways depends on factors such as starting material availability, scalability, and tolerance of other functional groups in a more complex synthetic sequence.

G cluster_0 Retrosynthetic Analysis cluster_1 Pathway 1 Precursors cluster_2 Pathway 2 Precursors Target 2-Bromo-5-isopropoxybenzaldehyde c1 C-CHO Disconnection (Formylation) Target->c1 Pathway 1 c2 C-O Disconnection (Etherification) Target->c2 Pathway 2 p1 4-Bromo-1-isopropoxybenzene c1->p1 p2 2-Bromo-5-hydroxybenzaldehyde c2->p2 p1_source 4-Bromophenol p1->p1_source p2_source 3-Hydroxybenzaldehyde p2->p2_source

Caption: Retrosynthetic overview for 2-Bromo-5-isopropoxybenzaldehyde.

Pathway 1: Formylation of 4-Bromo-1-isopropoxybenzene

This pathway begins with the synthesis of the key intermediate, 4-bromo-1-isopropoxybenzene, followed by the introduction of the aldehyde group at the C2 position. The isopropoxy group is a moderately activating, ortho-, para-directing group. With the para-position blocked by bromine, electrophilic substitution is strongly directed to the ortho-position.

Step 1.1: Synthesis of 4-Bromo-1-isopropoxybenzene

The synthesis of this starting material is a standard Williamson ether synthesis, proceeding via an SN2 reaction between the phenoxide of 4-bromophenol and an isopropyl electrophile.

G cluster_reaction Synthesis of 4-Bromo-1-isopropoxybenzene start 4-Bromophenol plus1 + reagent1 2-Iodopropane arrow1 K2CO3, DMF 80 °C product 4-Bromo-1-isopropoxybenzene

Caption: Williamson ether synthesis to form the key precursor.

Experimental Protocol: Isopropylation of 4-Bromophenol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, approx. 3-5 mL per gram of phenol).

  • Reagent Addition: Add 2-iodopropane (1.5 eq.) to the stirred suspension. While isopropyl bromide can be used, the iodide is more reactive, often leading to better yields and shorter reaction times.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-bromo-1-isopropoxybenzene as a clear oil.

Step 1.2 (Option A): Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[2] It utilizes a Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[3][4]

Mechanism Insight: The Vilsmeier reagent acts as a mild electrophile. The electron-donating isopropoxy group of 4-bromo-1-isopropoxybenzene activates the ring for electrophilic aromatic substitution. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to reveal the aldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Substrate Addition: Dissolve 4-bromo-1-isopropoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[3] The reaction progress can be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate or sodium bicarbonate solution.[5] This step hydrolyzes the intermediate iminium salt.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-isopropoxybenzaldehyde.

Step 1.2 (Option B): Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful alternative for regioselective formylation.[6] Alkoxy groups are effective directing groups, facilitating deprotonation at the adjacent ortho position by a strong organolithium base.[7] The resulting aryllithium species is then quenched with an electrophile like DMF.

Causality: This reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.[8] The primary competing pathway is lithium-halogen exchange at the C-Br bond. Using n-butyllithium (n-BuLi) at -78 °C generally favors the kinetically faster lithium-halogen exchange, whereas a bulky base like lithium diisopropylamide (LDA) can favor deprotonation.[7][9] For this substrate, lithium-halogen exchange is a significant risk; however, careful control can still achieve the desired ortho-lithiation.

Experimental Protocol: Ortho-Lithiation

  • Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 4-bromo-1-isopropoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. Stir the solution at -78 °C for 1 hour.[8]

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.[8]

  • Work-up: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the product.

Pathway 2: Alkylation of 2-Bromo-5-hydroxybenzaldehyde

This pathway constructs the molecule by first establishing the bromobenzaldehyde core and then adding the isopropoxy group in the final step.

Step 2.1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The key intermediate, 2-bromo-5-hydroxybenzaldehyde, is most commonly prepared by the direct electrophilic bromination of 3-hydroxybenzaldehyde.[10]

Mechanism and Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming bromine electrophile primarily to its ortho and para positions. Bromination at the C2 position is favored due to activation from the hydroxyl group. Careful control of reaction conditions is critical to prevent the formation of isomers and di-brominated byproducts.[11]

G cluster_reaction Synthesis of 2-Bromo-5-hydroxybenzaldehyde start 3-Hydroxybenzaldehyde plus1 + reagent1 Bromine (Br2) arrow1 CH2Cl2 35-38 °C product 2-Bromo-5-hydroxybenzaldehyde

Caption: Electrophilic bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde

  • Reaction Setup: In a four-necked flask, suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (CH₂Cl₂). Heat the mixture to 35-40 °C to achieve complete dissolution.[12]

  • Bromine Addition: Slowly add bromine (1.02 eq.) dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38 °C.[11][12]

  • Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.[12]

  • Isolation: Slowly cool the mixture to between -5 and 0 °C over 2 hours and continue stirring for an additional hour to maximize precipitation of the product.[12]

  • Purification: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane. Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[12] Further purification can be achieved by recrystallization.[11]

Step 2.2: Williamson Ether Synthesis (Final Step)

This final step is identical in principle to Step 1.1, involving the alkylation of the phenoxide of 2-bromo-5-hydroxybenzaldehyde with an isopropyl halide to form the target molecule.

Experimental Protocol: Isopropylation of 2-Bromo-5-hydroxybenzaldehyde

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as DMF or acetone.

  • Reagent Addition: Add isopropyl bromide or iodide (1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The final product, 2-Bromo-5-isopropoxybenzaldehyde, can be purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1A (Vilsmeier-Haack)Pathway 1B (Ortho-Lithiation)Pathway 2 (Alkylation)
Number of Steps 222
Starting Materials 4-Bromophenol, POCl₃, DMF4-Bromophenol, n-BuLi, DMF3-Hydroxybenzaldehyde, Bromine
Key Reagents Phosphorus oxychloriden-ButyllithiumLiquid Bromine
Overall Yield Moderate to GoodModerate (can be variable)Good to High
Scalability Generally goodChallenging due to cryogenicsExcellent
Safety Concerns POCl₃ is corrosive and water-reactive.n-BuLi is pyrophoric; requires strict anhydrous/inert conditions and cryogenic temperatures (-78 °C).Bromine is highly toxic and corrosive.
Key Advantage Reliable and well-established formylation method.Powerful method for specific regiochemistry.Avoids pyrophoric reagents; high-yielding bromination.
Key Disadvantage Use of corrosive POCl₃.Cryogenic temperatures and handling of pyrophoric reagents.Use of highly toxic liquid bromine.

Conclusion

Both retrosynthetic strategies offer viable and effective routes to 2-Bromo-5-isopropoxybenzaldehyde.

  • Pathway 2 (Alkylation of a Phenolic Precursor) is often preferred in industrial settings. The bromination of 3-hydroxybenzaldehyde is a high-yielding reaction that can be scaled effectively. While it uses hazardous liquid bromine, the operational procedures are straightforward and do not require specialized cryogenic equipment.

  • Pathway 1 (Formylation of an Aryl Ether) provides excellent alternatives, particularly the Vilsmeier-Haack reaction (1A), which is a robust and general method for formylating activated arenes. The ortho-lithiation route (1B) offers mechanistic elegance but presents significant practical challenges for large-scale synthesis due to the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents.

The ultimate choice of synthesis pathway will be guided by the specific context of the research or production campaign, balancing considerations of scale, available equipment, safety protocols, and reagent costs.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 33, p.24 (1953). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Jadhav, G. R., & Shaikh, M. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1160. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Schall, A., & Reiser, O. (2008). 25.6.5 Product Subclass 5: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 585-604). Thieme. Retrieved from [Link]

  • Akolkar, S. V., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and their utility in the synthesis of novel heterocycles. International Journal of ChemTech Research, 5(4), 187-194. Retrieved from [Link]

  • University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

"physicochemical properties of 2-Bromo-5-isopropoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in advanced organic synthesis. Its structural architecture, featuring an aldehyde, a bromine atom, and an isopropoxy ether group, provides multiple reactive sites for building complex molecular frameworks. While not as extensively documented as its precursor, 2-bromo-5-hydroxybenzaldehyde, its utility is inferred from the critical role of its parent compound in the synthesis of significant pharmaceutical agents.

Notably, 2-bromo-5-hydroxybenzaldehyde is a key building block for Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of atopic dermatitis, and for the development of Bcl-XL inhibitors investigated in cancer therapy.[1][2][3] The isopropoxy derivative, the subject of this guide, offers an alternative scaffold with modified steric and electronic properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic profile, reactivity, and essential experimental protocols for its synthesis and characterization, tailored for scientists and development professionals.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is foundational to all research and development. 2-Bromo-5-isopropoxybenzaldehyde is structurally defined by a benzene ring substituted at the C1, C2, and C5 positions with an aldehyde, a bromine atom, and an isopropoxy group, respectively.

  • IUPAC Name: 2-Bromo-5-isopropoxybenzaldehyde

  • CAS Number: 162147-12-8[4][5]

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.1 g/mol [5][6]

  • SMILES: CC(C)Oc1ccc(Br)c(C=O)c1

Physicochemical Properties

A summary of the core physicochemical data is essential for practical laboratory applications, from reaction design to safety assessment. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from its precursor and related analogs.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₁BrO₂[5][6]
Molecular Weight 243.1 g/mol [5][6]
Appearance Likely a solid powder at room temperature.Inferred from its precursor, 2-bromo-5-hydroxybenzaldehyde, which is a white to brown powder.[1][7]
Melting Point Data not readily available. For comparison, the precursor 2-bromo-5-hydroxybenzaldehyde melts at 130-135 °C.[2][7]
Boiling Point Data not readily available. The precursor boils at 286.7 °C at 760 mmHg.[7][8]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Based on the high solubility of its hydroxy-precursor in these solvents.[2][7][8]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromo-5-isopropoxybenzaldehyde after synthesis. The key functional groups—aldehyde, ether, and the substituted aromatic ring—give rise to a distinct spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear map of the proton environment. Key expected signals include:

  • Aldehyde Proton (-CHO): A singlet appearing significantly downfield, typically in the range of δ 9.8-10.0 ppm.[9] This pronounced shift is due to the strong deshielding effect of the carbonyl group's electronegative oxygen and magnetic anisotropy.

  • Aromatic Protons: The three protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling constants, providing definitive information on the substitution pattern.

  • Isopropoxy Protons (-OCH(CH₃)₂): This group will present as two distinct signals: a septet for the methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃).[9] The integration of these signals (1H for the septet, 6H for the doublet) is a key diagnostic feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

  • Carbonyl Carbon (-CHO): This carbon is the most deshielded, appearing far downfield, typically around δ 190 ppm.[9]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine (C-Br) and the carbon attached to the isopropoxy group (C-O) will have characteristic shifts that can be predicted or compared to spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹, which is highly characteristic of an aromatic aldehyde.[9]

  • C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the isopropoxy ether linkage will also be present.[9]

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in their typical regions (~3100-3000 cm⁻¹ and ~3000-2850 cm⁻¹, respectively).

Reactivity and Synthetic Applications

The synthetic value of 2-Bromo-5-isopropoxybenzaldehyde lies in the complementary reactivity of its functional groups, which can be addressed selectively.[9]

  • Aldehyde Group: This group is an electrophilic center, making it susceptible to nucleophilic addition reactions. It is a gateway for forming new carbon-carbon bonds (e.g., Grignard, Wittig reactions), carbon-nitrogen bonds (e.g., reductive amination, imine formation), and for oxidation to a carboxylic acid or reduction to an alcohol.[10]

  • Bromo Group: The bromine atom is a powerful handle for modern synthetic chemistry. It is an ideal substituent for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Heck reactions.[9][10] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2 position.

  • Isopropoxy Group: As an electron-donating group, the isopropoxy moiety activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

The typical synthesis of this compound involves the Williamson ether synthesis, starting from its precursor, 2-bromo-5-hydroxybenzaldehyde, and an isopropylating agent like 2-bromopropane in the presence of a suitable base.[9]

Experimental Protocols

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the preparation and verification of 2-Bromo-5-isopropoxybenzaldehyde.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification Reactants Reactants: - 2-Bromo-5-hydroxybenzaldehyde - 2-Bromopropane - Base (e.g., K₂CO₃) Reaction Williamson Ether Synthesis (Solvent: Acetone or DMF) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Bromo-5-isopropoxybenzaldehyde Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms H/C framework IR IR Spectroscopy Product->IR Confirms functional groups MS Mass Spectrometry Product->MS Confirms molecular weight Verified Verified Structure NMR->Verified IR->Verified MS->Verified

Caption: Workflow for the synthesis and characterization of 2-Bromo-5-isopropoxybenzaldehyde.

Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative procedure based on the standard Williamson ether synthesis methodology.[9]

  • Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., anhydrous acetone or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2-1.5 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 2-Bromo-5-isopropoxybenzaldehyde.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of chloroform-d is appropriate given the expected solubility of the compound.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts of all peaks based on their multiplicity, integration, and comparison with expected values.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at low temperatures (-4°C to -20°C) is recommended.[13] Keep away from strong oxidizing agents and direct sunlight.[11][14]

  • Stability: The compound is expected to be stable under recommended storage conditions.[14]

Conclusion

2-Bromo-5-isopropoxybenzaldehyde is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its physicochemical profile is characterized by the dual reactivity of the aldehyde and bromo functionalities, which allows for sequential and diverse chemical modifications. While detailed experimental data is sparse, its properties can be reliably predicted from established chemical principles and analysis of its precursors. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile building block in their discovery programs.

References

  • The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Google Cloud.
  • 2-bromo-5-hydroxy Benzaldehyde. lifechem pharma.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Google Cloud.
  • A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.
  • An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8. Benchchem.
  • Exploring 2-Bromo-5-(hydroxy)
  • 2-Bromo-5-isopropoxybenzaldehyde. BIOFOUNT.
  • 5-Bromo-2-isopropoxybenzaldehyde | CAS 138505-25-6. AMERICAN ELEMENTS.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No.. Loba Chemie.
  • SAFETY D
  • 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde. BLD Pharm.
  • SAFETY D
  • CAS NO.

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A Senior Application Scientist's Technical Guide to 2-Bromo-5-isopropoxybenzaldehyde (CAS: 162147-12-8)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a building block is measured by its functional versatility and predictable reactivity. 2-Bromo-5-isopropoxybenzaldehyde, identified by CAS number 162147-12-8, emerges as a quintessential example of such a scaffold. Its architecture, featuring an ortho-bromo substituent, a para-isopropoxy group, and a critical aldehyde handle, presents a trifecta of functionalities. This strategic arrangement allows for sequential, regioselective modifications, making it a powerful precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind its synthesis, characterization, and application. We will explore not just the "how" but the "why," providing the in-depth insights necessary for its effective integration into sophisticated research and development workflows.

Section 1: Core Molecular Profile and Physicochemical Properties

The utility of 2-Bromo-5-isopropoxybenzaldehyde stems directly from the interplay of its three primary functional groups. The electron-donating nature of the isopropoxy ether influences the aromatic ring's reactivity, while the electron-withdrawing aldehyde and the bromo group serve as key points for synthetic transformations.[1] The bromine atom, in particular, is a crucial handle for modern transition-metal-catalyzed cross-coupling reactions, and the aldehyde provides a gateway for a multitude of nucleophilic additions and derivatizations.[1]

Key Physicochemical Data

The following table summarizes the essential properties of 2-Bromo-5-isopropoxybenzaldehyde, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 162147-12-8[2][3][4][5][6]
Molecular Formula C₁₀H₁₁BrO₂[2][3]
Molecular Weight 243.10 g/mol [2][3]
MDL Number MFCD24119204[2][3]
SMILES Code O=CC1=CC(OC(C)C)=CC=C1Br[3]
IUPAC Name 2-bromo-5-isopropoxybenzaldehyde[2]
Safety, Handling, and Storage

While specific safety data for this exact molecule is limited, data from closely related analogs like 2-bromo-5-hydroxybenzaldehyde and 5-bromo-2-methoxybenzaldehyde provides a strong basis for handling protocols. The compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[7][8][9]

  • Hazard Statements: Assumed H302 (Harmful if swallowed), potential for skin/eye irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][8][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[3] Recommended storage temperature is between 2-8°C.[3] Keep the container tightly closed.

Section 2: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any research program. The logical and field-tested approach to 2-Bromo-5-isopropoxybenzaldehyde involves a two-step sequence starting from a commercially available precursor, 3-hydroxybenzaldehyde. This strategy ensures high regioselectivity for the initial bromination, followed by a standard etherification.

Synthetic Workflow Overview

The overall process involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde, followed by Williamson ether synthesis to install the isopropoxy group. Purification is typically achieved via column chromatography.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 3-Hydroxybenzaldehyde Bromination Step 1: Electrophilic Bromination (Br₂, CH₂Cl₂) Start->Bromination Intermediate Intermediate: 2-Bromo-5-hydroxybenzaldehyde Bromination->Intermediate Etherification Step 2: Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, Acetone) Intermediate->Etherification Crude Crude Product Etherification->Crude Purification Purification: Silica Gel Column Chromatography Crude->Purification Characterization Characterization: (NMR, FT-IR, MS) Purification->Characterization Final Final Product: 2-Bromo-5-isopropoxybenzaldehyde Characterization->Final

Caption: Synthetic and purification workflow for 2-Bromo-5-isopropoxybenzaldehyde.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of each step can be monitored by Thin-Layer Chromatography (TLC) before proceeding to the next.

Step 1: Bromination of 3-Hydroxybenzaldehyde [12][13]

  • Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 250 mL of dichloromethane (CH₂Cl₂).

  • Reaction: Cool the mixture to 0°C using an ice bath. Slowly add a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 50 mL of CH₂Cl₂ dropwise via the addition funnel over 1 hour. The causality here is crucial: slow, cold addition minimizes side reactions and ensures selective mono-bromination ortho to the strongly activating hydroxyl group.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Quench the reaction by carefully adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-5-hydroxybenzaldehyde.

Step 2: O-Alkylation (Etherification)

  • Setup: To the crude 2-Bromo-5-hydroxybenzaldehyde from the previous step, add 250 mL of acetone, potassium carbonate (20.7 g, 0.15 mol), and 2-bromopropane (14.8 g, 13.0 mL, 0.12 mol).

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. The choice of a polar aprotic solvent (acetone) and a moderate base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and 2-bromopropane without promoting elimination side reactions.

  • Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Experimental Protocol: Purification
  • Technique: Flash column chromatography on silica gel is the method of choice for purification.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). The less polar product will elute, leaving more polar impurities behind.

  • Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-5-isopropoxybenzaldehyde as a solid or oil.

Analytical Characterization Data

Spectroscopic analysis is essential to confirm the structure and purity of the final product.[13][14]

TechniqueExpected Characteristics
¹H NMR δ ~10.3 (s, 1H, -CHO), ~7.5-7.6 (m, 2H, Ar-H), ~7.1 (m, 1H, Ar-H), ~4.6 (septet, 1H, -OCH(CH₃)₂), ~1.4 (d, 6H, -OCH(CH₃)₂)
¹³C NMR δ ~190 (C=O), ~158 (C-O), ~135, ~125, ~122, ~118, ~115 (Ar-C), ~71 (-OCH), ~22 (-CH₃)
FT-IR (cm⁻¹) ~2980 (C-H, alkyl), ~2840, ~2740 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, ~1470 (C=C, aromatic), ~1250 (C-O, ether), ~1040 (C-Br)
Mass Spec (ESI) [M+H]⁺ calculated for C₁₀H₁₂BrO₂⁺: 243.0015; Found: ~243.0015

Section 3: Reactivity and Applications in Drug Discovery

The synthetic power of 2-Bromo-5-isopropoxybenzaldehyde lies in its capacity for selective, sequential reactions at its two primary functional handles: the bromo group and the aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime substrate for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in drug synthesis.[15][16][17][18][19]

3.1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl bromide with a boronic acid or ester, creating a biaryl linkage.[16][18][19][20] The base is critical as it activates the boronic acid, facilitating the transmetalation step.[18]

G cluster_suzuki Suzuki-Miyaura Coupling A 2-Bromo-5-isopropoxybenzaldehyde Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->Catalyst B Arylboronic Acid (R-B(OH)₂) B->Catalyst Product Biaryl Product Catalyst->Product

Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling [16][21]

  • Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with argon three times. This is a critical self-validating step; removal of oxygen prevents catalyst degradation.

  • Solvent & Reaction: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). Heat the reaction to 90-100°C for 6-12 hours, monitoring by TLC.

  • Work-up: Cool to room temperature, add water, and extract with ethyl acetate. The organic phase is then dried, concentrated, and purified by column chromatography.

3.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, a key step in synthesizing many pharmaceuticals.[15][17][22][23][24] The choice of a bulky, electron-rich phosphine ligand is essential for promoting the reductive elimination step and achieving high yields.[15][24]

G cluster_buchwald Buchwald-Hartwig Amination A 2-Bromo-5-isopropoxybenzaldehyde Catalyst Pd Precatalyst + Ligand (e.g., Pd₂(dba)₃ + XPhos) + Strong Base (e.g., NaOtBu) A->Catalyst B Amine (R₂NH) B->Catalyst Product Aryl Amine Product Catalyst->Product

Caption: Logical relationship in a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination [15][17]

  • Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 135 mg, 1.4 mmol).

  • Reagent Addition: Add 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent & Reaction: Add anhydrous, degassed toluene (5 mL). Seal the vial and heat to 100-110°C for 12-24 hours.

  • Work-up: After cooling, quench the reaction with saturated ammonium chloride solution, extract with an organic solvent, dry, concentrate, and purify via chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile electrophile for constructing more complex carbon skeletons.

3.2.1. Grignard Reaction (C-C Bond Formation)

The addition of a Grignard reagent (R-MgBr) to the aldehyde carbonyl, followed by an acidic workup, yields a secondary alcohol.[25][26][27] This is a classic and reliable method for introducing new alkyl or aryl substituents. The Grignard reagent is a powerful nucleophile and a strong base, necessitating anhydrous conditions to prevent quenching.[25][26]

Protocol: Grignard Reaction [26][28]

  • Setup: In a flame-dried, three-neck flask under argon, place a solution of 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol) in 10 mL of anhydrous diethyl ether.

  • Addition: Cool the flask to 0°C. Add the Grignard reagent (e.g., 1.1 mL of a 1.0 M solution of methylmagnesium bromide in THF, 1.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C. Extract with diethyl ether, dry the organic layer, concentrate, and purify the resulting secondary alcohol by chromatography.

Conclusion

2-Bromo-5-isopropoxybenzaldehyde (CAS: 162147-12-8) is far more than a simple catalog chemical; it is a strategically designed synthetic platform. Its value is derived from the orthogonal reactivity of its functional groups, which allows for a logical and stepwise construction of molecular complexity. The bromine atom provides reliable entry into modern cross-coupling chemistry for C-C and C-N bond formation, while the aldehyde group serves as a robust electrophilic handle for nucleophilic additions. This guide has provided a comprehensive framework, grounded in mechanistic principles and field-tested protocols, to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.

References

  • Angene. (n.d.). 2-bromo-5-isopropoxybenzaldehyde | 162147-12-8. Retrieved from [Link]

  • Vertex AI Search. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
  • Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

Sources

"molecular structure of 2-Bromo-5-isopropoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-5-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-5-isopropoxybenzaldehyde (CAS No: 162147-12-8). As a halogenated aromatic aldehyde, this compound serves as a versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. This document elucidates its structural features through an examination of spectroscopic data (NMR, IR, MS), details a robust synthetic protocol, and explores the electronic interplay of its functional groups—aldehyde, bromo, and isopropoxy—which dictates its chemical behavior. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable building block.

Introduction to 2-Bromo-5-isopropoxybenzaldehyde

Halogenated aromatic aldehydes are a cornerstone of modern synthetic chemistry, offering dual reactivity that enables complex molecular architecture construction.[1] The aldehyde group provides a reactive site for nucleophilic additions and transformations into various functional groups, while the halogen atom serves as a critical handle for transition-metal-catalyzed cross-coupling reactions.[1][2] 2-Bromo-5-isopropoxybenzaldehyde embodies this utility, presenting a unique combination of substituents on a benzaldehyde core that allows for precise and strategic molecular modifications.

Contextual Significance

The functionalization of benzene rings is a fundamental aspect of organic synthesis, enabling the creation of a vast array of substituted aromatic compounds.[1] 2-Bromo-5-isopropoxybenzaldehyde is a prime example of a strategically functionalized aromatic, where the specific placement of the bromo, isopropoxy, and aldehyde groups confers a distinct reactivity profile. Its precursor, 2-Bromo-5-hydroxybenzaldehyde, is a key intermediate in the synthesis of pharmaceutical agents, including inhibitors of cancer cell growth, underscoring the importance of this structural class in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Bromo-5-isopropoxybenzaldehyde is provided below.

PropertyValueSource
CAS Number 162147-12-8[4]
Molecular Formula C₁₀H₁₁BrO₂[4]
Molecular Weight 243.10 g/mol [4]
MDL Number MFCD24119204[4]
SMILES CC(C)OC1=C(C=C(C=C1)Br)C=O[1][5]
Storage Conditions Inert atmosphere, 2-8°C[4][6]

Elucidation of the Molecular Structure

The definitive structure of 2-Bromo-5-isopropoxybenzaldehyde is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's connectivity and chemical environment.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a specific experimental spectrum is not publicly available, the expected chemical shifts and splitting patterns can be accurately predicted based on established principles and data from analogous structures.[1]

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.3 ppm .[1][7] Its downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. Their specific shifts are influenced by the electronic effects of the adjacent substituents.

  • Isopropoxy Protons (-OCH(CH₃)₂): This group will present two distinct signals. A septet (a multiplet with seven lines) for the methine proton (-OCH -) and a doublet for the six equivalent methyl protons (-CH(CH₃ )₂).[1]

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-CHO): The most downfield signal, typically appearing around ~190 ppm , is characteristic of an aldehyde carbonyl carbon.[1]

  • Aromatic Carbons: Six distinct signals are expected, with the carbons directly attached to the electronegative bromine and oxygen atoms having characteristic chemical shifts.

  • Isopropoxy Carbons: Two signals corresponding to the methine carbon (-C H-) and the equivalent methyl carbons (-C H₃) will be present in the upfield (aliphatic) region of the spectrum.

Structural Unit Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Key Features
Aldehyde (-CHO)9.8 - 10.3~190Singlet, highly deshielded
Aromatic (Ar-H)7.0 - 7.8110 - 160Complex splitting pattern
Isopropoxy (-OCH(CH₃)₂)Septet (~4.6) & Doublet (~1.3)~70 & ~22Confirms isopropoxy group

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-Bromo-5-isopropoxybenzaldehyde, the key absorptions are predictable.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹ , which is a definitive indicator of the carbonyl group.[1]

  • C-O Stretch (Ether): The stretching vibration of the aryl-ether linkage will appear in the region of 1250-1000 cm⁻¹ .

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group appear just below 3000 cm⁻¹.

  • C-Br Stretch: This vibration occurs in the fingerprint region, typically below 600 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key diagnostic feature for 2-Bromo-5-isopropoxybenzaldehyde would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Synthetic Pathway: Williamson Ether Synthesis

A common and efficient method for preparing 2-Bromo-5-isopropoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the alkylation of the corresponding phenol, 2-Bromo-5-hydroxybenzaldehyde, with an isopropylating agent such as isopropyl bromide or 2-iodopropane in the presence of a base.[1] The base (e.g., K₂CO₃, NaH) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.

The precursor, 2-Bromo-5-hydroxybenzaldehyde, is typically synthesized via the direct bromination of 3-hydroxybenzaldehyde.[2][8]

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Target Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde Br₂, CH₂Cl₂ Target 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde->Target Isopropyl Halide, Base (e.g., K₂CO₃)

Fig. 1: Synthetic workflow for 2-Bromo-5-isopropoxybenzaldehyde.
Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-5-isopropoxybenzaldehyde from 2-Bromo-5-hydroxybenzaldehyde.

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • Isopropyl bromide (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension.

  • Add isopropyl bromide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-isopropoxybenzaldehyde.

Analysis of Chemical Reactivity

The reactivity of 2-Bromo-5-isopropoxybenzaldehyde is governed by the electronic interplay of its three functional groups.[1][9]

  • Aldehyde Group (-CHO): Strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic addition.[9]

  • Bromo Group (-Br): Deactivating due to its strong electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions via its weaker electron-donating resonance effect (+M).[9]

  • Isopropoxy Group (-O-iPr): Strongly activating and ortho, para-directing due to its potent electron-donating resonance effect (+M), which overrides its inductive electron-withdrawing effect (-I).

The combined effect makes the molecule a versatile substrate. The aldehyde is available for nucleophilic attack, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Sources

"2-Bromo-5-isopropoxybenzaldehyde spectral data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde (CAS No: 162147-12-8) is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its molecular structure, featuring an aldehyde, a bromine atom, and an isopropoxy group, provides multiple reaction sites for building complex molecules, particularly in the development of pharmaceuticals and novel materials.[1] A precise understanding of its chemical structure is paramount for its effective use, and this is achieved through a combination of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-5-isopropoxybenzaldehyde. It is designed for researchers, chemists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles of interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-isopropoxybenzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted spectrum in a suitable solvent like deuterated chloroform (CDCl₃) shows signals corresponding to the aldehyde, aromatic, and isopropoxy protons.[5]

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-5-isopropoxybenzaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~10.3Singlet (s)1H-Aldehyde (-CHO)
~7.7Doublet (d)1H~2.5H-6 (Aromatic)
~7.5Doublet (d)1H~8.8H-3 (Aromatic)
~7.1Doublet of doublets (dd)1H~8.8, ~2.5H-4 (Aromatic)
~4.6Septet (sept)1H~6.0Isopropoxy (-CH)
~1.4Doublet (d)6H~6.0Isopropoxy (-CH₃)
  • Aldehyde Proton (~10.3 ppm): This proton appears as a sharp singlet significantly downfield due to the strong deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the benzene ring.[6] Its integration value of 1H confirms its identity.

  • Aromatic Protons (~7.1-7.7 ppm): The three aromatic protons are chemically distinct and exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-3 is ortho to the bromine and shows a large doublet coupling to H-4. H-6, adjacent to the aldehyde, appears as a small doublet due to meta-coupling with H-4. H-4 is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets.

  • Isopropoxy Protons (~1.4 and ~4.6 ppm): The methine proton (-CH) is adjacent to six equivalent methyl protons, splitting its signal into a septet.[1] Conversely, the six methyl protons (-CH₃) are adjacent to the single methine proton, resulting in a doublet. The integration ratio of 1:6 is definitive for the isopropoxy group.

Caption: ¹H NMR assignments for 2-Bromo-5-isopropoxybenzaldehyde.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-isopropoxybenzaldehyde

Chemical Shift (δ) ppmAssignment
~190Aldehyde Carbonyl (C=O)
~160C5 (Aromatic C-O)
~136C1 (Aromatic C-CHO)
~128C3 (Aromatic C-H)
~125C6 (Aromatic C-H)
~118C4 (Aromatic C-H)
~115C2 (Aromatic C-Br)
~72Isopropoxy (-CH)
~22Isopropoxy (-CH₃)
  • Causality of Chemical Shifts: The aldehyde carbonyl carbon is the most deshielded (~190 ppm) due to the double bond to highly electronegative oxygen.[1] The aromatic carbon attached to the isopropoxy group (C5) is also significantly downfield (~160 ppm). The carbon bearing the bromine atom (C2) is shifted upfield relative to other substituted carbons due to the "heavy atom effect". The aliphatic carbons of the isopropoxy group appear in the upfield region, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for 2-Bromo-5-isopropoxybenzaldehyde

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3080-3030Aromatic C-H StretchMedium
~2980-2930Aliphatic C-H StretchMedium
~2840 & ~2740Aldehyde C-H Stretch (Fermi Doublet)Weak
~1700Aldehyde C=O StretchStrong
~1600 & ~1480Aromatic C=C Ring StretchMedium
~1250Aryl-O-Alkyl Ether C-O StretchStrong
  • Diagnostic Peaks: The most prominent peak in the spectrum is the strong, sharp absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.[1][7] The presence of two weak bands around 2840 cm⁻¹ and 2740 cm⁻¹ (a Fermi doublet) is definitive for the aldehyde C-H stretch and distinguishes it from a ketone.[7] A strong band around 1250 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 2-Bromo-5-isopropoxybenzaldehyde (Molecular Weight: 243.1 g/mol ), electron impact (EI) ionization would produce a characteristic spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-5-isopropoxybenzaldehyde

m/z (mass-to-charge)Ion FormulaSignificance
244 / 242[C₁₀H₁₁⁷⁹BrO₂]⁺ & [C₁₀H₁₁⁸¹BrO₂]⁺Molecular Ion (M⁺) peak cluster, ~1:1 ratio
243 / 241[M-H]⁺Loss of the aldehydic hydrogen
215 / 213[M-CHO]⁺Loss of the formyl radical
201 / 199[M-C₃H₆]⁺McLafferty-like rearrangement (loss of propene)
185 / 183[M-C₃H₇O]⁺Loss of the isopropoxy radical
79 / 81[Br]⁺Bromine ion
  • The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks (a doublet) of almost equal intensity at m/z 242 and 244.[8][9] This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

  • Fragmentation Pathways: Common fragmentation for aromatic aldehydes includes the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29).[10][11] Cleavage of the ether bond can lead to the loss of the isopropoxy radical or the loss of propene via rearrangement.

G M [C10H11BrO2]+• m/z 242/244 M_H [M-H]+ m/z 241/243 M->M_H - •H M_CHO [M-CHO]+ m/z 213/215 M->M_CHO - •CHO M_C3H7O [M-C3H7O]+ m/z 183/185 M->M_C3H7O - •OC3H7

Caption: Key fragmentation pathways for 2-Bromo-5-isopropoxybenzaldehyde.

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-5-isopropoxybenzaldehyde.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube.[5][12] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple residual peak.[5]

  • Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[5]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 400 MHz (or higher) spectrometer are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals and identify the chemical shifts and coupling constants.

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[13][14]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 2-Bromo-5-isopropoxybenzaldehyde powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[13]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

References

  • (No author given). (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide. Benchchem.com.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.com.
  • (No author given). (n.d.). Sample preparation for FT-IR.
  • Gu, C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 48(9), 5039-46.
  • (No author given). (n.d.).
  • (No author given). (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of California, Los Angeles.
  • (No author given). (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Guo, B., et al. (2016).
  • (No author given). (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • (No author given). (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).
  • Brown, D. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • Sigma-Aldrich. (n.d.). NMR Solvents. Sigmaaldrich.com.
  • Brown, D. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • BenchChem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8. Benchchem.com.
  • King-Pharm. (n.d.). 2-bromo-5-isopropoxybenzaldehyde [162147-12-8]. King-pharm.com.
  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Americanelements.com.
  • J&K Scientific LLC. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde | 138505-25-6. Jk-sci.com.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde. Sielc.com.
  • (No author given). (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Savemyexams.com.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Pubchem.ncbi.nlm.nih.gov.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburghinst.com.
  • Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Agilent.com.
  • Brown, D. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry.
  • BLD Pharm. (n.d.). 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde. Bldpharm.com.
  • Cambridge Isotope Labs. (n.d.). NMR Solvents & Consumables. Isotope.com.
  • Arctom. (n.d.). CAS NO. 162147-12-8 | 2-Bromo-5-isopropoxybenzaldehyde. Arctom.com.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • (No author given). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • Chemistry LibreTexts. (2023).
  • Alchem Pharmtech. (n.d.). CAS 138505-25-6 | 5-Bromo-2-isopropoxybenzaldehyde. Alchem.com.
  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Pubchem.ncbi.nlm.nih.gov.

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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzaldehyde: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-5-isopropoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. We will delve into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a substituted aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the isopropoxy group modulates the lipophilicity and metabolic stability of derivative compounds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions. A clear understanding of the efficient synthesis of this building block is therefore crucial for the timely advancement of drug discovery programs.

This guide will focus on two primary and strategically distinct synthetic pathways, each originating from a readily available starting material:

  • Route A: Commencing with 3-Hydroxybenzaldehyde , involving electrophilic aromatic substitution followed by etherification.

  • Route B: Starting from 3-Bromophenol , which entails etherification prior to the introduction of the aldehyde group.

We will explore the causality behind the experimental choices for each step, ensuring a thorough understanding of the underlying chemical principles.

Route A: Synthesis from 3-Hydroxybenzaldehyde

This approach is often favored for its directness, leveraging the directing effects of the hydroxyl and aldehyde groups on the aromatic ring. The synthesis proceeds in two key steps: regioselective bromination followed by Williamson ether synthesis.

Step 1: Regioselective Bromination of 3-Hydroxybenzaldehyde

The initial step involves the bromination of 3-hydroxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde is a deactivating, meta- directing group. The concerted directing effects of both groups favor the introduction of the bromine atom at the C2 position, ortho to the hydroxyl group and meta to the aldehyde.

Experimental Protocol:

A general procedure for the synthesis of 2-bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde is as follows[1]:

  • Suspend 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottomed flask equipped with a stirrer and an addition funnel.

  • Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.

  • Slowly add a solution of bromine (1.0-1.05 eq.) in dichloromethane dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent mixture (e.g., n-heptane/dichloromethane), and dry under vacuum to afford 2-bromo-5-hydroxybenzaldehyde.

Causality and Mechanistic Insights:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the ring towards electrophilic attack, and its directing effect, along with the meta-directing effect of the aldehyde, ensures high regioselectivity for the C2 position. Careful control of the reaction temperature is crucial to minimize the formation of di-brominated byproducts.

Step 2: Williamson Ether Synthesis for Isopropylation

The second step involves the etherification of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde with an isopropylating agent to furnish the final product. The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.[2][3][4]

Experimental Protocol:

A general procedure for the isopropylation is as follows[5]:

  • To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Add an isopropylating agent, such as 2-bromopropane or isopropyl iodide (1.1-1.5 eq.), to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-5-isopropoxybenzaldehyde.

Causality and Mechanistic Insights:

The reaction proceeds via an SN2 mechanism. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide.

Route B: Synthesis from 3-Bromophenol

This alternative strategy involves the initial formation of the bromo-isopropoxy benzene core, followed by the introduction of the aldehyde group in the final step. This can be advantageous if the starting material, 3-bromophenol, is more readily available or cost-effective.

Step 1: Williamson Ether Synthesis of 3-Bromophenol

The first step is the conversion of 3-bromophenol to 1-bromo-3-isopropoxybenzene. This is another application of the Williamson ether synthesis.

Experimental Protocol:

A representative procedure for the etherification of a phenol is as follows[6]:

  • In a round-bottomed flask, dissolve 3-bromophenol (1.0 eq.) in a suitable solvent like acetonitrile or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq.), to the solution.

  • Add 2-bromopropane (1.2 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give 1-bromo-3-isopropoxybenzene, which can be purified by distillation or chromatography if necessary.

Step 2: Formylation of 1-Bromo-3-isopropoxybenzene

The final step is the introduction of the aldehyde group onto the 1-bromo-3-isopropoxybenzene ring. There are two primary methods to achieve this regioselectively: the Vilsmeier-Haack reaction and directed ortho-lithiation.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[7][8][9][10][11] The isopropoxy group is an activating, ortho-, para- director, while the bromine atom is a deactivating, ortho-, para- director. The combined directing effects will favor formylation at the position ortho to the isopropoxy group and meta to the bromine, which is the desired C2 position.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows[7]:

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) to anhydrous dimethylformamide (DMF), which serves as both the reagent and solvent.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-bromo-3-isopropoxybenzene (1.0 eq.) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base, such as sodium hydroxide (NaOH) or sodium acetate (NaOAc).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Mechanistic Insights:

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich aromatic ring of 1-bromo-3-isopropoxybenzene then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[12][13][14] The isopropoxy group can act as a directed metalation group (DMG), guiding the deprotonation by a strong base (like n-butyllithium) to the adjacent ortho position.

Experimental Protocol:

A general procedure for directed ortho-lithiation followed by formylation is:

  • Dissolve 1-bromo-3-isopropoxybenzene (1.0 eq.) in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq.) and stir at -78 °C for 1-2 hours.

  • Add a formylating agent, such as anhydrous DMF (1.2 eq.), to the aryllithium species at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Causality and Mechanistic Insights:

The heteroatom of the isopropoxy group coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to the sterically accessible ortho position. The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic carbonyl carbon of DMF. The intermediate thus formed is then hydrolyzed during the aqueous workup to afford the aldehyde.

Comparative Analysis of Synthetic Routes

FeatureRoute A (from 3-Hydroxybenzaldehyde)Route B (from 3-Bromophenol)
Starting Material Cost & Availability 3-Hydroxybenzaldehyde is generally inexpensive and readily available.3-Bromophenol is also a common and relatively inexpensive starting material.
Number of Steps Two main synthetic steps.Two to three steps, depending on the formylation method.
Regioselectivity Control Generally high in the bromination step due to the strong directing effects of the -OH and -CHO groups.Formylation regioselectivity can be high with both Vilsmeier-Haack and directed lithiation methods.
Reaction Conditions Bromination can use corrosive and hazardous bromine. Williamson ether synthesis is generally robust.Vilsmeier-Haack uses POCl₃ which is corrosive. Directed lithiation requires anhydrous conditions and low temperatures.
Scalability Both steps are generally scalable.Vilsmeier-Haack is a well-established industrial reaction. Directed lithiation can be more challenging to scale up due to the use of organolithiums.
Overall Yield Can be good, but depends on the efficiency of both the bromination and etherification steps.Yields can be high, particularly with the directed lithiation approach for the formylation step.

Visualizing the Synthetic Pathways

Route A: 3-Hydroxybenzaldehyde Pathway

Route_A 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde Bromination (Br₂) 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde->2-Bromo-5-isopropoxybenzaldehyde Williamson Ether Synthesis (i-Pr-X, Base)

Caption: Synthetic scheme for Route A.

Route B: 3-Bromophenol Pathway

Route_B 3-Bromophenol 3-Bromophenol 1-Bromo-3-isopropoxybenzene 1-Bromo-3-isopropoxybenzene 3-Bromophenol->1-Bromo-3-isopropoxybenzene Williamson Ether Synthesis (i-Pr-X, Base) 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-isopropoxybenzaldehyde 1-Bromo-3-isopropoxybenzene->2-Bromo-5-isopropoxybenzaldehyde Formylation (Vilsmeier-Haack or Lithiation/DMF)

Caption: Synthetic scheme for Route B.

Conclusion

The synthesis of 2-bromo-5-isopropoxybenzaldehyde can be efficiently achieved through several viable synthetic routes. The choice of the optimal pathway will depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the available laboratory equipment. Both the route starting from 3-hydroxybenzaldehyde and the one commencing with 3-bromophenol are robust and have been well-documented in the chemical literature. A thorough evaluation of the pros and cons of each approach, as outlined in this guide, will enable the researcher to make an informed decision for the successful synthesis of this valuable building block.

References

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN102060717A - The synthetic method of 3-amino-4-bromophenol.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Synthesis of 3-bromo-phenol. PrepChem.com.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • The Williamson Ether Synthesis. Chemistry Steps.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • 2-Bromo-5-isopropoxybenzaldehyde. Benchchem.
  • Williamson ether synthesis. Wikipedia.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Directed ortho metal
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Directed (ortho)

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"electronic effects of substituents in 2-Bromo-5-isopropoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-5-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the intramolecular electronic and steric effects governing the chemical reactivity of 2-Bromo-5-isopropoxybenzaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document dissects the complex interplay between the bromo, isopropoxy, and aldehyde substituents. We explore how their combined inductive, resonance, and steric influences modulate the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon. This guide synthesizes theoretical principles with practical considerations, offering predictive insights into the molecule's behavior in key synthetic transformations, supported by detailed experimental and computational protocols.

Introduction: The Principles of Substituent Effects

The reactivity of a substituted benzene ring is not merely the sum of its parts; it is a nuanced landscape shaped by the electronic character of its substituents. These effects are broadly categorized into two primary mechanisms:

  • Inductive Effects (I): Transmitted through the sigma (σ) bond framework, this effect arises from the electronegativity difference between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density toward it (+I effect).[1][2]

  • Resonance Effects (M or R): Operating through the pi (π) system, this effect involves the delocalization of lone pairs or pi electrons between the substituent and the aromatic ring. This delocalization can either donate electron density into the ring (+R effect) or withdraw it (-R effect).[3]

The balance between these two effects, along with steric considerations, determines a substituent's overall impact on the ring's reactivity towards electrophiles (activating/deactivating) and the regioselectivity of the reaction (ortho, meta, or para-directing).

Deconstruction of Substituent Effects in the Subject Molecule

The chemical personality of 2-Bromo-5-isopropoxybenzaldehyde is dictated by the unique contributions of its three functional groups, each occupying a critical position on the benzene ring.

The Aldehyde Group (-CHO) at C1

The formyl group is a moderately deactivating, meta-directing substituent.[1]

  • -I Effect (Inductive Withdrawal): The oxygen atom is significantly more electronegative than carbon, leading to a strong pull of sigma-electron density away from the aromatic ring.

  • -R Effect (Resonance Withdrawal): The carbonyl group's pi system is conjugated with the aromatic ring, allowing it to withdraw pi-electron density, particularly from the ortho and para positions. This leaves the meta positions relatively less electron-deficient.[2]

The carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions have a destabilizing resonance structure where the positive charge is adjacent to the positively polarized carbonyl carbon. The meta-attack intermediate avoids this unfavorable configuration, making it the preferred pathway.[1]

The Bromo Substituent (-Br) at C2

Halogens present a classic case of competing electronic effects. The bromine atom is a deactivating, yet ortho, para-directing group.[4][5][6]

  • -I Effect (Inductive Withdrawal): Due to its high electronegativity, bromine strongly withdraws electron density through the sigma bond, reducing the overall nucleophilicity of the ring and thus deactivating it towards electrophilic attack compared to benzene.[7]

  • +R Effect (Resonance Donation): The lone pairs on the bromine atom can be delocalized into the aromatic pi system. This resonance effect donates electron density specifically to the ortho and para positions.[8]

While the inductive effect is stronger and dictates the overall deactivation, the resonance effect governs the regioselectivity, enriching the ortho and para positions with electron density relative to the meta position.[5]

The Isopropoxy Group (-O-iPr) at C5

Alkoxy groups are powerful activating, ortho, para-directing substituents.

  • -I Effect (Inductive Withdrawal): The electronegative oxygen atom exerts a modest inductive pull on the ring's sigma electrons.

  • +R Effect (Resonance Donation): This is the dominant effect. The lone pair electrons on the oxygen atom strongly delocalize into the aromatic ring, significantly increasing electron density at the ortho and para positions.[3][9] This powerful electron donation makes the ring much more reactive towards electrophiles than unsubstituted benzene.

The interplay of these individual effects is summarized in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Reactivity EffectDirecting Influence
Aldehyde (-CHO)1Strong Withdrawal (-I)Strong Withdrawal (-R)DeactivatingMeta
Bromo (-Br)2Strong Withdrawal (-I)Weak Donation (+R)DeactivatingOrtho, Para
Isopropoxy (-O-iPr)5Weak Withdrawal (-I)Strong Donation (+R)ActivatingOrtho, Para

The Integrated Electronic Landscape and Reactivity Predictions

The overall reactivity is determined by the strongest activating group. In this molecule, the potent +R effect of the isopropoxy group dominates, making the ring activated towards electrophilic aromatic substitution, despite the presence of two deactivating groups.

The regioselectivity of such a reaction is determined by the consensus of the directing effects:

  • Isopropoxy (at C5): Strongly directs to its ortho positions (C4, C6).

  • Bromo (at C2): Directs to its ortho position (C3) and its para position (C5, which is blocked).

  • Aldehyde (at C1): Directs to its meta positions (C3, C5, with C5 being blocked).

Predicted Sites for Electrophilic Attack:

  • C6: This position is ortho to the strongly activating isopropoxy group and para to the deactivating aldehyde group. It benefits from the strongest activation.

  • C4: This position is also ortho to the activating isopropoxy group and meta to both deactivating groups. It is also highly activated.

  • C3: This position is ortho to the deactivating bromo group and meta to the deactivating aldehyde. It is the least favorable site for attack.

Therefore, electrophilic substitution is predicted to occur preferentially at the C6 and C4 positions. Steric hindrance from the bulky isopropoxy group might slightly favor attack at C6 over C4, but a mixture of products is likely.

Diagram: Directing Influences on the Aromatic Ring

The following diagram illustrates the cumulative directing effects on the 2-Bromo-5-isopropoxybenzaldehyde ring.

Caption: Cumulative directing effects on the aromatic ring.

Steric Considerations

The bromine atom at the C2 position introduces significant steric hindrance around the aldehyde functionality.[10] This can:

  • Hinder Nucleophilic Attack: The approach of nucleophiles to the carbonyl carbon is sterically impeded, potentially slowing down reactions like imine formation or Grignard additions.[11]

  • Affect Conformation: The steric clash between the ortho-bromo and aldehyde groups can force the aldehyde out of the plane of the benzene ring.[12] This would disrupt π-conjugation between the carbonyl and the ring, slightly reducing the aldehyde's -R deactivating effect.

Experimental and Computational Protocols

To validate these theoretical predictions, a combination of experimental synthesis and computational modeling is indispensable.

Protocol: Electrophilic Nitration

This protocol outlines a method to investigate the regioselectivity of electrophilic substitution.

Objective: To nitrate 2-Bromo-5-isopropoxybenzaldehyde and analyze the product distribution.

Methodology:

  • Dissolution: Dissolve 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq) in glacial acetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to fuming nitric acid at 0°C to form the nitronium ion (NO₂⁺) precursor.

  • Reaction: Add the nitrating mixture dropwise to the solution of the benzaldehyde derivative, maintaining the temperature below 5°C to control the reaction rate and minimize side products.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly over crushed ice to precipitate the crude product.

  • Purification & Analysis: Filter the solid product, wash with cold water, and dry under vacuum. Purify the crude product via column chromatography. Characterize the resulting regioisomers using ¹H NMR and ¹³C NMR spectroscopy to determine the product ratio.

Causality: The choice of mild conditions (low temperature) is crucial due to the activated nature of the ring, which could otherwise lead to over-nitration or oxidation of the aldehyde.

Protocol: Computational Analysis using DFT

Density Functional Theory (DFT) provides powerful insights into the electronic structure.

Objective: To compute the molecular electrostatic potential (MEP) map and frontier molecular orbitals (HOMO/LUMO) to visualize electron density and predict reactivity.

Workflow:

  • Structure Optimization: Build the 3D structure of 2-Bromo-5-isopropoxybenzaldehyde and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • MEP Map Generation: Calculate the molecular electrostatic potential and map it onto the electron density surface. Regions of high negative potential (red/orange) indicate nucleophilic sites, while regions of high positive potential (blue) indicate electrophilic sites.

  • Frontier Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attack, the reaction is favored at atoms where the HOMO has the largest coefficient, as this orbital is the primary electron donor.

Diagram: Computational Chemistry Workflow

G DFT Workflow for Reactivity Analysis A 1. Build 3D Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single Point Energy Calculation C->D E Generate Molecular Electrostatic Potential (MEP) Map D->E F Visualize HOMO/LUMO (Frontier Orbitals) D->F G 5. Analyze Results & Predict Reactivity E->G F->G

Caption: Workflow for computational analysis via DFT.

Conclusion

The electronic profile of 2-Bromo-5-isopropoxybenzaldehyde is a compelling example of competitive substituent effects. The strongly activating, ortho, para-directing isopropoxy group is the dominant force, rendering the aromatic ring susceptible to electrophilic attack despite the presence of the deactivating bromo and aldehyde groups. Reactivity is predicted to be highest at the C6 and C4 positions. Furthermore, the ortho-bromo substituent introduces significant steric hindrance that must be considered in planning nucleophilic additions to the carbonyl group. The protocols provided herein offer a framework for experimentally verifying and computationally modeling these properties, empowering researchers to leverage this versatile intermediate in complex synthetic campaigns.

References

  • Time in Pasuruan, ID. (n.d.). Google Search.
  • 16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho-para directors III. (n.d.). Khan Academy. Retrieved from [Link]

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  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 301-306.
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  • Varshney, S., Kothari, S., & Banerji, K. K. (1991). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry, 30A, 205-207.
  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024, July 8). Reddit. Retrieved from [Link]

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  • (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,... (n.d.). ResearchGate. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 2-Bromo-5-isopropoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-bromo-5-isopropoxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility in Synthesis and Formulation

2-Bromo-5-isopropoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular structure that lends itself to a variety of chemical transformations.[1] Its utility as a precursor is significant, and understanding its solubility is paramount for several critical aspects of its application, including:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a solvent is crucial for achieving optimal reaction rates and yields. Homogeneous reaction mixtures allow for efficient molecular interactions.

  • Purification: Processes such as recrystallization and column chromatography are fundamentally dependent on differential solubility to separate the desired compound from impurities.[2]

  • Formulation: For applications in drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical factor in developing stable and effective formulations.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3][4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 2-bromo-5-isopropoxybenzaldehyde, featuring a polar aldehyde group, a moderately polar isopropoxy group, and a larger, less polar brominated benzene ring, suggests a nuanced solubility profile across a range of organic solvents.

Physicochemical Properties and Predicted Solubility

Structural Analysis:

  • Aldehyde Group (-CHO): This is a polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Isopropoxy Group (-OCH(CH₃)₂): The ether linkage introduces some polarity, but the alkyl portion is nonpolar.

  • Bromobenzene Core: The aromatic ring is largely nonpolar, and the bromine atom adds to the molecular weight and van der Waals forces.

Based on this structure, 2-bromo-5-isopropoxybenzaldehyde is expected to be a moderately polar compound. A related compound, 2-bromo-5-hydroxybenzaldehyde, is reported to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[5][6] Given the structural similarity, with an isopropoxy group instead of a hydroxyl group, we can anticipate a comparable solubility profile.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring and alkyl chain of the isopropoxy group will interact favorably, but the polar aldehyde will limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the aldehyde group and are sufficiently nonpolar to dissolve the rest of the molecule.
Polar Protic Methanol, EthanolModerateThe aldehyde can accept hydrogen bonds from the solvent, but the overall nonpolar character of the molecule will prevent very high solubility.
Highly Polar WaterInsolubleThe large nonpolar surface area of the molecule will dominate, leading to insolubility in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-bromo-5-isopropoxybenzaldehyde in a range of organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear, measurable endpoint.

Materials and Equipment
  • 2-Bromo-5-isopropoxybenzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-bromo-5-isopropoxybenzaldehyde to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2-bromo-5-isopropoxybenzaldehyde.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Stir vigorously for 24 hours to reach equilibrium prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter through a 0.45 µm syringe filter sample2->sample3 analysis1 Dilute the filtered sample sample3->analysis1 analysis2 Analyze using HPLC or GC analysis1->analysis2 calc1 Calculate concentration in the original solution analysis2->calc1 calc2 Express solubility in mg/mL or mol/L calc1->calc2

Caption: Experimental workflow for determining the solubility of 2-bromo-5-isopropoxybenzaldehyde.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling 2-bromo-5-isopropoxybenzaldehyde.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Avoid contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]

Conclusion

While specific quantitative solubility data for 2-bromo-5-isopropoxybenzaldehyde is not widely published, a strong predictive understanding can be derived from its molecular structure and comparison with similar compounds. It is anticipated to have good solubility in moderately polar aprotic solvents and moderate solubility in polar protic and nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this important synthetic intermediate in their work.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the novel manipulation of complex molecular architectures is a daily pursuit. Intermediates such as 2-Bromo-5-isopropoxybenzaldehyde (CAS No: 162147-12-8) are pivotal in this endeavor, offering a versatile scaffold for the synthesis of a new generation of therapeutic agents. However, with great synthetic potential comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-isopropoxybenzaldehyde, drawing upon established data for structurally analogous compounds to ensure a thorough and conservative approach to its management.

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-isopropoxybenzaldehyde is currently available. The following information is synthesized from data on structurally related compounds, including other substituted bromo-benzaldehydes. This guide is intended for research and development purposes and should be used in conjunction with a thorough risk assessment and established laboratory safety protocols.

Physicochemical and Toxicological Profile: Understanding the Inherent Nature of the Reagent

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and implementing appropriate safety measures. While specific data for 2-Bromo-5-isopropoxybenzaldehyde is limited, an analysis of its structural components and data from analogues allows for a robust estimation of its profile.

Table 1: Physicochemical Properties of 2-Bromo-5-isopropoxybenzaldehyde and Analogues

Property2-Bromo-5-isopropoxybenzaldehyde2-Bromo-5-hydroxybenzaldehydeBenzaldehyde
CAS Number 162147-12-8[1][2]2973-80-0[3][4]100-52-7[5]
Molecular Formula C₁₀H₁₁BrO₂[1][2]C₇H₅BrO₂[3][4]C₇H₆O[5]
Molecular Weight 243.10 g/mol [1][2]201.02 g/mol [3][6]106.12 g/mol [5]
Appearance Likely a solidWhite to tan crystals[7]Colorless liquid[5]
Boiling Point Data not available~286.7 °C at 760 mmHg[6]178.1 °C[5]
Melting Point Data not available130-135 °C[4]-26 °C[5]
Flash Point Data not available~127.2 °C[6]63 °C[5]
Solubility Likely soluble in common organic solventsSoluble in chloroform, dichloromethane, and ethyl acetate[6]Slightly soluble in water; miscible with ethanol, ether, and oils[5]

The presence of the benzaldehyde moiety suggests that 2-Bromo-5-isopropoxybenzaldehyde may be susceptible to oxidation upon exposure to air, forming the corresponding benzoic acid.[5] The bromo- and isopropoxy- substituents will influence its reactivity in synthetic applications, a critical consideration for experimental design.[4]

From a toxicological perspective, substituted benzaldehydes as a class of compounds warrant careful handling. The primary hazards are anticipated to be acute oral toxicity, skin irritation, and serious eye irritation.[8][9][10] Inhalation of dust or vapors may also cause respiratory irritation.[10]

Table 2: GHS Hazard Classification of Structurally Similar Compounds

Hazard Class2-Bromo-5-hydroxybenzaldehyde2-Bromo-5-methylbenzaldehyde
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[3][9]Category 4 (Harmful if swallowed)[8]
Skin Corrosion/Irritation Not classified, but irritation is a potential hazard with substituted benzaldehydes.Category 2 (Causes skin irritation)[8]
Serious Eye Damage/Irritation Not classified, but irritation is a potential hazard with substituted benzaldehydes.Category 2 (Causes serious eye irritation)[8]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[3][9]Data not available

Given these classifications for closely related analogues, it is prudent to handle 2-Bromo-5-isopropoxybenzaldehyde as a compound that is harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.

The Core of Safety: A Multi-layered Approach to Handling and Exposure Control

A robust safety protocol is not a single action but a system of overlapping and reinforcing measures. The following sections detail the critical components of a comprehensive safety strategy for handling 2-Bromo-5-isopropoxybenzaldehyde.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any hazardous chemical is through the implementation of effective engineering controls.

  • Chemical Fume Hood: All handling of 2-Bromo-5-isopropoxybenzaldehyde, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[10] This is crucial to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and regularly tested.

Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

    • Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Face Eye/Face Protection (Safety Goggles/Face Shield) Skin Skin Protection (Gloves, Lab Coat) Eye_Face->Skin Don Respiratory Respiratory Protection (As Needed) Skin->Respiratory Assess Need & Don if Required End Safe Handling Complete Respiratory->End Start Before Handling Chemical Start->Eye_Face Don

Caption: Mandatory PPE sequence before handling 2-Bromo-5-isopropoxybenzaldehyde.

Standard Operating Procedures: From Receipt to Disposal

A clear and logical workflow is essential for minimizing risk throughout the lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10] The recommended storage temperature is often between 2-8°C in an inert atmosphere.[2]

Experimental Protocols
  • Pre-use Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Weighing and Transfer: Perform these operations in a chemical fume hood to minimize dust generation and inhalation.

  • Reaction Setup: Ensure all glassware is free from defects. Reactions should be set up in a way that minimizes the risk of spills and allows for rapid control in case of an unexpected event.

  • Post-reaction Work-up: Quenching and extraction procedures should be performed with care, anticipating potential exotherms or gas evolution.

Safe_Handling_Workflow Receipt Receipt & Inspection Inspect container for damage upon arrival. Storage Storage Store in a cool, dry, well-ventilated area away from incompatibles. Receipt->Storage Handling Handling & Use - Work in a fume hood - Wear appropriate PPE - Conduct risk assessment Storage->Handling Spill Spill Response - Evacuate and ventilate - Use absorbent material - Decontaminate area Handling->Spill If spill occurs Disposal Waste Disposal - Collect in labeled, sealed containers - Dispose as hazardous waste Handling->Disposal Spill->Disposal

Sources

Methodological & Application

Synthetic Applications of 2-Bromo-5-isopropoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of drug discovery pipelines is critically dependent on the availability of versatile and strategically functionalized building blocks. 2-Bromo-5-isopropoxybenzaldehyde emerges as a key intermediate, offering a unique combination of reactive sites that empower chemists to rapidly construct complex molecular architectures. Its structure, featuring an aldehyde, a bromine atom, and an isopropoxy group on an aromatic scaffold, provides a powerful toolkit for the synthesis of novel therapeutic agents.

The aldehyde group serves as a versatile handle for the formation of various heterocycles, imines, and for carbon-carbon bond formations through reactions like aldol condensations and Wittig reactions. The bromine atom is primed for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse substituents to explore and optimize structure-activity relationships (SAR). The isopropoxy group, a common feature in many bioactive molecules, enhances lipophilicity and can improve metabolic stability and oral bioavailability of drug candidates.

This guide provides a comprehensive overview of the synthesis and synthetic applications of 2-Bromo-5-isopropoxybenzaldehyde, with a focus on its utility in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, field-proven protocols are presented to facilitate its practical implementation in drug discovery programs.

Part 1: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

The primary route to 2-Bromo-5-isopropoxybenzaldehyde involves a two-step sequence starting from the commercially available 3-hydroxybenzaldehyde. The first step is an electrophilic aromatic substitution to introduce the bromine atom, followed by a Williamson ether synthesis to install the isopropoxy group.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The initial bromination of 3-hydroxybenzaldehyde is a crucial step that dictates the purity of the final product. The hydroxyl and aldehyde groups direct the electrophilic substitution to different positions, making temperature control paramount to favor the desired 2-bromo isomer and minimize the formation of byproducts.

Reaction Scheme:

Synthesis of 2-Bromo-5-hydroxybenzaldehyde 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde reaction_node + 3-hydroxybenzaldehyde->reaction_node Br2 Br₂ Br2->reaction_node CH2Cl2 CH₂Cl₂ CH2Cl2->reaction_node 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde reaction_node->2-Bromo-5-hydroxybenzaldehyde 35-38°C

Caption: Synthesis of the key precursor, 2-Bromo-5-hydroxybenzaldehyde.

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

ParameterValueRationale
Reactants 3-hydroxybenzaldehyde, BromineCommercially available starting materials.
Solvent Dichloromethane (CH₂Cl₂)Good solubility for the starting material and allows for easy work-up.
Temperature 35-38°C during additionCrucial for controlling regioselectivity and minimizing side reactions.[1][2]
Reaction Time OvernightEnsures complete conversion of the starting material.[1][2]
Work-up Cooling, filtration, and washingThe product precipitates upon cooling, allowing for straightforward isolation.[1][2]

Step-by-Step Procedure:

  • In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).[2]

  • Heat the mixture to 35-40°C to achieve complete dissolution of the starting material.[2]

  • Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.[2]

  • After the addition is complete, stir the reaction mixture at 35°C overnight.[2]

  • Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour at this temperature.[2]

  • Collect the precipitated solid by filtration through a Büchner funnel.[1]

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[1]

  • Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde as a gray solid.

Step 2: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4] In this case, the phenoxide is generated from 2-Bromo-5-hydroxybenzaldehyde, which then reacts with an isopropyl halide.

Reaction Scheme:

Williamson Ether Synthesis start 2-Bromo-5-hydroxybenzaldehyde reaction_node + start->reaction_node reagents 2-iodopropane, K₂CO₃, DMF reagents->reaction_node product 2-Bromo-5-isopropoxybenzaldehyde reaction_node->product Heat

Caption: Williamson ether synthesis to yield the title compound.

Protocol 2: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

ParameterValueRationale
Reactants 2-Bromo-5-hydroxybenzaldehyde, 2-iodopropane, Potassium carbonate2-iodopropane is a reactive alkylating agent. K₂CO₃ is a mild base suitable for generating the phenoxide.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that accelerates SN2 reactions.[5]
Temperature 60-70°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 4-6 hoursMonitored by TLC for completion.
Work-up Aqueous work-up and extractionRemoves the inorganic salts and DMF.
Purification Column chromatographyEnsures high purity of the final product.

Step-by-Step Procedure:

  • To a stirred solution of 2-Bromo-5-hydroxybenzaldehyde (50 g, 0.249 mol) in DMF (500 mL) in a round-bottomed flask, add potassium carbonate (68.8 g, 0.498 mol).

  • Add 2-iodopropane (49.8 mL, 0.498 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (2 L).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 2-Bromo-5-isopropoxybenzaldehyde.

Part 2: Applications in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[6] 2-Bromo-5-isopropoxybenzaldehyde is an excellent starting material for the synthesis of diverse kinase inhibitor scaffolds. The aldehyde can be used to construct heterocyclic cores, while the bromine atom allows for late-stage diversification through cross-coupling reactions to probe the ATP-binding site.

A common strategy involves a Suzuki-Miyaura coupling to introduce a substituted aryl or heteroaryl group at the 2-position, followed by condensation of the aldehyde with an appropriate amine to form a key heterocyclic scaffold, such as a pyrazolopyrimidine or an imidazopyridine.

Illustrative Synthetic Workflow:

Kinase Inhibitor Synthesis Workflow A 2-Bromo-5-isopropoxybenzaldehyde B Suzuki-Miyaura Coupling A->B Arylboronic acid, Pd catalyst C Biaryl Aldehyde Intermediate B->C D Condensation with Amine C->D e.g., 3-aminopyrazole E Heterocyclic Core Structure D->E F Further Functionalization E->F Optional G Final Kinase Inhibitor F->G

Caption: General workflow for kinase inhibitor synthesis.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-5-isopropoxybenzaldehyde

ParameterValueRationale
Reactants 2-Bromo-5-isopropoxybenzaldehyde, Arylboronic acidThe arylboronic acid can be varied to explore SAR.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Common and effective palladium catalysts for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/water or Toluene/waterBiphasic solvent systems are often used in Suzuki reactions.
Temperature 80-100°CTypical temperature range for Suzuki couplings.
Reaction Time 8-16 hoursMonitored by TLC or LC-MS for completion.
Work-up Aqueous work-up and extractionRemoves the catalyst and inorganic salts.
Purification Column chromatographyTo isolate the pure biaryl aldehyde product.

Step-by-Step Procedure:

  • In a round-bottomed flask, combine 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90°C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired biaryl aldehyde.

Part 3: Applications in the Synthesis of GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer potential advantages in terms of selectivity and safety.[7][8]

The scaffold of 2-Bromo-5-isopropoxybenzaldehyde can be elaborated into novel chemotypes that act as allosteric modulators of GPCRs. For example, the aldehyde can be used in multi-component reactions to rapidly build molecular complexity. The bromo-isopropoxy-phenyl motif itself is found in various patented structures with claims related to GPCR modulation.

Illustrative Synthetic Transformation: A key transformation in the synthesis of certain GPCR modulators is reductive amination, where the aldehyde is converted into an amine. This amine can then serve as a handle for further derivatization.

Protocol 4: Reductive Amination of 2-Bromo-5-isopropoxybenzaldehyde

ParameterValueRationale
Reactants 2-Bromo-5-isopropoxybenzaldehyde, Primary or secondary amineThe choice of amine determines the final product structure.
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent for imines, suitable for one-pot reductive aminations.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common solvents for reductive amination.
Additive Acetic acid (catalytic)Catalyzes the formation of the iminium ion intermediate.
Temperature Room temperatureThe reaction typically proceeds smoothly at ambient temperature.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS for completion.
Work-up Basic aqueous work-up and extractionNeutralizes the acid and removes the boron byproducts.
Purification Column chromatographyTo isolate the pure amine product.

Step-by-Step Procedure:

  • To a solution of 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired amine.

Conclusion

2-Bromo-5-isopropoxybenzaldehyde is a highly valuable and versatile building block for medicinal chemistry. Its straightforward two-step synthesis from inexpensive starting materials makes it readily accessible. The orthogonal reactivity of the aldehyde and bromo functionalities allows for a wide range of synthetic transformations, enabling the efficient construction of libraries of complex molecules for screening against various biological targets. The protocols outlined in this guide provide a solid foundation for the use of this intermediate in the synthesis of novel kinase inhibitors and GPCR modulators, facilitating the advancement of drug discovery programs.

References

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  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

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  • BenchChem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8. Retrieved January 14, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved January 14, 2026.
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  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubMed Central. Retrieved January 14, 2026.
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  • Experts@Minnesota. (n.d.). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Retrieved January 14, 2026.
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  • Science. (2025, July 7). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Retrieved January 14, 2026.
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Application Notes and Protocols: 2-Bromo-5-isopropoxybenzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-isopropoxybenzaldehyde in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of starting materials, 2-Bromo-5-isopropoxybenzaldehyde has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—an electrophilic aldehyde, a strategically positioned bromine atom amenable to cross-coupling reactions, and a lipophilic isopropoxy group—provides a powerful platform for the construction of diverse and complex heterocyclic systems.[3]

The aldehyde group serves as a classical handle for condensation and cyclization reactions, while the bromine atom is a key reactive site for modern palladium-catalyzed cross-coupling methodologies such as Suzuki-Miyaura and Sonogashira reactions.[4][5] The 5-isopropoxy substituent, beyond imparting solubility and influencing the electronic properties of the aromatic ring, can play a crucial role in modulating the biological activity of the final heterocyclic products.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 2-Bromo-5-isopropoxybenzaldehyde in the synthesis of two major classes of medicinally relevant heterocycles: Quinolines and Benzofurans . The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower the user to not only replicate the synthesis but also to adapt and innovate.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a fundamental structural motif in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[6][7][8] The Friedländer synthesis, a classic and reliable method, offers a direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][9] While 2-Bromo-5-isopropoxybenzaldehyde is not a direct precursor for the traditional Friedländer synthesis, it can be readily converted to the required 2-aminobenzaldehyde derivative, which then undergoes cyclization.

Protocol 1: Two-Step Synthesis of 7-Isopropoxyquinolines

This protocol first details the conversion of 2-Bromo-5-isopropoxybenzaldehyde to 2-Amino-5-isopropoxybenzaldehyde, followed by a robust Friedländer annulation protocol.

Step A: Synthesis of 2-Amino-5-isopropoxybenzaldehyde

This step involves a nucleophilic aromatic substitution of the bromine atom with an amino group, often facilitated by a copper catalyst in a Buchwald-Hartwig amination or a related reaction. For the purpose of this protocol, we will utilize a well-established copper-catalyzed amination.

  • Materials: 2-Bromo-5-isopropoxybenzaldehyde, aqueous ammonia (28-30%), copper(I) oxide (Cu₂O), L-proline, potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a sealed reaction vessel, add 2-Bromo-5-isopropoxybenzaldehyde (1.0 equiv.), copper(I) oxide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add degassed DMSO and aqueous ammonia (10 equiv.).

    • Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-isopropoxybenzaldehyde.

Step B: Friedländer Annulation for 7-Isopropoxyquinoline Synthesis

  • Materials: 2-Amino-5-isopropoxybenzaldehyde, a ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone), potassium hydroxide (KOH), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-Amino-5-isopropoxybenzaldehyde (1.0 equiv.) and the selected ketone (1.2 equiv.) in ethanol.

    • Add a catalytic amount of potassium hydroxide (0.2 equiv.).

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-8 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 7-isopropoxyquinoline derivative.

Table 1: Representative Examples of 7-Isopropoxyquinolines Synthesized via Friedländer Annulation

Ketone ReactantResulting Quinoline DerivativeTypical Yield Range
Acetone7-Isopropoxy-2-methylquinoline75-85%
Acetophenone7-Isopropoxy-2-phenylquinoline80-90%
Cyclohexanone1,2,3,4-Tetrahydro-7-isopropoxyacridine70-80%

Causality and Insights: The choice of a base catalyst (KOH) in the Friedländer annulation facilitates the deprotonation of the α-methylene group of the ketone, leading to the formation of a nucleophilic enolate which then attacks the aldehyde. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring.[7] The isopropoxy group at the 7-position generally enhances the lipophilicity of the resulting quinoline, which can be advantageous for its pharmacokinetic properties in drug discovery programs.[1]

Workflow Diagram for Quinoline Synthesis:

G cluster_0 Step A: Amination cluster_1 Step B: Friedländer Annulation A 2-Bromo-5-isopropoxybenzaldehyde B Cu₂O, L-proline, K₂CO₃ Aq. NH₃, DMSO, 110°C A->B Reaction Setup D Ketone (R-CO-CH₂-R') C 2-Amino-5-isopropoxybenzaldehyde B->C Amination E KOH, Ethanol, Reflux C->E D->E F Substituted 7-Isopropoxyquinoline E->F Cyclocondensation

Caption: Two-step synthesis of 7-isopropoxyquinolines.

II. Palladium-Catalyzed Synthesis of Benzofurans

Benzofuran derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer, antifungal, and antioxidant properties.[10][11][12][13][14] 2-Bromo-5-isopropoxybenzaldehyde is an excellent precursor for the synthesis of benzofurans through palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization.

Protocol 2: One-Pot Sonogashira Coupling and Cyclization for 2-Substituted-5-isopropoxybenzofurans

This protocol describes a highly efficient one-pot procedure for the synthesis of 2-substituted-5-isopropoxybenzofurans from 2-Bromo-5-isopropoxybenzaldehyde and terminal alkynes. This method avoids the isolation of the intermediate alkynylated aldehyde.

  • Materials: 2-Bromo-5-isopropoxybenzaldehyde, terminal alkyne (e.g., phenylacetylene, 1-hexyne), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (Et₃N), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).

    • Add degassed DMF and triethylamine (3.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The reaction progresses through the Sonogashira coupling followed by in-situ intramolecular cyclization. Monitor by TLC for the disappearance of the starting material and the formation of the benzofuran product.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous ammonium chloride, water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-substituted-5-isopropoxybenzofuran.

Table 2: Representative Examples of 5-Isopropoxybenzofurans from Sonogashira Coupling

Terminal AlkyneResulting Benzofuran DerivativeTypical Yield Range
Phenylacetylene5-Isopropoxy-2-phenylbenzofuran85-95%
1-Hexyne2-Butyl-5-isopropoxybenzofuran70-80%
Propargyl alcohol(5-Isopropoxybenzofuran-2-yl)methanol65-75%

Causality and Insights: The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper.[4][15] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Following the cross-coupling to form the 2-alkynylbenzaldehyde intermediate, the aldehyde functionality does not directly participate in the cyclization. Instead, under the basic conditions and elevated temperature, an intramolecular nucleophilic attack of a transiently formed species or a rearrangement facilitates the cyclization to the benzofuran ring system. The isopropoxy group, being an electron-donating group, can influence the reactivity of the aryl bromide and the stability of the intermediates.

Reaction Mechanism Diagram for Benzofuran Synthesis:

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Intramolecular Cyclization A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L₂) B->C D Transmetalation C->D Cu-alkyne E Ar-Pd(II)-alkyne(L₂) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G 2-Alkynyl-5-isopropoxybenzaldehyde F->G Coupled Intermediate H Base, Heat G->H Reaction Conditions I 5-Isopropoxybenzofuran H->I Cyclization

Caption: Sonogashira coupling and cyclization pathway.

III. Advanced Application: Suzuki-Miyaura Coupling for Biaryl Heterocycle Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][16][17][18][19][20][21][22] Starting with 2-Bromo-5-isopropoxybenzaldehyde, this reaction can be employed to synthesize more complex heterocyclic precursors or to directly functionalize a pre-formed heterocycle.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-5-isopropoxybenzaldehyde with Arylboronic Acids

This protocol details the synthesis of 2-aryl-5-isopropoxybenzaldehydes, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

  • Materials: 2-Bromo-5-isopropoxybenzaldehyde, arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sodium carbonate (Na₂CO₃), toluene, ethanol, water.

  • Procedure:

    • In a round-bottom flask, combine 2-Bromo-5-isopropoxybenzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

    • Heat the reaction to reflux (80-100 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-isopropoxybenzaldehyde.

Table 3: Representative Examples of Suzuki-Miyaura Coupling Products

Arylboronic AcidResulting Biaryl AldehydeTypical Yield Range
Phenylboronic acid2-Phenyl-5-isopropoxybenzaldehyde90-98%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-isopropoxybenzaldehyde88-95%
3-Pyridinylboronic acid5-Isopropoxy-2-(pyridin-3-yl)benzaldehyde75-85%

Causality and Insights: The Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst.[5] The base is crucial for the activation of the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex. The final reductive elimination step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. The choice of ligand, solvent, and base can significantly impact the reaction efficiency and can be optimized for challenging substrates.

Suzuki-Miyaura Catalytic Cycle Diagram:

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdBr->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Product) ArPdAr_prime->Ar_Ar_prime

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

2-Bromo-5-isopropoxybenzaldehyde has proven to be a highly effective and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines and benzofurans provide robust and reproducible methods for accessing these important scaffolds. The strategic placement of the functional groups allows for a logical and efficient construction of molecular complexity. The insights into the causality behind the experimental choices should empower researchers to not only utilize these protocols but also to adapt them for the synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science. Further exploration of multi-component reactions and other modern synthetic methodologies with this building block will undoubtedly continue to yield exciting and valuable new chemical entities.

References

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  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Anand, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20654.
  • Flynn, B. L., et al. (2011). Synthesis of benzofurans.
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  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of organic chemistry, 73(18), 7336–7341.
  • Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2009). Iron-Catalyzed Cross-Coupling of N-Heteroaromatic Tosylates and Phosphates with Alkyl Grignard Reagents. Organic letters, 11(21), 4886–4888.
  • Haidar, S., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1159-1192.
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Application Note & Protocol Guide: Nucleophilic Addition to 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on conducting nucleophilic addition reactions with 2-bromo-5-isopropoxybenzaldehyde. It delves into the substrate's unique reactivity profile, influenced by its substituent pattern, and offers detailed, field-proven protocols for several key transformations, including Grignard, Wittig, Reformatsky, and cyanohydrin additions. The causality behind experimental choices, potential side reactions, and optimization strategies are discussed to ensure procedural success and reproducibility.

Introduction: Understanding the Substrate

2-Bromo-5-isopropoxybenzaldehyde is a versatile aromatic aldehyde featuring a unique substitution pattern that dictates its reactivity. The electrophilicity of the carbonyl carbon, the primary site for nucleophilic attack, is modulated by the interplay of three distinct electronic and steric effects.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition.[1]

  • Bromo Group (-Br): Located at the ortho position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1][2]

  • Isopropoxy Group (-O-iPr): Situated at the meta position relative to the aldehyde, the isopropoxy group is a strong resonance electron-donating group (+M) and a weak inductive electron-withdrawing group (-I).[3] Its electron-donating nature slightly counteracts the withdrawing effects of the aldehyde and bromo groups, but the net effect still leaves the carbonyl carbon sufficiently electrophilic for a range of addition reactions.

While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group with the benzene ring, the electronic effects in 2-bromo-5-isopropoxybenzaldehyde make it a suitable substrate for controlled nucleophilic additions.[4][5][6] A critical consideration in all protocols is the presence of the aryl bromide, a functional group that can participate in side reactions, particularly with highly reactive organometallic reagents.[7]

G cluster_0 Electronic Effects on Carbonyl Carbon Carbonyl Carbonyl Carbon (δ+) Reactivity Enhanced Electrophilicity (Site for Nucleophilic Attack) Carbonyl->Reactivity Aldehyde Aldehyde (-CHO) -I, -M Effect Aldehyde->Carbonyl Withdraws e- Bromo Ortho-Bromo (-Br) -I Effect Bromo->Carbonyl Withdraws e- Isopropoxy Meta-Isopropoxy (-OiPr) +M, -I Effect Isopropoxy->Carbonyl Donates e- (net)

Figure 1: Diagram illustrating the cumulative electronic effects of substituents on the carbonyl carbon of 2-bromo-5-isopropoxybenzaldehyde.

Reaction Protocols for Nucleophilic Addition

The following sections provide detailed protocols for common and synthetically valuable nucleophilic addition reactions. The choice of nucleophile dictates the final product, enabling transformations from simple alcohol formation to the synthesis of complex alkenes and β-hydroxy esters.

Grignard Reaction: Formation of Secondary Alcohols

The addition of Grignard reagents (R-MgX) is a classic and reliable method for forming carbon-carbon bonds.[8][9] This reaction converts the aldehyde into a secondary alcohol. The primary challenge is to ensure the Grignard reagent adds exclusively to the aldehyde without reacting with the aryl bromide. This is generally achievable as the addition to the carbonyl is significantly faster, especially at low temperatures.[10]

Causality of Experimental Choices:

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an excellent solvent for solvating the magnesium species, facilitating reagent formation and reaction. It must be rigorously dried, as Grignard reagents are strong bases and react violently with water.[8]

  • Temperature (-78 °C to 0 °C): Starting the addition at a very low temperature (-78 °C, dry ice/acetone bath) helps control the initial exothermic reaction and minimizes potential side reactions, such as reaction with the aryl bromide.[10]

  • Workup (Aqueous NH₄Cl): A saturated aqueous solution of ammonium chloride provides a mild acidic quench to protonate the intermediate alkoxide without promoting side reactions like dehydration, which can occur with stronger acids.[11]

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2-bromo-5-isopropoxybenzaldehyde (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 - 1.2 eq, as a solution in THF/Et₂O) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude secondary alcohol by silica gel column chromatography.

ParameterConditionRationale
Stoichiometry 1.1 - 1.2 eq Grignard ReagentEnsures complete consumption of the aldehyde.
Solvent Anhydrous THFSolubilizes reagents; must be aprotic.[8]
Temperature -78 °C to 0 °CControls exothermicity, enhances selectivity.[10]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion.
Workup Saturated aq. NH₄ClMild proton source to form the alcohol.[11]
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by reacting them with a phosphorus ylide.[12][13] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereochemistry (E/Z) of the resulting alkene.[14][15] For forming a simple terminal alkene, a non-stabilized ylide like methylenetriphenylphosphorane is used.

Causality of Experimental Choices:

  • Ylide Generation: The phosphorus ylide is prepared in situ by deprotonating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[14]

  • Solvent (Anhydrous THF/Toluene): Ethereal solvents like THF are ideal for both the ylide formation and the subsequent reaction with the aldehyde.

  • Temperature (0 °C to RT): Ylide formation is often conducted at 0 °C or room temperature. The subsequent addition of the aldehyde is typically performed at low temperatures to control the reaction rate.

G cluster_workflow Wittig Reaction Workflow A Suspend Ph₃P⁺CH₃Br⁻ in Anhydrous THF B Add Strong Base (e.g., n-BuLi) at 0 °C A->B Step 1 C Stir for 1 hr to form Phosphorus Ylide B->C Step 2 D Cool to 0 °C or -15 °C C->D Step 3 E Add Aldehyde Solution in THF Dropwise D->E Step 4 F Warm to RT and Stir (Monitor by TLC) E->F Step 5 G Quench with sat. aq. NH₄Cl F->G Step 6 H Extract, Dry, and Purify G->H Step 7 I Isolate Alkene Product H->I

Figure 2: General experimental workflow for a Wittig olefination reaction.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, inert-gas-purged flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the suspension. The mixture will typically turn a characteristic deep red or orange color, indicating ylide formation. Allow the mixture to stir at room temperature for 1 hour.[14]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C (or -15 °C for better control) and add a solution of 2-bromo-5-isopropoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.[1][14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene via column chromatography.

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an aldehyde with an organozinc enolate, which is generated from an α-halo ester and zinc metal.[16][17] A key advantage is the lower reactivity of organozinc reagents compared to Grignard or organolithium reagents, which imparts high chemoselectivity for the carbonyl group and tolerance of other functional groups like esters.[16][18]

Causality of Experimental Choices:

  • Zinc Activation: The surface of commercial zinc dust is often coated with zinc oxide, which deactivates it. Activation, using reagents like iodine or 1,2-dibromoethane, is crucial to expose a fresh metal surface for the oxidative addition step.[19]

  • Solvent (Toluene/THF): Toluene is a common solvent for this reaction, often performed at elevated temperatures. Anhydrous conditions are required.

  • α-Halo Ester: Ethyl bromoacetate is a commonly used, commercially available reagent for this transformation.

Experimental Protocol:

  • Zinc Activation: To a flame-dried flask under inert atmosphere, add zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene. Heat the suspension to reflux for 5-10 minutes until the iodine color disappears, then cool to room temperature.[17]

  • Reagent Addition: To the activated zinc suspension, add the α-halo ester (e.g., ethyl bromoacetate, 2.0 eq). Then, add a solution of 2-bromo-5-isopropoxybenzaldehyde (1.0 eq) in toluene.

  • Heating: Heat the resulting mixture to 90 °C and stir for 30-60 minutes, monitoring by TLC.[17] Aromatic aldehydes may require longer reaction times or additives like BF₃·OEt₂ to facilitate the reaction.[20]

  • Workup: Cool the reaction to 0 °C and quench carefully with water or 1 M HCl.

  • Extraction and Purification: Filter the suspension to remove zinc salts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude β-hydroxy ester by column chromatography.[17]

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to an aldehyde yields a cyanohydrin, an important synthetic intermediate containing both a hydroxyl and a nitrile group on the same carbon.[21][22] The reaction is base-catalyzed, using a cyanide salt (KCN or NaCN) to generate the cyanide anion (CN⁻), which is a much stronger nucleophile than HCN itself.[4][23] The synthesis of the closely related 2-bromobenzaldehyde cyanohydrin has been successfully reported, validating this approach.[24]

Causality of Experimental Choices:

  • Catalyst (Base): The reaction is slow with pure HCN but is significantly accelerated by a catalytic amount of base, which generates the highly nucleophilic CN⁻ ion.[23]

  • pH Control: The reaction is typically performed under slightly acidic conditions to provide a proton source (HCN itself or a mild acid) for the final protonation of the alkoxide intermediate. This prevents the reversal of the reaction, which can occur under strongly basic conditions.[22]

Experimental Protocol:

CAUTION: Hydrogen cyanide and metal cyanides are extremely toxic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and access to an emergency cyanide antidote kit.

  • Setup: In a round-bottom flask, dissolve 2-bromo-5-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of diethyl ether and water.

  • Cyanide Solution: In a separate flask, prepare a solution of potassium cyanide (KCN, 1.1 eq) in water.

  • Reaction: Cool the aldehyde solution to 0 °C. Slowly add the aqueous KCN solution to the aldehyde.

  • Acidification: While stirring vigorously at 0 °C, slowly add a solution of a mild acid (e.g., acetic acid or dropwise addition of dilute H₂SO₄) to generate HCN in situ and protonate the intermediate. Maintain the temperature at 0-5 °C.[25]

  • Monitoring: Stir the reaction at 0-5 °C for 2-4 hours until TLC shows completion.

  • Workup: Carefully transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude cyanohydrin can be purified by recrystallization or column chromatography.

ReactionNucleophileKey ReagentsProduct
Grignard Carbanion (R⁻)R-MgX, Anhydrous THFSecondary Alcohol
Wittig Phosphorus YlidePh₃P⁺R'⁻, Strong BaseAlkene
Reformatsky Zinc Enolateα-halo ester, Zn dustβ-Hydroxy Ester
Cyanohydrin Cyanide (CN⁻)KCN/NaCN, Acidα-Hydroxy Nitrile

Conclusion

2-Bromo-5-isopropoxybenzaldehyde is a reactive substrate for a variety of synthetically useful nucleophilic addition reactions. By carefully selecting the nucleophile and controlling the reaction conditions—particularly temperature and the exclusion of water for organometallic reagents—chemists can selectively transform the aldehyde group into secondary alcohols, alkenes, β-hydroxy esters, and cyanohydrins. Understanding the electronic nature of the substrate and the specific requirements of each protocol, as detailed in this guide, is paramount to achieving high yields and minimizing side reactions, thereby facilitating its use in complex synthetic pathways.

References

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  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes.
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  • Rieke, R. D., & Wu, T. C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-isopropoxybenzaldehyde

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical and materials science.[1] 2-Bromo-5-isopropoxybenzaldehyde emerges as a highly valuable and versatile building block. Its structure is endowed with a unique combination of reactive sites: a bromine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, and an aldehyde group, a versatile functional group for further synthetic transformations. The isopropoxy substituent, an electron-donating group, modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-Br bond. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle, providing a powerful and versatile toolkit for molecular construction.[2]

The generalized catalytic cycle for these transformations is depicted below:

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R ArPd(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of an organic halide (in our case, 2-Bromo-5-isopropoxybenzaldehyde) to a palladium(0) complex. This is followed by a transmetalation step with an organometallic reagent and concludes with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4]

Mechanistic Insights

The reaction between 2-Bromo-5-isopropoxybenzaldehyde and an arylboronic acid proceeds via the general palladium catalytic cycle. A key feature of the Suzuki-Miyaura coupling is the activation of the boronic acid by a base. The base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[5]

Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)-Ar Ar-Pd(II)-Br OxAdd->Pd(II)-Ar Ar-Br Transmetalation Transmetalation Pd(II)-Ar->Transmetalation Pd(II)-Ar-Ar' Ar-Pd(II)-Ar' Transmetalation->Pd(II)-Ar-Ar' Ar'B(OH)₂ Base Pd(II)-Ar-Ar'->Pd(0) Regeneration RedElim Reductive Elimination Pd(II)-Ar-Ar'->RedElim Product Ar-Ar' RedElim->Product

Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol: Synthesis of 2-Aryl-5-isopropoxybenzaldehydes

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-isopropoxybenzaldehyde with various arylboronic acids.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialPurposeTypical Amount/Concentration
2-Bromo-5-isopropoxybenzaldehydeAryl Halide1.0 mmol, 1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst2-5 mol%
K₂CO₃ or K₃PO₄Base2.0 - 3.0 equiv
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent10:1 to 4:1 mixture
Inert Gas (Argon or Nitrogen)AtmosphereN/A

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10 mL, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective.[6]

  • Ligand Selection: For challenging couplings, particularly with sterically hindered boronic acids, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a palladium precatalyst like Pd₂(dba)₃, can significantly improve yields.[7]

  • Troubleshooting: In case of low yield, ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The presence of oxygen can lead to homocoupling of the boronic acid.[6]

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[7][8] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of 2-Bromo-5-isopropoxybenzaldehyde to a Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species. The base is crucial for regenerating the active Pd(0) catalyst.[7][9]

Heck Reaction Start Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Start->OxAdd Pd(II)-Ar Ar-Pd(II)-Br OxAdd->Pd(II)-Ar AlkeneCoord Alkene Coordination Pd(II)-Ar->AlkeneCoord Insertion Migratory Insertion AlkeneCoord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Substituted Alkene BetaElim->Product Regen Catalyst Regeneration (Base) BetaElim->Regen Regen->Start

Caption: Workflow of the Heck reaction catalytic cycle.

Experimental Protocol: Synthesis of Substituted Alkenes

This protocol outlines a general procedure for the Heck coupling of 2-Bromo-5-isopropoxybenzaldehyde with an alkene.

Table 2: Reagents and Materials for Heck Reaction

Reagent/MaterialPurposeTypical Amount/Concentration
2-Bromo-5-isopropoxybenzaldehydeAryl Halide1.0 mmol, 1.0 equiv
Alkene (e.g., Styrene, Acrylate)Coupling Partner1.1 - 1.5 equiv
Pd(OAc)₂Palladium Catalyst1-5 mol%
P(o-tolyl)₃ or PPh₃Ligand2-10 mol%
Triethylamine (Et₃N) or K₂CO₃Base1.5 - 2.5 equiv
DMF or AcetonitrileSolventAnhydrous
Inert Gas (Argon or Nitrogen)AtmosphereN/A

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine 2-Bromo-5-isopropoxybenzaldehyde (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[9]

Expert Insights:

  • Regioselectivity: With electron-rich olefins, controlling regioselectivity can be challenging. The use of bidentate ligands like dppp or BINAP can favor the formation of the branched (α-arylated) product.[10]

  • Olefin Isomerization: This is a common side reaction. Using a strong, non-coordinating base can help to suppress isomerization by rapidly regenerating the Pd(0) catalyst.[10]

  • Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and improve yields.[11][12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[2][13]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in a separate copper cycle. Reductive elimination then affords the aryl alkyne product.[2]

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ ArPdX ArPd(II)XL₂ Pd(0)->ArPdX Oxidative Addition (Ar-X) ArPdAlkynyl ArPd(II)(C≡CR)L₂ ArPdX->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd(0) ArAlkynyl Ar-C≡CR ArPdAlkynyl->ArAlkynyl Reductive Elimination CuX CuX CuAcetylide Cu-C≡CR CuAcetylide->ArPdX Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Experimental Protocol: Synthesis of 2-Alkynyl-5-isopropoxybenzaldehydes

This protocol describes a general procedure for the Sonogashira coupling of 2-Bromo-5-isopropoxybenzaldehyde.

Table 3: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialPurposeTypical Amount/Concentration
2-Bromo-5-isopropoxybenzaldehydeAryl Halide1.0 mmol, 1.0 equiv
Terminal AlkyneCoupling Partner1.1 - 1.2 equiv
PdCl₂(PPh₃)₂Palladium Catalyst1-3 mol%
CuICopper Co-catalyst1-5 mol%
Triethylamine (Et₃N) or DiisopropylamineBase/SolventAnhydrous
THF or DMFCo-solvent (optional)Anhydrous
Inert Gas (Argon or Nitrogen)AtmosphereN/A

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (CuI, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.[2]

Expert Insights:

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira couplings can be performed, often requiring a higher catalyst loading and a stronger base.

  • Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne. This can be minimized by using a minimal amount of the copper catalyst and ensuring an oxygen-free environment.

  • Volatile Alkynes: For gaseous alkynes like propyne, the reaction can be performed at low temperatures under a positive pressure of the alkyne.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16] This reaction has broad applications in medicinal chemistry, where the arylamine motif is prevalent.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex. The amine then coordinates to the palladium(II) center, and deprotonation by a strong base forms a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[16][17]

Buchwald-Hartwig Amination Pd(0) Pd(0)Lₙ OxAdd Oxidative Addition Ar-Br Pd(0)->OxAdd Pd(II)-Ar Ar-Pd(II)-Br OxAdd->Pd(II)-Ar AmineCoord Amine Coordination & Deprotonation R₂NH Base Pd(II)-Ar->AmineCoord Pd(II)-Amido Ar-Pd(II)-NR₂ AmineCoord->Pd(II)-Amido Pd(II)-Amido->Pd(0) Regeneration RedElim Reductive Elimination Pd(II)-Amido->RedElim Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-5-isopropoxy-2-aminobenzaldehydes

This protocol provides a general method for the Buchwald-Hartwig amination of 2-Bromo-5-isopropoxybenzaldehyde.

Table 4: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialPurposeTypical Amount/Concentration
2-Bromo-5-isopropoxybenzaldehydeAryl Halide1.0 mmol, 1.0 equiv
Primary or Secondary AmineCoupling Partner1.1 - 1.5 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst1-2 mol%
XPhos, RuPhos, or BINAPLigand2-4 mol%
NaOt-Bu or K₃PO₄Base1.5 - 2.0 equiv
Toluene or DioxaneSolventAnhydrous
Inert Gas (Argon or Nitrogen)AtmosphereN/A

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol) to a dry Schlenk tube. Add the base (e.g., NaOt-Bu, 1.5 mmol).

  • Addition of Substrates and Solvent: Add 2-Bromo-5-isopropoxybenzaldehyde (1.0 mmol) and the amine (1.2 mmol). Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.[15]

Expert Insights:

  • Base Sensitivity: The aldehyde group in the substrate can be sensitive to strong bases like NaOt-Bu, potentially leading to side reactions. Using a milder base such as K₃PO₄ or Cs₂CO₃ may be necessary.

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For sterically hindered amines or less reactive aryl bromides, bulky, electron-rich biarylphosphine ligands are generally preferred.[17]

  • Precatalyst Generation: The active Pd(0) catalyst is generated in situ from the Pd(II) precatalyst. The choice of precatalyst and ligand can influence the rate of this activation step.

Conclusion

2-Bromo-5-isopropoxybenzaldehyde is a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful and adaptable synthetic platform. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively leverage this intermediate to advance their synthetic goals in drug discovery and materials science. The protocols provided herein serve as a robust starting point, and with careful optimization, will enable the efficient and reliable synthesis of novel compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • PMC. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
  • BenchChem. (n.d.). Technical Support Center: Heck Reaction with Electron-Rich Olefins.
  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • PMC. (2018, September 15). Heck-like Reactions Involving Heteroatomic Electrophiles.
  • ResearchGate. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945-947.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • PubMed. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • PMC. (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile.

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Application Note & Protocol Guide: Formylation of Bromo-Isopropoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the formylation of bromo-isopropoxybenzene derivatives, critical intermediates in the fields of pharmaceutical synthesis, agrochemicals, and materials science. The unique electronic and steric properties of these substrates—possessing a bulky, electron-donating isopropoxy group and a synthetically versatile bromine atom—necessitate a careful selection of formylation methodology to achieve desired regioselectivity and yield. This document explores several field-proven protocols, including organometallic routes via lithiation, classic electrophilic aromatic substitutions like the Vilsmeier-Haack and Rieche reactions, and chelation-controlled ortho-selective methods. Each protocol is presented with a detailed step-by-step methodology, an examination of the underlying mechanism, and a discussion of its strategic advantages and limitations.

Introduction: Strategic Importance and Synthetic Considerations

Formylated aromatic compounds, particularly benzaldehydes, are foundational building blocks in organic synthesis. For bromo-isopropoxybenzene derivatives, the introduction of a formyl group (-CHO) unlocks a multitude of subsequent transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in countless carbon-carbon and carbon-nitrogen bond-forming reactions.

The substituents on the aromatic ring govern the approach to formylation:

  • Isopropoxy Group (-O-iPr): A potent activating group that donates electron density to the ring via resonance, making it highly susceptible to electrophilic aromatic substitution. It is strongly ortho, para-directing. Its significant steric bulk can influence regioselectivity, often favoring the less hindered para position or influencing the feasibility of ortho-substitution.

  • Bromo Group (-Br): An electron-withdrawing group by induction but an ortho, para-director via resonance. While it deactivates the ring compared to hydrogen, its primary synthetic value lies in its ability to undergo halogen-metal exchange, creating a nucleophilic arylmetal species.[1] This duality allows for two distinct synthetic strategies: electrophilic attack on the activated ring or a nucleophilic approach via an organometallic intermediate.

The choice of formylation protocol is therefore a critical strategic decision, dictating the position of the new formyl group and the overall efficiency of the synthesis.

Protocol Selection: A Comparative Analysis

Selecting the appropriate formylation method is paramount. The ideal choice depends on the desired regioisomer, the stability of the starting material, and available laboratory resources. The following table provides a high-level comparison of the most effective methods for bromo-isopropoxybenzene substrates.

Method Primary Reagents Typical Regioselectivity Advantages Disadvantages
Lithiation-Formylation n-BuLi or s-BuLi, then DMFExclusive to the position of BrExcellent regiocontrol; high yields.[1]Requires stringent anhydrous/anaerobic conditions; pyrophoric reagents.[2][3]
Magnesium-Mediated Formylation MgCl₂, Paraformaldehyde, Et₃NHighly ortho-selective to the -OH group (if applicable) or influenced by chelation.[4]Excellent for ortho-formylation; mild conditions.[5][6]Primarily for phenolic substrates; may not apply if the ether is stable.
Vilsmeier-Haack Reaction POCl₃, DMFPara to the isopropoxy group (generally).Mild, economical, and high-yielding for activated rings.[7][8]The Vilsmeier reagent is a weaker electrophile; may have limited reactivity if the ring is not sufficiently activated.[9]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Para to the isopropoxy group (generally).Effective for electron-rich aromatics.[10][11]Dichloromethyl methyl ether is highly toxic/carcinogenic; strong Lewis acids required.[12]
Duff Reaction Hexamethylenetetramine (HMTA)Primarily ortho to activating groups.[13][14]Good for ortho-formylation of phenols.[15]Generally inefficient with moderate yields; requires strongly activating groups.[13][16]

Experimental Protocols & Methodologies

Protocol 1: Regiospecific Formylation via Lithium-Halogen Exchange

This is the premier method for introducing a formyl group specifically at the position occupied by the bromine atom. The mechanism involves the exchange of the bromine atom for a lithium atom, creating a potent aryllithium nucleophile, which then attacks the electrophilic carbon of dimethylformamide (DMF).[1][12]

Causality: This protocol leverages the kinetic favorability of halogen-metal exchange over deprotonation of the aromatic ring. Using an alkyllithium reagent like n-BuLi at low temperatures ensures that the bromine is selectively replaced, generating the organolithium species regiospecifically.[17] The subsequent quench with DMF is highly efficient.

Mechanism Workflow: Lithiation-Formylation

cluster_step1 Step 1: Halogen-Metal Exchange cluster_step2 Step 2: Formylation & Quench A Bromo-isopropoxybenzene C Aryllithium Intermediate A->C -n-BuBr THF, -78 °C B n-BuLi (n-Butyllithium) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D DMF (Dimethylformamide) D->E F Formylated Product (Aryl Aldehyde) E->F Aqueous Workup (H₃O⁺)

Caption: Workflow for Lithiation-Formylation.

Detailed Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the bromo-isopropoxybenzene derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium may be indicated by a slight color change.

  • Formylation: Add anhydrous DMF (3.0 eq.) dropwise, again ensuring the temperature does not rise above -70 °C. A precipitate may form.

  • Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde product by flash column chromatography on silica gel.

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere with proper personal protective equipment (PPE), including flame-retardant lab coat and safety glasses.

  • Anhydrous solvents are critical; moisture will quench the organolithium reagent.[2]

Protocol 2: Para-Selective Vilsmeier-Haack Formylation

This reaction is a classic and highly reliable method for formylating electron-rich aromatic rings.[18] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[9] It acts as a mild electrophile.

Causality: The bulky isopropoxy group sterically hinders the ortho positions. Consequently, the electrophilic Vilsmeier reagent will preferentially attack the electronically activated and less hindered para position, leading to high regioselectivity.[8]

Mechanism Overview: Vilsmeier-Haack Reaction

cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Substitution & Hydrolysis A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl₃ B->C E Iminium Intermediate C->E D Bromo-isopropoxybenzene D->E Electrophilic Attack F Para-Formylated Product E->F Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent, ~5-10 eq.) to 0 °C in an ice bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq.) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form, often as a solid or thick slurry. Stir at 0 °C for 30-60 minutes.

  • Substrate Addition: Add a solution of the bromo-isopropoxybenzene derivative (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise to the Vilsmeier reagent mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-80 °C (depending on substrate reactivity) for 2-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Extraction: Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate PPE.

  • The initial quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Protocol 3: Chelation-Controlled ortho-Formylation

This method, a modification of the Duff reaction principle, is particularly effective for achieving formylation ortho to a hydroxyl group. For bromo-isopropoxybenzene, this protocol is most relevant if a phenolic precursor is used before etherification or if a related phenol derivative is the target. The procedure uses paraformaldehyde as the formyl source and magnesium chloride (MgCl₂) with triethylamine (Et₃N) to direct the substitution.[5][19]

Causality: The magnesium ion coordinates to the phenolic oxygen (if present) and the oxygen of formaldehyde, creating a rigid six-membered transition state. This assembly directs the electrophilic attack of formaldehyde specifically to the adjacent ortho position. This chelation control overrides the typical electronic and steric directing effects.

Experimental Workflow: Magnesium-Mediated Formylation

A Combine Reagents (Anhydrous MgCl₂, Paraformaldehyde) B Add Solvent & Base (Anhydrous THF, Triethylamine) A->B Stir 10 min C Add Phenolic Substrate (e.g., 2-Bromophenol) B->C D Heat to Reflux (2-4 hours) C->D Formation of Mg-Phenoxide & Chelation Complex E Cool & Quench (Aqueous HCl) D->E Reaction Completion F Extract & Purify E->F Workup

Caption: Workflow for MgCl₂-mediated ortho-formylation.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry, three-necked flask under an argon atmosphere, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).[5]

  • Solvent and Base: Add anhydrous THF (~0.2 M) followed by the dropwise addition of dry triethylamine (2.0 eq.). Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: Add the bromo-hydroxybenzene derivative (1.0 eq.) dropwise.

  • Reaction: Heat the mixture to reflux (typically ~75 °C) for 2-4 hours. The reaction mixture often turns a bright orange-yellow color.[5]

  • Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 M HCl (3x) and water (3x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, often a solid, can be purified by recrystallization from hexane or by column chromatography.[5]

Trustworthiness Note: The use of anhydrous MgCl₂ beads is crucial for success; powdered MgCl₂ is often less effective.[5] Electron-releasing groups on the phenol enhance the reaction rate.[19]

References

  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org.

  • Rieche formylation. Wikipedia.

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  • Rieche Formylation. SynArchive.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Formylation - Common Conditions. Organic Chemistry Data.

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  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.

  • Duff reaction. chemeurope.com.

  • ortho-Formylation of phenols. Organic Syntheses.

  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.

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  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

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  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.

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  • Rieche Formylation. SynArchive.

  • Formylation - Common Conditions. Organic Chemistry Data.

  • Duff reaction. Wikipedia.

  • Duff reaction. chemeurope.com.

  • ortho-Formylation of oxygenated phenols. ResearchGate.

  • Formylation of Arylmetal Reagents. Science of Synthesis.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate.

  • Lithiation and Organolithium Reactions. Mettler Toledo.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.

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Application Notes & Protocols: The Strategic Use of 2-Bromo-5-isopropoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-5-isopropoxybenzaldehyde. We delve into the synthesis of this versatile building block and explore its utility in cornerstone synthetic reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling and direct reductive amination. The protocols herein are presented with detailed, step-by-step instructions, mechanistic insights, and the scientific rationale behind key experimental choices, enabling the generation of diverse and complex pharmaceutical intermediates.

Introduction: The Value Proposition of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic functionality of its starting materials. Halogenated aromatic aldehydes are exemplary scaffolds, offering multiple reaction handles for molecular elaboration. 2-Bromo-5-isopropoxybenzaldehyde is a particularly valuable intermediate due to its unique combination of reactive sites.[1] Its structure features:

  • An aldehyde group , which serves as an electrophilic center for the formation of carbon-nitrogen bonds via reactions like reductive amination and condensations.

  • A bromine atom , ideally positioned for transition-metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds to form complex biaryl and related structures.[1]

  • An isopropoxy group , which enhances lipophilicity and can engage in crucial hydrophobic or van der Waals interactions within a target protein's binding pocket, often improving pharmacokinetic properties.

This trifecta of functionality makes 2-Bromo-5-isopropoxybenzaldehyde a powerful precursor for a wide range of pharmaceutical targets, including enzyme inhibitors and modulators of protein-protein interactions.[2][3] Its utility is underscored by the extensive use of its chemical cousin, 2-Bromo-5-hydroxybenzaldehyde, in the synthesis of approved drugs like Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor.[4][5][6]

Synthesis of the Core Reagent: 2-Bromo-5-isopropoxybenzaldehyde

The target compound is most reliably prepared from its hydroxylated analog, 2-Bromo-5-hydroxybenzaldehyde, via a classic Williamson ether synthesis. This method is robust, high-yielding, and employs readily available reagents.

Workflow: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

start Start: 2-Bromo-5- hydroxybenzaldehyde reagents Reagents: - 2-Bromopropane - K₂CO₃ (Base) - Acetone (Solvent) start->reagents Combine in Flask reaction Williamson Ether Synthesis (Reflux, 6-8h) start->reaction reagents->reaction workup Aqueous Workup (Filtration & Solvent Evaporation) reaction->workup 1. Cool to RT purification Purification (Recrystallization from Ethanol/Water) workup->purification 2. Isolate Crude Solid product Product: 2-Bromo-5- isopropoxybenzaldehyde purification->product 3. Obtain Pure Crystals

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis via Williamson Etherification

Rationale: This protocol utilizes potassium carbonate as a mild base to deprotonate the phenolic hydroxyl group of the starting material. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction to form the desired ether linkage. Acetone is an excellent solvent for this transformation due to its polarity and appropriate boiling point for reflux conditions.

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Bromo-5-hydroxybenzaldehyde 201.02 10.0 g 49.7
2-Bromopropane 122.99 9.2 g (6.7 mL) 74.6 (1.5 eq)
Potassium Carbonate (K₂CO₃), anhydrous 138.21 10.3 g 74.6 (1.5 eq)
Acetone - 150 mL -

| Ethanol, Water | - | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde (10.0 g, 49.7 mmol).

  • Add acetone (150 mL), followed by anhydrous potassium carbonate (10.3 g, 74.6 mmol).

  • Add 2-bromopropane (6.7 mL, 74.6 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 56°C) and maintain stirring for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude solid by recrystallization from a hot mixture of ethanol and water to yield 2-Bromo-5-isopropoxybenzaldehyde as a crystalline solid.

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a paramount tool for constructing carbon-carbon bonds, particularly for synthesizing biaryl motifs that are central to many kinase inhibitors and other targeted therapies.[7] The bromine atom of 2-Bromo-5-isopropoxybenzaldehyde serves as the electrophilic partner in this palladium-catalyzed cycle.[8]

Catalytic Cycle: Suzuki-Miyaura Reaction

pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product R¹-R² pd2_trans->product center aryl_halide R¹-Br (2-Bromo-5-isopropoxy benzaldehyde) aryl_halide->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Protocol 3.1: Synthesis of a Biaryl Intermediate

Rationale: This protocol uses a palladium catalyst, often with a phosphine ligand like SPhos or XPhos, to facilitate the reaction.[7][10] A base (e.g., K₃PO₄ or K₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.[8] A mixed solvent system, such as dioxane and water, is commonly used to dissolve both the organic and inorganic reagents.[7]

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Bromo-5-isopropoxybenzaldehyde 243.10 1.0 g 4.11
4-Methoxyphenylboronic acid 151.96 0.75 g 4.93 (1.2 eq)
Pd₂(dba)₃ 915.72 38 mg 0.041 (1 mol%)
XPhos 476.63 59 mg 0.123 (3 mol%)
K₃PO₄ 212.27 2.62 g 12.33 (3.0 eq)

| 1,4-Dioxane / Water (4:1) | - | 20 mL | - |

Procedure:

  • To a microwave vial or Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (1.0 g, 4.11 mmol), 4-methoxyphenylboronic acid (0.75 g, 4.93 mmol), and K₃PO₄ (2.62 g, 12.33 mmol).

  • Add the catalyst Pd₂(dba)₃ (38 mg, 0.041 mmol) and the ligand XPhos (59 mg, 0.123 mmol).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture of 1,4-dioxane (16 mL) and water (4 mL) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application II: Direct Reductive Amination for C-N Bond Formation

Reductive amination is one of the most powerful and widely used methods for synthesizing amines, which are ubiquitous in pharmaceuticals.[11][12] The reaction proceeds in a one-pot fashion, first forming an imine or iminium ion intermediate from the aldehyde and an amine, which is then immediately reduced by a mild hydride agent present in the mixture.[11][13]

Workflow: Direct Reductive Amination

aldehyde Start: 2-Bromo-5-isopropoxybenzaldehyde intermediate In-situ Imine/ Iminium Ion Formation aldehyde->intermediate amine Amine (R-NH₂) amine->intermediate + reduction Hydride Reduction intermediate->reduction reducing_agent Reducing Agent: NaBH(OAc)₃ reducing_agent->reduction product Product: Secondary Amine reduction->product

Caption: General workflow for one-pot direct reductive amination.

Protocol 4.1: Synthesis of a Secondary Amine Intermediate

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for many modern reductive aminations. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[14] This selectivity prevents the side-reaction of aldehyde reduction to an alcohol. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Bromo-5-isopropoxybenzaldehyde 243.10 1.0 g 4.11
Benzylamine 107.15 0.48 g (0.49 mL) 4.52 (1.1 eq)
Sodium Triacetoxyborohydride 211.94 1.05 g 4.93 (1.2 eq)
Dichloromethane (DCM) - 40 mL -

| Saturated aq. NaHCO₃ | - | 20 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Bromo-5-isopropoxybenzaldehyde (1.0 g, 4.11 mmol) in dichloromethane (40 mL).

  • Add benzylamine (0.49 mL, 4.52 mmol) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.05 g, 4.93 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as determined by TLC/LC-MS.[14]

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure secondary amine.

Conclusion: A Gateway to Diverse Pharmaceutical Scaffolds

2-Bromo-5-isopropoxybenzaldehyde is a high-value, strategically functionalized starting material for the synthesis of complex pharmaceutical intermediates. The orthogonal reactivity of the aldehyde and bromide moieties allows for sequential or independent functionalization through robust and well-understood reactions like reductive amination and Suzuki-Miyaura coupling. The protocols detailed in these notes provide reliable, field-tested methods for leveraging this building block to access a wide array of molecular architectures relevant to modern drug discovery programs.

Synthetic Potential Overview

start 2-Bromo-5-isopropoxybenzaldehyde suzuki Suzuki Coupling (C-C Formation) start->suzuki red_am Reductive Amination (C-N Formation) start->red_am biaryl Biaryl Aldehydes suzuki->biaryl sec_amine Bromoaryl Amines red_am->sec_amine scaffold1 Kinase Inhibitor Scaffolds biaryl->scaffold1 scaffold3 Antiviral/Anticancer Agents biaryl->scaffold3 scaffold2 GPCR Ligand Scaffolds sec_amine->scaffold2 sec_amine->scaffold3

Caption: Divergent synthesis pathways from the core intermediate.

References

  • Vertex AI Search. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Pharmaceutical Synthesis.
  • Vertex AI Search. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde.
  • Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • BenchChem. (n.d.). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
  • LifeChem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • BenchChem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • MDPI. (n.d.). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors.
  • ResearchGate. (n.d.). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates.
  • PubMed. (n.d.). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile.

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-isopropoxybenzaldehyde for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-bromo-5-isopropoxybenzaldehyde scaffold is a valuable starting point in medicinal chemistry due to its unique combination of reactive functional groups that allow for systematic chemical modification.[1] Halogenated aromatic aldehydes are recognized as crucial intermediates for synthesizing pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive framework for the strategic derivatization of this scaffold to generate a chemically diverse library of novel compounds for biological screening. We present detailed, field-proven protocols for three robust synthetic methodologies: Schiff base formation, Wittig olefination, and reductive amination. Each protocol is designed to be adaptable, allowing researchers to introduce a wide array of chemical functionalities. Furthermore, we outline a logical cascade for subsequent biological evaluation, including primary antimicrobial and secondary cytotoxicity assays, to enable the identification and validation of promising lead compounds.

The 2-Bromo-5-isopropoxybenzaldehyde Scaffold: A Privileged Starting Point

The utility of 2-Bromo-5-isopropoxybenzaldehyde in drug discovery stems from the strategic placement of its three key functional groups: the aldehyde, the bromine atom, and the isopropoxy group. This arrangement provides a "privileged scaffold"—a molecular framework that is amenable to multiple, distinct chemical transformations, enabling the exploration of a broad chemical space.[2]

  • The Aldehyde Group: As a highly reactive electrophile, the aldehyde is the primary handle for derivatization. It readily participates in condensation reactions to form C=N bonds (imines/Schiff bases) and C=C bonds (alkenes), making it ideal for rapid library generation.[1]

  • The Bromo Group: The bromine atom is a versatile functional group for more advanced modifications. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl moieties at a later stage of a hit-to-lead campaign.

  • The Isopropoxy Group: This bulky, lipophilic group contributes to the overall physicochemical properties of the derivatives, potentially influencing membrane permeability and interaction with hydrophobic pockets of biological targets.

Physicochemical Properties
PropertyValue
Chemical Structure
IUPAC Name 2-Bromo-5-isopropoxybenzaldehyde
CAS Number 162147-12-8
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to yellow or brown powder
Melting Point 130-135°C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

(Data sourced from multiple chemical suppliers and literature.[3])

Synthetic Derivatization Strategies & Protocols

A successful screening library is built on chemical diversity, which requires employing multiple, reliable synthetic reactions. The following protocols are chosen for their high yields, operational simplicity, and tolerance of a wide range of functional groups in the coupling partners.

Workflow: From Scaffold to Library

The overall synthetic strategy involves parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks using robust chemical transformations.

G cluster_0 Core Scaffold cluster_1 Building Blocks cluster_2 Derivatization Reactions cluster_3 Screening Library Scaffold 2-Bromo-5-isopropoxybenzaldehyde Schiff Schiff Base Formation Scaffold->Schiff Wittig Wittig Olefination Scaffold->Wittig Reductive Reductive Amination Scaffold->Reductive Amines Primary Amines (R-NH2) Amines->Schiff Ylides Phosphonium Ylides (Ph3P=CHR') Ylides->Wittig Sec_Amines Secondary Amines (R2NH) Sec_Amines->Reductive Library Diverse Library of Derivatives (Imines, Alkenes, Amines) Schiff->Library Imine Products Wittig->Library Alkene Products Reductive->Library Amine Products

Caption: General workflow for library generation.

Strategy 1: Schiff Base (Imine) Formation

Expertise & Rationale: Schiff base formation is a cornerstone of combinatorial chemistry. It is a robust condensation reaction between an aldehyde and a primary amine that typically proceeds with high efficiency and generates water as the only byproduct.[4] The resulting imine C=N bond is structurally important in many biologically active compounds.[5] The reaction is often catalyzed by a weak acid and driven to completion by removing water, for example, by refluxing in a solvent like ethanol or methanol.[4]

Protocol: General Procedure for Schiff Base Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq.) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add the desired primary amine (1.05 eq.). For less reactive amines, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at reflux (approx. 80°C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. The product will often precipitate directly from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the purified product under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Representative Amine Building Blocks

Amine PartnerReaction Time (h)Typical YieldNotes
Aniline2-3>90%Forms a stable, crystalline product.
4-Fluoroaniline2-3>90%Introduces an electron-withdrawing group.
4-Methoxybenzylamine3-485-95%Introduces a flexible, electron-donating group.
2-Aminopyridine4-680-90%Product may act as a bidentate ligand.
Ethylenediamine (2.2 eq.)3-5>85%Forms a bis-imine derivative.
Strategy 2: Wittig Olefination

Expertise & Rationale: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[6][7] This reaction is highly reliable for creating C=C bonds with predictable stereochemistry, depending on the nature of the ylide.[7][8] Stabilized ylides (containing an electron-withdrawing group like -CO₂R) generally favor the (E)-alkene, while non-stabilized ylides (with alkyl or aryl groups) favor the (Z)-alkene.[8][9] This allows for precise control over the geometry of the final product.

Protocol: General Procedure for Wittig Reaction with a Stabilized Ylide

  • Ylide Formation (if not commercially available): This step is often done in situ. To a suspension of the corresponding phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq.) in anhydrous Tetrahydrofuran (THF), add a strong base like potassium tert-butoxide (t-BuOK, 1.1 eq.) at room temperature under an inert atmosphere (N₂ or Ar). Stir for 1 hour.

  • Aldehyde Addition: Cool the resulting ylide solution to 0°C in an ice bath. Add a solution of 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up & Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired alkene.

Data Presentation: Representative Ylide Precursors

Ylide Precursor (Phosphonium Salt)BaseExpected ProductTypical YieldStereochemistry
Methyltriphenylphosphonium bromiden-BuLiStyrene75-85%N/A
Ethyl (triphenylphosphoranylidene)acetate(Stable ylide)Cinnamate Ester80-95%Predominantly E
Benzyltriphenylphosphonium chloridet-BuOKStilbene70-85%Mixture of E/Z
Strategy 3: Reductive Amination

Expertise & Rationale: Reductive amination is a highly versatile method for forming C-N single bonds, converting an aldehyde into a secondary or tertiary amine in a one-pot process.[10][11] The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[10] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion over the starting aldehyde, preventing reduction of the aldehyde to an alcohol and allowing the reaction to be performed in a single step.[10]

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-isopropoxybenzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine/iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up & Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Biological Screening Cascade

Once a library of derivatives is synthesized and purified, a systematic approach to biological screening is required to identify compounds with desired activity. The following cascade is a general model that can be adapted for various therapeutic targets.

G A Synthesized Compound Library (>50 Compounds) B Primary Screening (e.g., Antimicrobial MIC Assay) Single High Concentration A->B C Inactive Compounds (Archive) B->C No Activity D Preliminary Hits (e.g., >50% Inhibition) B->D Activity Detected E Secondary Screening (Dose-Response & Potency) Determine IC50 / MIC D->E F Non-Potent / Inactive (Archive) E->F Low Potency G Confirmed Hits (Potency < 10 µM) E->G High Potency H Selectivity / Cytotoxicity Assay (e.g., Mammalian Cell MTT Assay) Assess Therapeutic Index G->H I Toxic / Non-Selective (Archive) H->I High Cytotoxicity J Validated Lead Candidates (Potent & Selective) H->J Low Cytotoxicity

Caption: A tiered workflow for biological screening.

Primary Screen: Antimicrobial Activity (MIC Determination)

Rationale: Derivatives of halogenated phenols and benzaldehydes have shown promising antimicrobial activity.[12] A Minimum Inhibitory Concentration (MIC) assay is a standard primary screen to determine the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare stock solutions of your synthesized derivatives in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile growth medium (e.g., Mueller-Hinton Broth for bacteria). Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, ATCC 25923) to each well. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Secondary Screen: Cytotoxicity (MTT Assay)

Rationale: It is critical to determine if the antimicrobial activity of a "hit" compound is due to specific inhibition of the microbe or general cytotoxicity. The MTT assay assesses the metabolic activity of mammalian cells and is a reliable indicator of cell viability.[13]

Protocol: MTT Assay on a Mammalian Cell Line (e.g., HEK293)

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the "hit" compounds identified from the primary screen for 24-48 hours.[13]

  • MTT Addition: Remove the media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. A high IC₅₀ value against mammalian cells combined with a low MIC against microbes indicates selective antimicrobial activity.

Conclusion and Future Directions

The 2-Bromo-5-isopropoxybenzaldehyde scaffold provides a robust and versatile platform for the development of novel bioactive compounds. The synthetic protocols detailed in this guide—Schiff base formation, Wittig olefination, and reductive amination—offer reliable and scalable methods for generating a chemically diverse library suitable for high-throughput screening. By coupling these synthetic strategies with a logical biological screening cascade, researchers can efficiently identify and validate promising lead candidates for further development. Future work on validated hits should focus on detailed Structure-Activity Relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy testing.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
  • ResearchGate. (n.d.). Reductive amination of 4-bromobenzaldehyde: Activity of cobalt....
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
  • (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2025). Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties.
  • ECHEMI. (n.d.). Wittig reaction with benzaldehyde.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • Wikipedia. (n.d.). Wittig reaction.
  • Benchchem. (n.d.). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
  • (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8.
  • Kim, J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • NIH. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds.

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Application Notes and Protocols for 2-Bromo-5-isopropoxybenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-isopropoxybenzaldehyde in Functional Polymer Synthesis

2-Bromo-5-isopropoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal building block in the synthesis of advanced functional materials.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a strategically positioned bromine atom amenable to cross-coupling reactions, and a solubilizing isopropoxy group, makes it an attractive monomer for the construction of novel conjugated polymers.[1] These polymers are of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[2][3]

The aldehyde functionality provides a versatile handle for post-polymerization modification or for the synthesis of specific polymer architectures, such as poly(p-phenylene vinylene) (PPV) derivatives.[4][5] The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, which are foundational methods for forming carbon-carbon bonds in polymer backbones.[6][7] The isopropoxy group enhances the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and device fabrication.[2][8]

This guide provides detailed application notes and protocols for the utilization of 2-Bromo-5-isopropoxybenzaldehyde in the synthesis of functional polymers for materials science applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Bromo-5-isopropoxybenzaldehyde is essential for its effective use in synthesis. While specific experimental data for this compound is not extensively published, properties can be inferred from its structural analogue, 2-bromo-5-hydroxybenzaldehyde.[9][10][11]

PropertyInferred ValueReference
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Expected to be a solid at room temperature[9]
Solubility Likely soluble in common organic solvents (e.g., THF, toluene, chloroform)[9]
Melting Point Not available; related compounds melt in the range of 71-135 °C[9]

Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

This protocol describes a plausible two-step synthesis of 2-Bromo-5-isopropoxybenzaldehyde starting from the commercially available 3-hydroxybenzaldehyde.

Step 1: Bromination of 3-hydroxybenzaldehyde to 2-Bromo-5-hydroxybenzaldehyde

This step is based on established procedures for the selective bromination of hydroxybenzaldehydes.[12]

Protocol:

  • In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Slowly add a solution of bromine (1.05 eq) in CH₂Cl₂ to the reaction mixture at room temperature while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-Bromo-5-hydroxybenzaldehyde by recrystallization or column chromatography.

Step 2: Etherification to 2-Bromo-5-isopropoxybenzaldehyde

This Williamson ether synthesis provides the target monomer.

Protocol:

  • Dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromopropane (isopropyl bromide, 1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 2-Bromo-5-isopropoxybenzaldehyde.

Application in Conjugated Polymer Synthesis

2-Bromo-5-isopropoxybenzaldehyde is an ideal monomer for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions. The resulting polymers are expected to be derivatives of poly(p-phenylene vinylene) (PPV), a class of materials widely used in OLEDs.[3][8]

Protocol 1: Synthesis of a PPV Derivative via Suzuki-Miyaura Polycondensation

This protocol outlines a hypothetical Suzuki-Miyaura polymerization to produce a copolymer.[13][14][15]

Materials:

  • 2-Bromo-5-isopropoxybenzaldehyde (Monomer A)

  • A suitable diboronic acid or diboronic ester co-monomer (e.g., 1,4-phenylenediboronic acid) (Monomer B)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate or potassium phosphate)

  • Solvent (e.g., a mixture of toluene and water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

Procedure:

  • In a Schlenk flask, combine equimolar amounts of 2-Bromo-5-isopropoxybenzaldehyde (Monomer A) and the diboronic co-monomer (Monomer B).

  • Add the palladium catalyst (typically 1-2 mol%).

  • Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the aqueous base solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the polymerization progress by observing the increase in viscosity of the solution.

  • After an appropriate reaction time (typically 12-48 hours), cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle.

  • Solvent System: The biphasic solvent system facilitates the interaction of the organic-soluble monomers and catalyst with the water-soluble base.

  • Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Synthesis of a PPV Derivative via Stille Polycondensation

This protocol provides a representative procedure for a Stille cross-coupling polymerization.[6][7]

Materials:

  • 2-Bromo-5-isopropoxybenzaldehyde (Monomer A)

  • A suitable organotin co-monomer (e.g., 1,4-bis(trimethylstannyl)benzene) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2-Bromo-5-isopropoxybenzaldehyde (Monomer A) and the organotin co-monomer (Monomer B) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (1-2 mol%).

  • Heat the reaction mixture to 90-110 °C and stir.

  • Monitor the reaction by gel permeation chromatography (GPC) to track the increase in molecular weight.

  • After the desired molecular weight is achieved (typically 24-72 hours), cool the reaction to room temperature.

  • Precipitate the polymer in methanol.

  • Filter the polymer, wash extensively with methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Organotin Reagent: Organostannanes are effective coupling partners in Stille reactions, known for their tolerance to various functional groups.

  • Anhydrous Conditions: Stille reactions are sensitive to moisture, which can lead to side reactions and lower polymer molecular weights.

  • Degassed Solvent: Oxygen can deactivate the palladium catalyst.

Characterization of Synthesized Polymers

The synthesized polymers should be thoroughly characterized to determine their structural, optical, and thermal properties.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure and monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Visible Absorption Spectroscopy Determination of the absorption maximum (λₘₐₓ) and the optical bandgap.
Photoluminescence (PL) Spectroscopy Determination of the emission maximum (λₑₘ) and quantum yield.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and other thermal transitions.

Application in Organic Light-Emitting Diodes (OLEDs)

Polymers derived from 2-Bromo-5-isopropoxybenzaldehyde are expected to be suitable for use as the emissive layer in OLED devices.[2][4][5]

OLED Device Fabrication Protocol (Illustrative)

This protocol describes a general procedure for fabricating a simple single-layer OLED device via spin-coating.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized polymer dissolved in a suitable solvent (e.g., chlorobenzene)

  • Low work function metal cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface to serve as a hole injection layer.

  • Anneal the PEDOT:PSS layer according to the manufacturer's instructions.

  • Inside a nitrogen-filled glovebox, spin-coat a solution of the synthesized polymer onto the PEDOT:PSS layer to form the emissive layer.

  • Anneal the emissive layer to remove residual solvent.

  • Transfer the substrate to a thermal evaporator.

  • Deposit the cathode by thermal evaporation under high vacuum. This is typically a bilayer of a low work function metal (e.g., Ca or LiF) followed by a protective layer of aluminum (Al).

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Visualizations

SynthesisWorkflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Device Fabrication 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 3-hydroxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde Bromination 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde->2-Bromo-5-isopropoxybenzaldehyde Etherification Conjugated_Polymer Conjugated_Polymer 2-Bromo-5-isopropoxybenzaldehyde->Conjugated_Polymer Suzuki or Stille Coupling OLED_Device OLED_Device Conjugated_Polymer->OLED_Device Spin-Coating PolymerizationMechanisms cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling A_Br Ar-Br Pd_complex1 Ar-Pd(II)L₂-Br A_Br->Pd_complex1 Oxidative Addition B_BOH2 Ar'-B(OH)₂ Pd_complex2 Ar-Pd(II)L₂-Ar' B_BOH2->Pd_complex2 Transmetalation (Base) Pd0 Pd(0)L₂ Pd0->Pd_complex1 Pd_complex1->Pd_complex2 Pd_complex2->Pd0 Ar_Ar Ar-Ar' Pd_complex2->Ar_Ar Reductive Elimination A_Br2 Ar-Br Pd_complex3 Ar-Pd(II)L₂-Br A_Br2->Pd_complex3 Oxidative Addition B_SnR3 Ar'-SnR₃ Pd_complex4 Ar-Pd(II)L₂-Ar' B_SnR3->Pd_complex4 Transmetalation Pd0_2 Pd(0)L₂ Pd0_2->Pd_complex3 Pd_complex3->Pd_complex4 Pd_complex4->Pd0_2 Ar_Ar2 Ar-Ar' Pd_complex4->Ar_Ar2 Reductive Elimination

Caption: Catalytic cycles for Suzuki and Stille cross-coupling polymerizations.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-isopropoxybenzaldehyde. This valuable intermediate is a cornerstone in the development of advanced pharmaceutical agents and fine chemicals. Its molecular architecture, featuring an aldehyde, a bromine atom, and an isopropoxy group, provides a versatile platform for diverse chemical transformations.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields and product purity. We will explore the primary synthetic pathways, dissect critical reaction parameters, and provide field-proven solutions to challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 2-Bromo-5-isopropoxybenzaldehyde, structured in a question-and-answer format to provide direct and actionable solutions.

Q1: What are the primary synthetic routes for 2-Bromo-5-isopropoxybenzaldehyde?

There are two principal and logically sound strategies for synthesizing the target molecule. The optimal choice depends on the availability and cost of starting materials, as well as the scale of the reaction.

  • Route A: Isopropylation followed by Formylation. This route begins with the commercially available 4-bromophenol, which is first converted to 1-bromo-4-isopropoxybenzene. This intermediate is then formylated to introduce the aldehyde group at the ortho-position to the isopropoxy group.

  • Route B: Bromination followed by Isopropylation. This alternative pathway starts with 3-hydroxybenzaldehyde. A regioselective bromination is performed to yield 2-bromo-5-hydroxybenzaldehyde, which is subsequently alkylated with an isopropyl source to form the final product.[2][3]

The following diagram illustrates these two divergent synthetic pathways.

G cluster_A Route A cluster_B Route B A1 4-Bromophenol A2 1-Bromo-4-isopropoxybenzene A1->A2 Isopropylation (Williamson Ether Synthesis) Final 2-Bromo-5-isopropoxybenzaldehyde A2->Final Formylation (Vilsmeier-Haack or Ortho-lithiation) B1 3-Hydroxybenzaldehyde B2 2-Bromo-5-hydroxybenzaldehyde B1->B2 Bromination B2->Final Isopropylation (Williamson Ether Synthesis)

Caption: Primary synthetic pathways to 2-Bromo-5-isopropoxybenzaldehyde.

Troubleshooting Guide: Route A (Isopropylation then Formylation)

This route is often preferred due to the high regioselectivity of the final formylation step.

Q2: I'm getting a low yield during the isopropylation of 4-bromophenol. What are the likely causes?

Low yields in this Williamson ether synthesis are typically due to suboptimal reaction conditions or the purity of reagents.

  • Cause 1: Inappropriate Base. The choice of base is critical for deprotonating the phenol. A weak base (e.g., K₂CO₃) may not lead to complete deprotonation, resulting in unreacted starting material. Conversely, an overly strong or bulky base can promote side reactions.

    • Solution: Use a moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like DMF or acetonitrile. Ensure the phenol is fully converted to the phenoxide before adding the alkylating agent.

  • Cause 2: Poor Alkylating Agent. 2-bromopropane or 2-iodopropane are common choices. The iodide is more reactive but also more expensive. Purity is essential, as contaminants can interfere with the reaction.

  • Cause 3: Reaction Temperature. While heating is required, excessive temperatures can lead to decomposition or side products.

    • Solution: Maintain a moderate temperature, typically between 60-80 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).

Q3: My formylation of 1-bromo-4-isopropoxybenzene is failing. Which formylation method is best and what can go wrong?

Formylating 1-bromo-4-isopropoxybenzene is the most challenging step. The isopropoxy group is a strong ortho, para-directing group. Since the para position is blocked by bromine, the formylation should occur exclusively at the ortho position. The two most powerful methods for this transformation are the Vilsmeier-Haack reaction and directed ortho-metalation.

Method Reagents Pros Cons
Vilsmeier-Haack POCl₃, DMFGood for electron-rich arenes, generally high yielding, uses common reagents.[4]The Vilsmeier reagent is moisture-sensitive; can be harsh for sensitive substrates.
Directed ortho-Metalation n-BuLi or s-BuLi, then DMFHighly regioselective, low temperatures.[5]Requires strictly anhydrous conditions; risk of competing metal-halogen exchange.[6]
Troubleshooting the Vilsmeier-Haack Reaction

Symptom: Low or no conversion of 1-bromo-4-isopropoxybenzene.

  • Cause: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[7] It is highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMF and fresh, high-purity POCl₃. The reagent should ideally be prepared in situ at 0 °C before adding the substrate.[8]

  • Cause: Insufficient Activation. While the isopropoxy group is activating, the bromine is deactivating. The overall electron density of the ring might be borderline for this reaction, which works best with highly electron-rich arenes.[9]

    • Solution: Increase the reaction temperature after the addition of the substrate, for example, by heating to 50-60 °C. Also, increase the reaction time and monitor progress carefully by TLC.

Troubleshooting Directed ortho-Metalation (DoM)

Symptom: A complex mixture of products is obtained, with low yield of the desired aldehyde.

  • Cause: Competing Metal-Halogen Exchange. This is a significant and common side reaction. The organolithium reagent (n-BuLi) can react with the aryl bromide to swap the lithium and bromine atoms, leading to 4-isopropoxyphenyllithium and n-butyl bromide.[6] This new aryllithium species can then react in unintended ways.

    • Solution: Metal-halogen exchange is often faster than deprotonation at higher temperatures. Perform the lithiation at very low temperatures (-78 °C is standard). Using s-BuLi or t-BuLi can sometimes favor deprotonation over exchange.

  • Cause: Insufficient Lithiation. The proton abstraction may be incomplete.

    • Solution: Ensure the organolithium reagent is accurately titrated and used in a slight excess (e.g., 1.1 equivalents). Allow sufficient time for the deprotonation to occur at -78 °C (typically 1-2 hours) before adding the electrophile (DMF).

The following workflow provides a decision-making process for troubleshooting the formylation step.

G start Low Yield in Formylation of 1-Bromo-4-isopropoxybenzene method Which method was used? start->method vh Vilsmeier-Haack method->vh Vilsmeier dom Ortho-lithiation (DoM) method->dom DoM vh_q1 Was the reaction run under strictly anhydrous conditions? vh->vh_q1 dom_q1 Was the reaction run at -78 °C? dom->dom_q1 vh_s1 Action: Redo reaction. Oven-dry all glassware. Use anhydrous solvents. Run under N2/Ar. vh_q1->vh_s1 No vh_q2 Was the reaction heated after substrate addition? vh_q1->vh_q2 Yes vh_s2 Action: Increase temperature to 50-60 °C and monitor by TLC for longer duration. vh_q2->vh_s2 No dom_s1 Action: Maintain -78 °C throughout lithiation. This minimizes metal-halogen exchange. dom_q1->dom_s1 No dom_q2 Was the n-BuLi titrated? dom_q1->dom_q2 Yes dom_s2 Action: Titrate n-BuLi before use. Use 1.1 equivalents to ensure complete deprotonation. dom_q2->dom_s2 No

Caption: Troubleshooting workflow for the formylation of 1-bromo-4-isopropoxybenzene.

Troubleshooting Guide: Route B (Bromination then Isopropylation)

This route can be effective but requires careful control of the initial bromination step to avoid isomer formation.

Q4: My bromination of 3-hydroxybenzaldehyde results in a mixture of products and low yield. How can I improve this?

The hydroxyl group is a powerful ortho, para-directing group, while the aldehyde is a meta-directing group. They work together to direct the incoming bromine to the positions ortho to the hydroxyl group (positions 2 and 6). The challenge is achieving mono-bromination selectively at the desired C2 position.

  • Cause 1: Over-bromination. The activated ring is susceptible to di-bromination, yielding 2,6-dibromo-3-hydroxybenzaldehyde.

    • Solution: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.0-1.05 equivalents of Br₂). Add the bromine slowly and at a controlled temperature to prevent localized areas of high concentration.[3]

  • Cause 2: Suboptimal Temperature. Temperature control is crucial for selectivity.

    • Solution: A detailed protocol suggests dissolving the starting material at 35-40 °C and then maintaining this temperature during the slow, dropwise addition of bromine.[3] This is followed by an overnight stir and then cooling to induce precipitation. Deviating from this can increase side product formation.

  • Cause 3: Choice of Brominating Agent. While liquid bromine is common, other reagents can offer better selectivity.

    • Solution: Consider using N-Bromosuccinimide (NBS) in a solvent like dichloromethane or an inorganic strong acid.[10] NBS is often a milder and more selective brominating agent than Br₂, reducing the risk of over-bromination.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 1-Bromo-4-isopropoxybenzene

This protocol details the isopropylation of 4-bromophenol.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of phenol).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. CAUTION: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Cool the mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-bromo-4-isopropoxybenzene.

Protocol 2: Vilsmeier-Haack Formylation of 1-Bromo-4-isopropoxybenzene

This protocol describes the synthesis of the final product from the intermediate prepared above.

  • Reagent Preparation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the internal temperature below 10 °C. A white solid (the Vilsmeier reagent) will form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-bromo-4-isopropoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice containing sodium acetate. This will hydrolyze the iminium intermediate. Stir vigorously for 1 hour.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-Bromo-5-isopropoxybenzaldehyde.

References

Sources

Technical Support Center: Purification of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Bromo-5-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on delivering practical, actionable advice grounded in established chemical principles to ensure you achieve the desired purity and yield in your experiments.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Bromo-5-isopropoxybenzaldehyde is the foundation of an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogues, 2-Bromo-5-hydroxybenzaldehyde and 2-Bromo-5-methoxybenzaldehyde.

Property2-Bromo-5-hydroxybenzaldehyde2-Bromo-5-methoxybenzaldehyde2-Bromo-5-isopropoxybenzaldehyde (Estimated) Rationale for Estimation
Molecular Weight 201.02 g/mol [1]215.04 g/mol [2]243.10 g/mol [3]Based on the addition of an isopropyl group.
Melting Point 130-135 °C[4]71-76 °C[2]Solid at room temperature, likely with a melting point between 50-80 °C. The isopropoxy group is less polar and introduces more steric bulk than a hydroxyl or methoxy group, which can disrupt crystal packing and lower the melting point compared to the hydroxy analogue.
Boiling Point 286.7 °C at 760 mmHg[5]Not readily availableHigh boiling point, likely >250 °C at atmospheric pressure. The increased molecular weight suggests a high boiling point, making atmospheric distillation potentially problematic due to the risk of decomposition.
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.[4][5]Soluble in common organic solvents.Good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and ethers. Moderate solubility in non-polar solvents like hexanes and petroleum ether. The isopropoxy group increases the lipophilicity compared to the hydroxy analogue, suggesting good solubility in a broad range of organic solvents.
Appearance White to tan crystalline solid.[4]Powder.[2]Expected to be a white to off-white or pale yellow solid. Similar to its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-Bromo-5-isopropoxybenzaldehyde in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

FAQ 1: My crude 2-Bromo-5-isopropoxybenzaldehyde has a persistent yellow or brown color. What is the likely cause and how can I remove it?

Answer:

A yellow or brown discoloration in the crude product is typically indicative of residual bromine or oxidized impurities. These colored species can be challenging to remove by simple crystallization alone.

Troubleshooting Steps:

  • Aqueous Bisulfite Wash: Before proceeding with other purification methods, wash the organic layer containing your crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This will reduce elemental bromine (Br₂) to colorless bromide ions (Br⁻).

  • Activated Carbon Treatment: If the color persists after the bisulfite wash, you can employ an activated carbon treatment.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of your crude product). Stir the mixture at room temperature for 15-30 minutes. Remove the activated carbon by filtration through a pad of celite.

    • Causality: Activated carbon has a high surface area with a network of pores that effectively adsorb large, colored organic impurity molecules.

    • Caution: Using an excessive amount of activated carbon can lead to a significant loss of your desired product due to co-adsorption.

FAQ 2: I'm observing significant product loss during recrystallization. What factors should I consider to improve my recovery?

Answer:

Significant product loss during recrystallization is a common issue that can often be mitigated by optimizing your solvent system and cooling procedure.

Troubleshooting Steps:

  • Solvent System Selection: The ideal recrystallization solvent (or solvent pair) should fully dissolve your compound at an elevated temperature but exhibit poor solubility at lower temperatures.

    • For 2-Bromo-5-isopropoxybenzaldehyde: Given its expected moderate polarity, a mixed solvent system is likely to be effective. Good starting points include:

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Toluene/Hexane

    • Experimental Approach: Start by dissolving a small amount of your crude product in the more polar solvent (e.g., ethyl acetate) at room temperature. Then, gradually add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again. This process helps you identify a suitable solvent ratio.

  • Slow Cooling: Rapidly cooling the solution can lead to the formation of small, impure crystals or even cause the product to "oil out."

    • Best Practice: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Minimize Solvent Volume: Using an excessive amount of solvent will result in a lower yield, as more of your product will remain dissolved in the mother liquor.

    • Technique: Use the minimum amount of hot solvent required to fully dissolve your crude product.

FAQ 3: My compound appears to be degrading during column chromatography on silica gel. What are the signs and how can I prevent this?

Answer:

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. Signs of degradation on a TLC plate include streaking, the appearance of new spots with lower Rf values, or a trail of product from the baseline.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralizing the silica gel can prevent acid-catalyzed degradation.

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent. Add a small amount of a base, such as triethylamine (Et₃N) (typically 0.1-1% of the eluent volume), and mix thoroughly before packing the column.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Options: Alumina (neutral or basic) can be a good alternative for purifying acid-sensitive compounds.

  • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation.

    • Strategy: Choose a solvent system that provides good separation with a reasonable elution time. Avoid excessively weak eluents that result in very slow elution.

Workflow for Purification of 2-Bromo-5-isopropoxybenzaldehyde

Caption: A decision-making workflow for the purification of 2-Bromo-5-isopropoxybenzaldehyde.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-Bromo-5-isopropoxybenzaldehyde

This protocol provides a general guideline for the recrystallization of 2-Bromo-5-isopropoxybenzaldehyde using an ethyl acetate/hexane solvent system. The optimal solvent ratio may need to be determined empirically.

Materials:

  • Crude 2-Bromo-5-isopropoxybenzaldehyde

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-Bromo-5-isopropoxybenzaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry at room temperature.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add hexane to the hot solution dropwise until you observe persistent cloudiness.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 2-Bromo-5-isopropoxybenzaldehyde

This protocol outlines a general procedure for purification by flash column chromatography. The eluent system should be optimized beforehand using Thin Layer Chromatography (TLC).

Materials:

  • Crude 2-Bromo-5-isopropoxybenzaldehyde

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexane)

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent. If deactivation is required, add 0.1-1% triethylamine to the eluent.

    • Pour the slurry into the column and allow the silica to pack, draining the excess solvent.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Relationship Diagram for Troubleshooting Purification Issues

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues ImpureProduct Impure Product LowYield Low Yield ImpureProduct->LowYield Degradation Product Degradation ImpureProduct->Degradation PoorSeparation Poor Separation ImpureProduct->PoorSeparation OilingOut Oiling Out ImpureProduct->OilingOut LowYield_R Low Yield LowYield->LowYield_R LowYield_C Low Yield LowYield->LowYield_C Degradation_C Degradation Degradation->Degradation_C PoorSeparation_C Poor Separation PoorSeparation->PoorSeparation_C OilingOut_R Oiling Out OilingOut->OilingOut_R Optimize Solvent Volume\nSlow Cooling Optimize Solvent Volume Slow Cooling LowYield_R->Optimize Solvent Volume\nSlow Cooling Adjust Solvent Polarity\nUse Seed Crystal Adjust Solvent Polarity Use Seed Crystal OilingOut_R->Adjust Solvent Polarity\nUse Seed Crystal Deactivate Silica Gel\nUse Alumina Deactivate Silica Gel Use Alumina Degradation_C->Deactivate Silica Gel\nUse Alumina Optimize Eluent System\nUse Higher Resolution Column Optimize Eluent System Use Higher Resolution Column PoorSeparation_C->Optimize Eluent System\nUse Higher Resolution Column Check for Co-elution\nEnsure Complete Elution Check for Co-elution Ensure Complete Elution LowYield_C->Check for Co-elution\nEnsure Complete Elution

Sources

Technical Support Center: Bromination of 5-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 5-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this electrophilic aromatic substitution and achieve optimal results in your experiments. Our focus is on anticipating and resolving common side reactions to ensure the successful synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 5-isopropoxybenzaldehyde?

The major product is 2-bromo-5-isopropoxybenzaldehyde. The isopropoxy group is a strong activating and ortho, para-directing group, while the aldehyde group is a deactivating and meta-directing group. The powerful activating effect of the isopropoxy group dominates the directing effects, leading to bromination primarily at the positions ortho and para to it. Since the para position is already substituted with the aldehyde, the main product will be the result of bromination at one of the ortho positions.

Q2: Why is careful control of the reaction temperature important?

Temperature control is critical to manage the selectivity and minimize side reactions.[1] Higher temperatures can increase the rate of undesirable side reactions such as polybromination and oxidation of the aldehyde group. For many brominations of activated aromatic rings, running the reaction at or below room temperature is recommended.[1][2]

Q3: Do I need a Lewis acid catalyst for this reaction?

A Lewis acid catalyst like FeBr₃ or AlCl₃ is often used to polarize the bromine molecule and increase its electrophilicity for the bromination of less reactive aromatic rings.[3] However, the isopropoxy group is a strong activating group, making the aromatic ring of 5-isopropoxybenzaldehyde electron-rich and highly susceptible to electrophilic attack. Therefore, a Lewis acid catalyst is often not necessary and may even lead to an increase in side products like polybrominated species. Bromination can often be achieved with bromine in a suitable solvent like acetic acid or dichloromethane.[4]

Q4: What are the most common side products I should watch out for?

The most common side products are:

  • Polybrominated products: Due to the activated nature of the ring, the addition of more than one bromine atom is a significant possibility.

  • Oxidation product: The aldehyde group can be oxidized by bromine to a carboxylic acid, forming 2-bromo-5-isopropoxybenzoic acid.[5][6]

  • Regioisomers: While 2-bromo-5-isopropoxybenzaldehyde is the major product, small amounts of other isomers might form.

  • Ether cleavage products: The HBr generated during the reaction can, under harsh conditions, cleave the isopropoxy ether linkage.[7][8][9]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during the bromination of 5-isopropoxybenzaldehyde, providing explanations and actionable solutions.

Issue 1: My TLC plate shows multiple spots, indicating a mixture of products.

  • Question: I've run my reaction and the TLC analysis shows at least three distinct spots. What are these likely to be and how can I improve the selectivity?

  • Answer: The multiple spots likely correspond to your starting material, the desired monobrominated product, and one or more side products. The most probable side products are di- or polybrominated species and the oxidized carboxylic acid.

    • Root Cause Analysis:

      • Polybromination: The product, 2-bromo-5-isopropoxybenzaldehyde, is still an activated aromatic ring and can undergo a second bromination. This is more likely if an excess of bromine was used or if the reaction was left for too long.

      • Oxidation: Bromine can act as an oxidizing agent, converting the aldehyde to a carboxylic acid.[5][6] This is often facilitated by the presence of water in the reaction mixture.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use no more than one equivalent of bromine. It may be beneficial to add the bromine dropwise to the solution of the aldehyde to avoid localized high concentrations of bromine.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of the second bromination and the oxidation reaction.[2]

      • Monitor the Reaction Closely: Use TLC to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of side products.

      • Use Anhydrous Conditions: Ensure your solvent and glassware are dry to minimize the oxidation of the aldehyde.

Issue 2: The yield of my desired product is low after purification.

  • Question: After work-up and purification, my final yield is much lower than expected. What are the potential reasons for this loss of product?

  • Answer: Low yield can result from incomplete reaction, formation of side products that are difficult to separate, or loss of product during the work-up and purification steps.

    • Root Cause Analysis:

      • Side Product Formation: As discussed in Issue 1, the formation of polybrominated and oxidized products will inherently lower the yield of the desired monobrominated product.

      • Ether Cleavage: The hydrobromic acid (HBr) generated as a byproduct can cleave the isopropoxy ether bond, especially if the reaction temperature is elevated or the reaction time is prolonged.[7][8][9][10] This would lead to the formation of 2-bromo-5-hydroxybenzaldehyde.

      • Purification Losses: The desired product and side products may have similar polarities, making separation by column chromatography challenging and leading to mixed fractions and product loss. Recrystallization can also lead to significant loss of product in the mother liquor.[11]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Implement the suggestions from Issue 1 to maximize the formation of the desired product.

      • Consider a Bromine Scavenger: In some cases, adding a mild base like sodium acetate can help to neutralize the HBr formed during the reaction, though this may also affect the reaction rate.

      • Refine Purification Strategy:

        • Acid-Base Extraction: If the oxidized carboxylic acid is a significant byproduct, you can remove it by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up. The carboxylate salt will move to the aqueous layer.

        • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite addition product.[12] This can help separate the desired aldehyde from non-aldehyde impurities.

        • Careful Chromatography: Use a high-resolution silica gel and an optimized solvent system for column chromatography. Running a gradient elution may improve separation.

Issue 3: I suspect the isopropoxy group is being cleaved.

  • Question: My NMR or Mass Spec data suggests the presence of a hydroxyl group instead of the isopropoxy group. How can this happen and how can I prevent it?

  • Answer: The presence of a hydroxyl group indicates the cleavage of the C-O ether bond of the isopropoxy group.

    • Root Cause Analysis: This is a classic acid-catalyzed ether cleavage reaction.[7][8][9][10] The HBr generated during the bromination protonates the ether oxygen, making it a good leaving group. A bromide ion then attacks the isopropyl carbon in an SN2 or SN1-like fashion to displace the phenol.

    • Troubleshooting Steps:

      • Avoid High Temperatures: Ether cleavage is more pronounced at higher temperatures. Keep the reaction temperature low.

      • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.

      • Use a Non-Acidic Brominating Agent: Consider using a brominating agent that does not produce HBr, such as N-Bromosuccinimide (NBS), although this may require different reaction conditions (e.g., a radical initiator or an acid catalyst).

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions.

Main Reaction Pathway

G cluster_main Main Reaction: Electrophilic Aromatic Substitution 5-Isopropoxybenzaldehyde 5-Isopropoxybenzaldehyde Arenium_Ion Resonance-Stabilized Arenium Ion Intermediate 5-Isopropoxybenzaldehyde->Arenium_Ion + Br₂ 2-Bromo-5-isopropoxybenzaldehyde Desired Product Arenium_Ion->2-Bromo-5-isopropoxybenzaldehyde - HBr

Caption: Desired bromination pathway.

Common Side Reactions

G cluster_side Potential Side Reactions Start 5-Isopropoxybenzaldehyde Desired_Product 2-Bromo-5-isopropoxybenzaldehyde Start->Desired_Product + Br₂ (Main Path) Oxidized Oxidation Product (2-Bromo-5-isopropoxybenzoic acid) Desired_Product->Oxidized + Br₂ / H₂O (Oxidation) Polybrominated Polybrominated Product Desired_Product->Polybrominated + Br₂ (Excess Br₂) Cleaved Ether Cleavage Product (2-Bromo-5-hydroxybenzaldehyde) Desired_Product->Cleaved + HBr (Ether Cleavage)

Caption: Overview of common side reactions.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and purity requirements.

Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

Materials:

  • 5-Isopropoxybenzaldehyde

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-isopropoxybenzaldehyde (1.0 eq) in glacial acetic acid or dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours after the bromine addition is finished.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a beaker of ice water. Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears.

  • Work-up:

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel and separate the layers. If acetic acid was used, extract the aqueous mixture with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid and the carboxylic acid byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-bromo-5-isopropoxybenzaldehyde.

Data on Purification Techniques

The choice of purification method is crucial for obtaining a high-purity product. The following table compares common techniques for purifying brominated benzaldehydes.[11]

Purification TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Column Chromatography 75-90%95-98%Good separation of closely related impurities.Time-consuming and requires large volumes of solvent.
Recrystallization 60-85%>99%Can yield very high purity; relatively inexpensive.Lower yield due to loss in mother liquor; not suitable for oils.
Preparative HPLC >95%>99.5%Excellent separation and high purity.Expensive and not suitable for large-scale purification.

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Technical Support Center: Troubleshooting Suzuki Coupling with Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered benzaldehydes. The inherent challenges of these substrates demand a nuanced approach to reaction optimization. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to guide you toward successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing very low to no conversion of my sterically hindered benzaldehyde. What are the likely causes and how can I address this?

Low or no conversion in Suzuki couplings with sterically hindered benzaldehydes is a frequent challenge. The primary culprit is often the steric hindrance around the carbonyl group and the ortho substituents, which can significantly slow down or prevent the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding substrates.

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction. Consider using ligands such as SPhos, XPhos, or cataCXium A, which are known to be effective for challenging couplings.[1][2] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donor properties, which can accelerate the reaction.[3][4]

  • Suboptimal Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions or fail to efficiently activate the boronic acid.

    • Solution: For sterically hindered substrates, stronger bases are often required. While aqueous K₂CO₃ is a common first choice, consider switching to anhydrous conditions with K₃PO₄.[1] In some cases, even stronger bases like Cs₂CO₃ or organic bases such as DBU may be necessary.

  • Incorrect Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst stability.

    • Solution: While dioxane is a traditional choice, it may not be the best for all systems due to potential solubility issues and peroxide formation.[1] Consider solvents like toluene, DMF, or 2-MeTHF, which offer a good balance of solubility and a higher boiling point, allowing for increased reaction temperatures.[1]

  • Insufficient Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at 80°C, try increasing it to 100-110°C. Monitor the reaction for any signs of decomposition.

Q2: I am seeing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen and a less efficient primary coupling reaction.

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for an extended period (at least 30 minutes) before adding the catalyst and reagents.[5]

  • Slow Transmetalation: If the desired cross-coupling is slow, the homocoupling pathway can become more competitive.

    • Solution: Re-evaluate your choice of base and solvent. A stronger base can accelerate the formation of the 'ate' complex, facilitating a faster transmetalation.[6] Using a biphasic solvent system (e.g., toluene/water) can sometimes help by partitioning the reagents and intermediates in a way that favors the desired reaction pathway.

  • Catalyst Deactivation: A deactivated catalyst will slow down the desired reaction, giving more opportunity for side reactions.

    • Solution: Use a pre-catalyst that is more stable and generates the active Pd(0) species more cleanly. Pre-catalysts like XPhos Pd G3 or PEPPSI-type catalysts are designed for this purpose.[1]

Q3: My reaction works, but the purification is difficult due to closely eluting impurities. What are these impurities and how can I avoid them?

Difficult purification often arises from the formation of byproducts that are structurally similar to the desired product.

Potential Causes & Step-by-Step Solutions:

  • Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct.

    • Solution: This is more common in aqueous conditions.[7] Switching to anhydrous conditions with a base like K₃PO₄ can minimize this side reaction.[1] Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can also increase stability and reduce protodeboronation.[8][9]

  • Homocoupling of the Aryl Halide: While less common than boronic acid homocoupling, this can still occur.

    • Solution: This is often a sign of an inefficient catalyst system. Optimizing the ligand and palladium source, as described in Q1, should help to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q4: Why are sterically hindered benzaldehydes particularly challenging for Suzuki coupling?

Steric hindrance in benzaldehydes, especially those with ortho-substituents, presents several challenges to the Suzuki-Miyaura catalytic cycle:

  • Slow Oxidative Addition: The bulky substituents on the benzaldehyde can hinder the approach of the palladium catalyst to the carbon-halogen bond, slowing down this crucial first step.[10]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be impeded by steric clash between the two coupling partners on the palladium center.

  • Competitive Side Reactions: The aldehyde functional group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

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Q5: How do I select the optimal palladium catalyst and ligand for my specific sterically hindered system?

The selection of the catalyst and ligand is arguably the most critical factor for success. There is no single "best" system, and some screening is often necessary.[1] However, here are some guiding principles:

  • Start with a robust pre-catalyst: Instead of generating the active Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient, use a well-defined pre-catalyst like a G3 or G4 Buchwald pre-catalyst. These are air-stable and provide a reliable source of the active catalyst.

  • Choose a bulky, electron-rich ligand:

    • For moderately hindered systems: Start with ligands like XPhos or SPhos.

    • For highly hindered systems (di- or tri-ortho-substituted): More specialized ligands may be needed. AntPhos has shown excellent reactivity for extremely hindered couplings.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[3][4]

  • Consider the electronic properties: If your benzaldehyde is electron-rich, oxidative addition will be slower. In this case, a more electron-rich ligand can help to accelerate this step.[12]

Table 1: Recommended Ligand Classes for Sterically Hindered Suzuki Couplings

Ligand TypeExamplesKey Advantages
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosCommercially available, broad applicability, effective for many hindered systems.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, highly effective for electron-rich and hindered substrates.[3][4]
Specialized Bulky Phosphines AntPhos, cataCXium ADesigned for extremely hindered couplings, can overcome severe steric challenges.[11]
Q6: What are the best practices for setting up a Suzuki coupling with an air-sensitive boronic acid?

Many boronic acids are sensitive to air and moisture, which can lead to decomposition and lower yields.

Experimental Protocol: Setting up an Air-Sensitive Suzuki Coupling

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven overnight and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Use a dry, degassed solvent. Purge the solvent with an inert gas for at least 30 minutes.

  • Reagent Handling: Weigh out the boronic acid, aryl halide, base, and catalyst in a glovebox if available. If not, work quickly under a positive pressure of inert gas.

  • Reaction Assembly: Add the solid reagents to the reaction flask, then add the degassed solvent via cannula or syringe.

  • Heating: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Q7: Are there alternative boron reagents I can use if my boronic acid is unstable?

Yes, several alternatives to boronic acids offer enhanced stability and can be beneficial in challenging couplings:

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.

  • Organotrifluoroborates (e.g., K[ArBF₃]): These salts are highly stable to air and moisture and can be purified by chromatography.[8][13] They are activated under the basic reaction conditions to participate in the coupling.

  • MIDA Boronates: These are another class of protected boronic acids that are stable to a wide range of reaction conditions and can be deprotected in situ.[14]

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References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publisher. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions - Google Patents.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

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Technical Support Center: Purification of Crude 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 2-Bromo-5-isopropoxybenzaldehyde. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate common challenges and achieve high-purity material essential for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Bromo-5-isopropoxybenzaldehyde?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthesis methods, such as the Vilsmeier-Haack reaction, can introduce specific side products.[1][2][3] Potential impurities may include:

  • Unreacted starting materials: Such as the corresponding bromo-isopropoxybenzene.

  • Isomeric byproducts: Formation of other positional isomers can occur depending on the directing effects of the substituents on the aromatic ring.[4]

  • Over-brominated species: Di-brominated products may form if the reaction conditions are not carefully controlled.[4]

  • Hydrolysis products: The aldehyde can be sensitive to certain conditions and may undergo undesired reactions.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents, may be present.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to get an initial assessment of the number and polarity of the impurities present in your crude material.[5][6]

Q2: What is the most effective method for purifying crude 2-Bromo-5-isopropoxybenzaldehyde?

A2: The optimal purification strategy depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product.[4][7] The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For complex mixtures with multiple impurities or when isomers are present, column chromatography is the method of choice.[5][7][8] It offers superior separation based on the differential adsorption of compounds to the stationary phase.[5]

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A solvent pair system, such as ethyl acetate/heptane or dichloromethane/petroleum ether, can also be effective.[4] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific crude material.

Q4: Can 2-Bromo-5-isopropoxybenzaldehyde decompose on a silica gel column?

A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or side reactions.[9] If you observe streaking on your TLC plate or suspect decomposition during column chromatography, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in the eluent.[9]

Q5: What analytical techniques should I use to assess the purity of the final product?

A5: A combination of analytical methods is recommended to confirm the purity and identity of your 2-Bromo-5-isopropoxybenzaldehyde.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification and to get a qualitative assessment of purity.[5][10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (area %).[4][11] A reverse-phase C18 column is typically a good starting point for aromatic compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[11]

Troubleshooting Guides

Issue 1: Oily or Waxy Solid After Initial Workup
Possible CauseTroubleshooting Steps
High concentration of unreacted starting materials or low-melting byproducts. 1. Perform a TLC analysis to identify the number of components in your sample.[9] 2. If a significant amount of a less polar impurity is present, consider a wash with a non-polar solvent like hexane or heptane to selectively remove it. 3. If acidic impurities are suspected, a wash with a dilute sodium bicarbonate solution may be beneficial.[9]
Residual solvent. 1. Ensure the product is thoroughly dried under vacuum. 2. Gentle heating under vacuum can help remove residual solvents, but be cautious of the product's melting point.
Issue 2: Poor Separation During Column Chromatography
Possible CauseTroubleshooting Steps
Inappropriate solvent system. 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.[6] 2. If spots are too close, try a solvent system with different polarity or a different combination of solvents. A common eluent for aromatic aldehydes is a mixture of hexane and ethyl acetate.[8]
Column overloading. 1. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[5]
Column channeling. 1. Ensure the column is packed uniformly without any air bubbles or cracks.[5] A slurry packing method is generally preferred.
Issue 3: Product Degradation During Purification
Possible CauseTroubleshooting Steps
Sensitivity to acidic silica gel. 1. Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent.[9] 2. Alternatively, use a less acidic stationary phase like alumina.
Oxidation of the aldehyde. 1. Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid.[8] 2. Minimize exposure to air and light during purification and storage. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflows

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/heptane mixture) to the crude 2-Bromo-5-isopropoxybenzaldehyde until it is fully dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution.

  • Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first.[7][8]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.[5][7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-5-isopropoxybenzaldehyde.

Visualizations

Troubleshooting Logic for Purification Issues

Purification_Troubleshooting start Crude Product oily_solid Oily or Waxy Solid? start->oily_solid high_impurities High Impurity Content? oily_solid->high_impurities Yes recrystallize Recrystallize oily_solid->recrystallize No wash Wash with appropriate solvent high_impurities->wash Yes dry Thoroughly Dry high_impurities->dry No wash->recrystallize dry->recrystallize column Column Chromatography recrystallize->column poor_separation Poor Separation? column->poor_separation optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes degradation Product Degradation? poor_separation->degradation No optimize_eluent->column check_loading Check Sample Loading check_loading->column repack_column Repack Column repack_column->column deactivate_silica Deactivate Silica Gel degradation->deactivate_silica Yes pure_product Pure Product degradation->pure_product No deactivate_silica->column inert_atmosphere Use Inert Atmosphere inert_atmosphere->column

Caption: Troubleshooting workflow for the purification of 2-Bromo-5-isopropoxybenzaldehyde.

Purity Assessment Workflow

Purity_Assessment start Purified Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot hplc HPLC Analysis single_spot->hplc Yes further_purification Further Purification single_spot->further_purification No high_purity >98% Purity? hplc->high_purity nmr NMR Spectroscopy high_purity->nmr Yes high_purity->further_purification No correct_structure Correct Structure? nmr->correct_structure correct_structure->further_purification No final_product Final Product Confirmed correct_structure->final_product Yes

Caption: Workflow for assessing the purity of 2-Bromo-5-isopropoxybenzaldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • SIELC Technologies. (2018). Benzaldehyde,2-bromo-5-hydroxy-.
  • Benchchem. (n.d.). Removing unreacted starting materials from 4-isobutylbenzaldehyde product.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
  • ResearchGate. (2025). 2-Bromo-5-hydroxybenzaldehyde.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde.

Sources

Technical Support Center: Storage and Handling of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and storage of this aromatic aldehyde to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-5-isopropoxybenzaldehyde and why is its stability important?

2-Bromo-5-isopropoxybenzaldehyde is a halogenated aromatic aldehyde used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] The aldehyde functional group is highly reactive and susceptible to oxidation, which can lead to the formation of impurities that may compromise the outcome and reproducibility of your reactions.[2]

Q2: What is the primary decomposition pathway for 2-Bromo-5-isopropoxybenzaldehyde?

The most common decomposition pathway for benzaldehydes is autoxidation. When exposed to atmospheric oxygen, the aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). In this case, 2-Bromo-5-isopropoxybenzaldehyde would degrade into 2-Bromo-5-isopropoxybenzoic acid. This process can be accelerated by exposure to light, heat, and certain metal contaminants.

Q3: What are the visible signs of decomposition?

While a slight yellowing of the typically white to off-white solid may occur over time and not necessarily indicate significant degradation, more pronounced changes can be a cause for concern. The formation of crystalline solids within the material could indicate the presence of the less soluble 2-Bromo-5-isopropoxybenzoic acid. However, the most reliable way to assess purity is through analytical methods.

Q4: What are the ideal storage conditions for 2-Bromo-5-isopropoxybenzaldehyde?

To minimize decomposition, 2-Bromo-5-isopropoxybenzaldehyde should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: For optimal stability, store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture.[3]

  • Purity: Ensure the storage container is clean and free of any contaminants, especially strong oxidizing agents or bases.

Troubleshooting Guide

If you suspect that your 2-Bromo-5-isopropoxybenzaldehyde has degraded, consult the following table for probable causes and recommended actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Discoloration (significant yellowing or browning) Minor oxidation or exposure to light.Perform a purity check using HPLC or GC-MS. If purity is acceptable, the material may still be usable. For future storage, ensure the container is amber glass and tightly sealed.
Inconsistent reaction yields or unexpected byproducts The presence of 2-Bromo-5-isopropoxybenzoic acid or other impurities.Quantify the purity of the starting material. If significant degradation has occurred, it is advisable to purify the aldehyde by recrystallization or column chromatography before use.
Poor solubility in non-polar organic solvents Formation of the more polar 2-Bromo-5-isopropoxybenzoic acid.Confirm the presence of the carboxylic acid impurity via analytical methods. Consider purification or acquiring a new batch of the starting material.
Material has solidified or clumped together Possible moisture absorption or significant decomposition.Check for moisture ingress. If the material is simply clumpy, drying under vacuum may suffice. If decomposition is suspected, an analytical purity check is necessary.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with 2-Bromo-5-isopropoxybenzaldehyde.

start Problem Observed (e.g., discoloration, poor yield) check_visual Visually Inspect Material (Color, Consistency) start->check_visual check_storage Review Storage Conditions (Temp, Atmosphere, Light) check_visual->check_storage purity_analysis Perform Purity Analysis (HPLC or GC-MS) check_storage->purity_analysis correct_storage Correct Storage Conditions check_storage->correct_storage is_pure Is Purity >95%? purity_analysis->is_pure use_material Proceed with Experiment is_pure->use_material Yes purify Purify Material (Recrystallization/Chromatography) is_pure->purify No purify->purity_analysis discard Discard and Procure New Batch purify->discard Purification Fails correct_storage->use_material

Caption: Troubleshooting workflow for suspected decomposition.

Experimental Protocol: Quality Control Analysis by HPLC

This protocol provides a general method for determining the purity of 2-Bromo-5-isopropoxybenzaldehyde and quantifying the primary degradant, 2-Bromo-5-isopropoxybenzoic acid. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this analysis.[4][5]

Objective: To separate and quantify 2-Bromo-5-isopropoxybenzaldehyde and 2-Bromo-5-isopropoxybenzoic acid.

Materials:

  • 2-Bromo-5-isopropoxybenzaldehyde sample

  • Reference standards for 2-Bromo-5-isopropoxybenzaldehyde and 2-Bromo-5-isopropoxybenzoic acid (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% TFA in water.

    • Prepare Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of 2-Bromo-5-isopropoxybenzaldehyde reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • If available, prepare a separate stock solution of the 2-Bromo-5-isopropoxybenzoic acid reference standard in the same manner.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 2-Bromo-5-isopropoxybenzaldehyde sample to be tested in acetonitrile to achieve a concentration similar to the standards (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Gradient Elution:

      • Start with a higher percentage of Mobile Phase A (e.g., 70%) and a lower percentage of Mobile Phase B (e.g., 30%).

      • Over 15-20 minutes, linearly increase the percentage of Mobile Phase B to elute both the aldehyde and the more polar carboxylic acid.

      • Include a column wash and re-equilibration step.

  • Analysis:

    • Inject the standards to establish retention times and create a calibration curve. The carboxylic acid should have a shorter retention time than the aldehyde.

    • Inject the sample solution.

    • Identify and integrate the peaks corresponding to the aldehyde and the carboxylic acid based on retention times from the standards.

    • Calculate the purity of the sample by area percent or by using the calibration curve for a more accurate quantification.

Alternative Method: GC-MS Analysis

For a complementary analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. This method is particularly effective for volatile and thermally stable compounds.[6][7] The sample would be dissolved in a suitable solvent (e.g., dichloromethane) and injected into the GC-MS. The resulting mass spectrum can confirm the identity of the aldehyde and any degradation products.[8]

References

  • Taylor & Francis Online. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]

  • PubMed. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • ResearchGate. (2005, November). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition of Substituted Alkoxy Radicals--Part I: A Generalized Structure-Activity Relationship for Reaction Barrier Heights. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • KU Leuven. (n.d.). Decomposition of Substituted Alkoxy radicals - Part I: A Generalized Structure-Activity Relationship for reaction barrier heights. Retrieved from [Link]

  • RSC Publishing. (n.d.). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Retrieved from [Link]

  • Google Patents. (n.d.). EP0149952B1 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
  • Alchem.Pharmtech. (n.d.). CAS 138505-25-6 | 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, July 16). GC-MS and Molecular Docking Analyses of Phytoconstituents from the Plant Tephrosia purpurea. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for Coupling Reactions Involving 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative catalysts in coupling reactions with 2-Bromo-5-isopropoxybenzaldehyde. This resource is designed to help you navigate the common challenges associated with this specific substrate and optimize your reaction conditions for successful outcomes.

Introduction: Navigating the Challenges of 2-Bromo-5-isopropoxybenzaldehyde

2-Bromo-5-isopropoxybenzaldehyde is a valuable building block in organic synthesis. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an electron-donating isopropoxy group and an ortho-directing, potentially coordinating aldehyde group can significantly influence catalyst activity and reaction outcomes.[1] This guide will explore alternative catalytic systems and provide practical solutions to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard palladium-catalyzed Suzuki-Miyaura coupling with 2-Bromo-5-isopropoxybenzaldehyde is giving low to no yield. What are the likely causes?

A1: Low yields with this substrate in Suzuki-Miyaura couplings are often due to a combination of factors related to its electronic and steric properties. The electron-rich nature of the aromatic ring, due to the isopropoxy group, can make the oxidative addition step of the catalytic cycle slower.[1][2] Additionally, the ortho-aldehyde group can potentially coordinate to the palladium center, leading to catalyst inhibition.

Troubleshooting Steps:

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), which are known to promote the coupling of electron-rich aryl halides.[3][4]

  • Base Selection: The choice of base is critical. A weaker base may not be sufficient to promote the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. In some cases, the addition of water as a co-solvent can be beneficial.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or inefficient transmetalation.

Mitigation Strategies:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst.

  • Catalyst and Ligand Ratio: Optimizing the palladium-to-ligand ratio can be crucial. An excess of ligand can sometimes suppress homocoupling.

  • Alternative Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be less prone to homocoupling.[5][6]

Q3: Are there viable palladium-free alternatives for coupling reactions with 2-Bromo-5-isopropoxybenzaldehyde?

A3: Yes, palladium-free catalytic systems, primarily based on nickel and copper, are gaining traction as more sustainable and cost-effective alternatives.[7]

  • Nickel Catalysis: Nickel catalysts, often with bidentate phosphine ligands like dppf or N-heterocyclic carbene (NHC) ligands, can be highly effective for Suzuki-Miyaura and other cross-coupling reactions of aryl bromides.[8][9][10] They can sometimes offer different reactivity and selectivity profiles compared to palladium.

  • Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for C-N and C-O bond formation (Buchwald-Hartwig type reactions).[11][12][13][14] For C-C bond formation, copper can be used as a co-catalyst in Sonogashira couplings.[15]

Troubleshooting Guide: Specific Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Low conversion of 2-Bromo-5-isopropoxybenzaldehyde.

Potential Cause Troubleshooting Suggestion Rationale
Inactive Catalyst Use a fresh batch of a more active catalyst system, such as a pre-formed palladacycle (e.g., G3-XPhos) or an in-situ generated catalyst with a bulky, electron-rich ligand (e.g., SPhos).[3][16]Electron-rich aryl bromides require highly active catalysts to facilitate the oxidative addition step.[1]
Inappropriate Base Screen a range of bases including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and strength of the base are critical.[17]The base activates the boronic acid for transmetalation. The optimal base depends on the specific substrates and solvent.
Sub-optimal Solvent Test different solvents or solvent mixtures. Dioxane, THF, and toluene are common choices. A water co-solvent can sometimes be beneficial.[1]Solvent polarity and coordinating ability can influence catalyst stability and reactivity.
Heck Coupling

Problem: Poor regioselectivity or low yield in the Heck reaction with an alkene.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a less sterically hindered alkene if possible. Increase the reaction temperature.The bulky isopropoxy group and ortho-aldehyde can sterically hinder the approach of the alkene.
Catalyst Deactivation Employ phosphine-free catalyst systems like Pd(OAc)₂ or use more robust ligands that are resistant to oxidation.[18][19]High reaction temperatures required for Heck reactions can lead to catalyst decomposition.
Base Incompatibility Triethylamine is a common base, but others like K₂CO₃ or NaOAc can be effective.[18]The base is crucial for regenerating the active Pd(0) catalyst.
Sonogashira Coupling

Problem: Failure to form the desired alkyne product.

Potential Cause Troubleshooting Suggestion Rationale
Copper Co-catalyst Issues Ensure the copper(I) source (e.g., CuI) is fresh and handled under inert conditions to prevent oxidation. Consider copper-free Sonogashira conditions.[20]The copper co-catalyst is essential for the formation of the copper acetylide intermediate in the traditional Sonogashira reaction.[15]
Amine Base Selection An amine base like triethylamine or diisopropylamine is typically required. Ensure it is dry and of high purity.[15]The amine base acts as both a base and a solvent in many cases.
Ligand Choice Triphenylphosphine is a standard ligand, but others may be more effective.The ligand stabilizes the palladium catalyst and influences its reactivity.
Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine.

Potential Cause Troubleshooting Suggestion Rationale
Sterically Hindered Amine For bulky amines, use a more sterically demanding and electron-rich ligand such as XPhos or SPhos.[3]These ligands facilitate the reductive elimination step, which can be slow for hindered substrates.
Strong Base Required A strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.The strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Catalyst System Use a well-defined palladium precatalyst to ensure the formation of the active catalytic species.[21]Precatalysts can offer better reproducibility and activity compared to generating the catalyst in situ from Pd(0) sources.

Visualizing Catalyst Selection

To aid in the selection of an appropriate catalytic system, the following decision tree can be utilized:

CatalystSelection start Starting Point: Coupling of 2-Bromo-5-isopropoxybenzaldehyde reaction_type Select Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C with boronic acid heck Heck (C-C) reaction_type->heck C-C with alkene sonogashira Sonogashira (C-C) reaction_type->sonogashira C-C with alkyne buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N with amine suzuki_cat Try Buchwald/Fu Ligands (e.g., SPhos, XPhos) with Pd precatalyst. Consider Ni catalyst as alternative. suzuki->suzuki_cat heck_cat Start with Pd(OAc)₂. If issues, try more robust ligands. Consider phosphine-free conditions. heck->heck_cat sonogashira_cat Standard Pd/Cu system. If fails, explore copper-free conditions. sonogashira->sonogashira_cat buchwald_cat Use bulky, electron-rich ligands (e.g., XPhos) with a strong base (NaOtBu). buchwald->buchwald_cat

Caption: Decision tree for initial catalyst selection.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using an Alternative Catalyst System

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the boronic acid or ester (1.2-1.5 equivalents), a suitable base (e.g., K₃PO₄, 2-3 equivalents), and the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Reagent Addition: Add 2-Bromo-5-isopropoxybenzaldehyde (1.0 equivalent) and the desired anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle Overview

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Technical Support Center: Work-up Procedures for Reactions with 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-isopropoxybenzaldehyde. This guide provides field-proven insights and troubleshooting advice for the critical work-up stage of your reactions. The unique combination of an aldehyde, a bromo group, and an ether linkage in this molecule presents specific challenges that require careful consideration to ensure high yield and purity.

This document is structured to provide rapid answers to common questions and in-depth solutions for complex problems encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-Bromo-5-isopropoxybenzaldehyde I should consider for work-up?

A1: Understanding the compound's properties is the foundation of a successful work-up strategy. 2-Bromo-5-isopropoxybenzaldehyde is a solid with a melting point around 71-76 °C. It is soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), and chloroform but is not likely to be soluble in water.[1] Its aldehyde group can be sensitive to strong oxidizing agents or nucleophiles. The bromo- and isopropoxy- groups are generally stable under standard work-up conditions but influence the molecule's overall polarity, making it amenable to standard liquid-liquid extraction.

Q2: Which solvent system is recommended for the liquid-liquid extraction of this compound?

A2: A common and effective system is a combination of a water-immiscible organic solvent and water or an aqueous solution. Given the compound's properties, suitable organic solvents include:

  • Ethyl acetate (EtOAc): Excellent choice for moderate polarity compounds, good solvency, and easily removed under vacuum.

  • Dichloromethane (DCM): Good solvency, but its higher density means it will form the bottom layer, which can sometimes be less intuitive to handle. It is also more volatile and has greater environmental concerns.

  • Diethyl ether: Effective but highly flammable with a low boiling point, requiring careful handling.

The choice often depends on the solvent used for the reaction itself. If the reaction was in a water-miscible solvent like THF or acetonitrile, it must first be removed or diluted significantly with the extraction solvent and water.

Q3: My reaction is complete. What is the first step in a generic aqueous work-up?

A3: The first step is to quench the reaction. This neutralizes any reactive reagents and creates a biphasic system for extraction. For most reactions, this involves carefully adding water or a specific aqueous solution to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control any exothermic processes. For Grignard reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent that protonates the intermediate alkoxide without being overly acidic.[2] For Suzuki couplings, simply adding water is often sufficient before proceeding to extraction.[3]

Q4: How can I remove the unreacted 2-Bromo-5-isopropoxybenzaldehyde starting material from my product?

A4: If your product has a significantly different polarity, flash column chromatography is the most effective method. However, a chemical method can also be employed. Aldehydes react with sodium bisulfite to form water-soluble adducts.[4][5] By washing the organic layer with a saturated solution of sodium bisulfite, you can selectively pull the unreacted aldehyde into the aqueous phase.[5] This is particularly useful if the product lacks an aldehyde functional group. The aldehyde can be recovered from the aqueous layer by basifying with sodium hydroxide.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of reactions involving 2-Bromo-5-isopropoxybenzaldehyde.

Problem 1: A Persistent Emulsion Forms During Extraction

An emulsion is a stable mixture of organic and aqueous layers that fail to separate, often appearing as a cloudy or foamy third layer. This is one of the most common work-up frustrations.

Causality: Emulsions are often caused by surfactant-like molecules, fine particulates, or similar densities between the two phases.[6][7] Vigorous shaking of the separatory funnel can exacerbate the issue.[7]

Solutions:

SolutionMechanism of ActionStep-by-Step Protocol
1. Gentle Swirling Reduces the mechanical energy that creates the emulsion, favoring laminar contact between phases.[6]Instead of shaking, gently invert or swirl the separatory funnel for a longer period (2-5 minutes).
2. Add Brine Increases the ionic strength and density of the aqueous layer, disrupting the emulsion and "salting out" organic components.[6][7][8]Add a saturated aqueous solution of NaCl (brine) to the separatory funnel, gently swirl, and allow it to stand.
3. Filtration Physically removes particulate matter that may be stabilizing the emulsion.[6][8]Pass the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. Collect the filtrate and allow the layers to separate.
4. Centrifugation Applies a strong force that accelerates the separation of the two phases based on density.If the volume is manageable, transfer the emulsion to centrifuge tubes and spin for 5-10 minutes.
5. Add a Different Solvent Alters the polarity and density of one phase, which can break the emulsion.[6]Add a small amount of a different, miscible organic solvent (e.g., a little ethanol if using ethyl acetate) to potentially disrupt the interface. Use this sparingly as it can affect product recovery.

Below is a decision-making workflow for tackling emulsions.

G start Emulsion Observed patience Allow funnel to stand for 10-15 min start->patience First Step swirl Gently swirl/rock funnel instead of shaking start->swirl Preventative Measure brine Add saturated brine (NaCl soln.) patience->brine Still Emulsified end_success Layers Separated patience->end_success Resolved filter Filter entire mixture through Celite® pad brine->filter Still Emulsified brine->end_success Resolved centrifuge Centrifuge the mixture (if volume allows) filter->centrifuge Still Emulsified filter->end_success Resolved centrifuge->end_success Resolved end_fail Consult Senior Chemist centrifuge->end_fail Still Emulsified

Caption: Troubleshooting workflow for emulsion formation.
Problem 2: Difficulty Removing Palladium Catalyst Residues (Post-Suzuki Coupling)

Palladium catalysts used in cross-coupling reactions can form fine black precipitates or soluble complexes that contaminate the organic layer, making purification difficult.

Causality: Pd(0) can be air-sensitive and agglomerate into insoluble palladium black. Soluble Pd(II) species can also persist in the organic phase.

Solutions:

SolutionMechanism of ActionStep-by-Step Protocol
1. Celite® Filtration The fine, porous structure of Celite® physically traps insoluble palladium black and other fine particulates.[9][10][11]After quenching the reaction, dilute the mixture with the extraction solvent (e.g., EtOAc). Pass the entire mixture through a 1-2 cm thick pad of Celite® in a sintered glass funnel. Wash the pad thoroughly with more solvent.
2. Aqueous Washes Specific aqueous solutions can chelate and extract palladium salts.Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help remove some palladium species. This is less common and should be tested on a small scale.
3. Scavenger Resins These are solid-supported ligands (e.g., containing thiol or amine groups) that have a high affinity for palladium and bind it, allowing for removal by simple filtration.[12]Stir the crude organic solution with a suitable scavenger resin for several hours, then filter to remove the resin-bound palladium.
4. Activated Carbon Activated carbon can adsorb palladium complexes, although it may also adsorb the desired product, reducing yield.[13]Treat the crude organic solution with a small amount of activated carbon, stir for 1-2 hours, and then filter through Celite® to remove the carbon.
Problem 3: Product is an Oil or Low-Melting Solid, Complicating Isolation

Sometimes the final product does not crystallize easily and remains an oil after solvent removal, which can trap impurities.

Causality: The product may have a low melting point, or residual solvents or impurities are preventing crystallization.

Solutions:

  • High Vacuum: Ensure all volatile solvents are removed by placing the crude material under high vacuum for several hours.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, pentane). Stir or sonicate the mixture. The product should solidify while the impurities are washed away. Filter to collect the solid product.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the oil to induce crystallization.

  • Column Chromatography: This is the most robust method. Purifying the oil via silica gel chromatography will remove impurities, and the pure product may crystallize upon concentration of the clean fractions.

Key Experimental Protocols

Protocol 1: Standard Work-up for a Suzuki Cross-Coupling Reaction

This protocol assumes a reaction between 2-Bromo-5-isopropoxybenzaldehyde and an arylboronic acid using a palladium catalyst.

  • Cool and Quench: Once TLC or LCMS indicates reaction completion, cool the reaction vessel to room temperature.

  • Dilute: Add ethyl acetate (or another suitable extraction solvent) to dilute the reaction mixture.

  • Filter Catalyst: Pass the entire mixture through a plug of Celite® to remove the palladium catalyst.[11] Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (2x) to remove the base (e.g., Na₂CO₃) and other water-soluble salts.[3]

    • Saturated aqueous NaCl (brine) (1x) to break any minor emulsions and remove dissolved water.[3]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Purify: Purify the crude residue by flash column chromatography or recrystallization as needed.

G start Completed Suzuki Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute filter Filter through Celite® Pad dilute->filter extract Aqueous Wash (H₂O, then Brine) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography) concentrate->purify end Pure Product purify->end

Caption: Workflow for Suzuki reaction work-up.
Protocol 2: Work-up for a Grignard Reaction with an Organometallic Reagent

This protocol assumes the addition of a Grignard reagent (e.g., MeMgBr) to the aldehyde of 2-Bromo-5-isopropoxybenzaldehyde to form a secondary alcohol.

  • Cool and Quench: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and the excess Grignard reagent.[2] This step protonates the magnesium alkoxide intermediate.[2][14]

  • Extract: Add ethyl acetate and transfer the mixture to a separatory funnel. If solids (magnesium salts) are present, you may need to add more water or dilute acid to dissolve them.

  • Wash: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous NaCl (brine) (1x)

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the resulting secondary alcohol via flash column chromatography.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reddit r/chemistry. (2015). Purifying aldehydes? [Online Forum]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

  • Han, X., et al. (2004). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 8(4), 623–628. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online Forum]. Available at: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Sawada, H., et al. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(3), 851-861. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]

  • Shiraishi, Y., et al. (2005). Method of removing palladium. US Patent US20050256327A1.
  • Paparizos, C., et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. US Patent US6060633A.
  • Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1181–1185. Available at: [Link]

  • Frontier, A. (n.d.). Workup: Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Available at: [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Available at: [Link]

  • Organ, M. G., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(41), 6885-6888. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. Available at: [Link]

  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Available at: [Link]

  • CN107879918B. (2020). Preparation method of 2-bromo-5-chlorobenzaldehyde. Google Patents.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular integrity of a synthetic intermediate like 2-Bromo-5-isopropoxybenzaldehyde is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of even trace impurities can drastically alter reaction kinetics, introduce unforeseen byproducts, and compromise the biological activity and safety profile of a final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the purity of 2-Bromo-5-isopropoxybenzaldehyde. Moving beyond a simple recitation of protocols, we will explore the causality behind method selection, the inherent strengths and weaknesses of each technique, and the framework for establishing self-validating, trustworthy analytical systems.

Understanding the Analyte: Physicochemical Profile and Potential Impurities

Before selecting an analytical technique, a thorough understanding of the target molecule's properties is essential.

Chemical Structure: 2-Bromo-5-isopropoxybenzaldehyde is a substituted aromatic aldehyde. Its structure features:

  • An aldehyde group , which is polar and contains a strong UV chromophore.

  • A bromine atom , which adds to the molecular weight and provides a specific isotopic pattern in mass spectrometry.

  • An isopropoxy group , an ether linkage that influences solubility and polarity.

  • An aromatic ring , contributing to its UV absorbance and thermal stability.

Anticipated Impurities: A robust analytical method must be capable of separating the target compound from plausible process-related impurities. Based on common synthetic routes, such as the bromination of 3-hydroxybenzaldehyde followed by etherification, or the demethylation of 2-bromo-5-methoxybenzaldehyde, potential impurities could include:[2][3]

  • Starting Materials: Unreacted 2-bromo-5-hydroxybenzaldehyde or 5-isopropoxybenzaldehyde.

  • Regioisomers: Isomers formed from bromination at other positions on the aromatic ring.

  • Over-brominated/Under-brominated Species: Molecules with additional or missing bromine atoms.

  • Related Products: Byproducts from side reactions, such as oxidation of the aldehyde to a carboxylic acid.

  • Residual Solvents: Volatile organic chemicals used during synthesis and purification.

Comparative Analysis of Core Analytical Techniques

The choice of analytical instrumentation is a critical decision dictated by the specific question being asked. Are we performing routine quality control, identifying an unknown impurity, or establishing the absolute purity of a reference standard? Each scenario calls for a different approach.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a moderately polar molecule like 2-Bromo-5-isopropoxybenzaldehyde, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (typically C18) retains the analyte based on its hydrophobicity, while a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it. This technique is ideal for separating the main compound from non-volatile or thermally fragile impurities that are structurally similar.[5][6]

Strengths:

  • High Resolution & Sensitivity: Capable of separating closely related isomers and detecting impurities at low levels (typically <0.1%).[7][8]

  • Versatility: Suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[9]

  • Quantitative Accuracy: When properly validated, HPLC provides excellent quantitative precision for purity assessment, typically calculated by area percent.[10]

Limitations:

  • Detector Dependence: Standard UV detection will only identify impurities with a UV chromophore. Non-UV-active impurities will be missed.

  • Co-elution Risk: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity. Orthogonal methods are needed for confirmation.

Trustworthiness: Method reliability is established through validation, a documented process demonstrating suitability for its intended purpose.[10][11] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[12][13] System Suitability Tests (SSTs) are performed before each run to ensure the chromatographic system is performing adequately.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This technique is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile byproducts from the synthesis.[9][14] Given its thermal stability, 2-Bromo-5-isopropoxybenzaldehyde is amenable to GC analysis.

Strengths:

  • High Specificity: The mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used to definitively identify known impurities by comparison to a spectral library or to elucidate the structure of unknown peaks.[9]

  • Excellent Sensitivity: GC-MS can detect volatile impurities at parts-per-million (ppm) levels or lower, making it the gold standard for residual solvent analysis.[9]

Limitations:

  • Analyte Volatility Required: Not suitable for non-volatile or thermally labile impurities, which will not elute from the GC column.

  • Potential for On-Column Degradation: The high temperatures of the injector and column can potentially cause degradation of sensitive analytes.

Trustworthiness: The system's integrity is confirmed by running blanks, standards, and control samples. The mass spectrometer's calibration is regularly checked to ensure mass accuracy. The combination of retention time and mass spectrum provides a dual confirmation of identity, making it a highly reliable technique.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle & Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[15] In quantitative ¹H NMR (qNMR), the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration.[8] Because the signal intensity is directly proportional to the number of protons, qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[16]

Strengths:

  • Absolute Quantification: Provides a direct measure of purity (mass fraction) without relying on response factors, making it a primary analytical method.

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and can help identify impurities.

  • Non-destructive: The sample can be recovered after analysis.[16]

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive and generally not suitable for detecting impurities below the 0.1% level.

  • Signal Overlap: Severe peak overlap between the analyte, impurities, and the internal standard can make accurate integration impossible.

  • Requires High-Purity Standard: The accuracy of the result is entirely dependent on the certified purity and accurate weighing of the internal standard.[15]

Trustworthiness: The method is self-validating through the careful selection of a non-overlapping internal standard, ensuring complete solubility of both standard and analyte, and using optimized acquisition parameters (e.g., a long relaxation delay) to ensure full signal relaxation for accurate integration.

Performance Comparison Summary

The following table provides a high-level comparison of the discussed analytical methods for the purity assessment of 2-Bromo-5-isopropoxybenzaldehyde.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H NMR (qNMR)
Principle Separation based on polarity in a liquid phase.[8]Separation based on volatility, followed by mass-based detection.[9]Signal integration relative to a certified internal standard.[8]
Primary Use Routine purity testing, quantification of non-volatile impurities.Identification/quantification of volatile impurities and residual solvents.Absolute purity determination, certification of reference materials.
Detectable Impurities Non-volatile, thermally stable/labile, UV-active compounds.Volatile and semi-volatile, thermally stable compounds.Soluble impurities with distinct proton signals, typically >0.1%.
Quantitative Capability Relative (Area %), requires reference standard for absolute quantification.Relative (Area %), can be quantitative with specific calibration.Absolute (Mass Fraction), primary ratio method.[16]
Specificity Moderate (based on retention time and UV spectrum).High (based on retention time and mass fragmentation pattern).[9]High (based on unique chemical shifts and coupling constants).
Sensitivity High (LOD often in low ppm range).Very High (LOD often in sub-ppm range for volatile compounds).[9]Lower (LOD typically ~0.1%).
Key Limitations May miss non-UV active impurities; risk of co-elution.Not suitable for non-volatile impurities; risk of thermal degradation.Lower sensitivity; potential for signal overlap; requires certified standard.

Visualization of Analytical Workflows

To ensure clarity and reproducibility, the logical flow of each analytical process must be well-defined.

Analytical_Workflow

HPLC_Workflow

Field-Proven Experimental Protocols

The following protocols are robust starting points for the analysis of 2-Bromo-5-isopropoxybenzaldehyde. They should be optimized and formally validated for routine use.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed for quantifying the main component and related non-volatile impurities.

  • Instrumentation & Consumables:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 50% B.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B over 1 minute and equilibrate for 4 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Bromo-5-isopropoxybenzaldehyde sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Impurity Profiling by GC-MS

This protocol is optimized for identifying volatile organic impurities.

  • Instrumentation & Consumables:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Sample Solvent: GC-grade Dichloromethane.

  • GC-MS Parameters:

    • Injector Temperature: 250°C (Split mode, 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-500).

  • Sample Preparation:

    • Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to locate impurity peaks.

    • Analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

This method provides an absolute purity value and is ideal for qualifying reference materials.

  • Instrumentation & Consumables:

    • High-resolution NMR spectrometer (≥400 MHz).

    • High-quality NMR tubes.

    • Internal Standard (IS): Certified reference material of known purity (e.g., Maleic Anhydride). The IS must be stable, non-reactive, and have signals that do not overlap with the analyte.

    • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh (~15 mg) of 2-Bromo-5-isopropoxybenzaldehyde and (~5 mg) of the internal standard into a vial. Record weights precisely.

    • Dissolve the mixture in a known volume of DMSO-d₆ (approx. 0.7 mL) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer Frequency: e.g., 400 MHz.

    • Pulse Program: Standard quantitative pulse sequence.

    • Relaxation Delay (d1): ≥ 5 * T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest; typically 30-60 seconds for quantitative work).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton at ~10 ppm) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_IS = Certified purity of the internal standard

Conclusion: An Integrated, Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A truly robust quality assessment of 2-Bromo-5-isopropoxybenzaldehyde relies on an integrated, orthogonal approach. For routine quality control and the quantification of major impurities, a validated HPLC method is the industry workhorse. To ensure the absence of volatile process impurities and residual solvents, GC-MS analysis is indispensable. Finally, for the definitive qualification of a batch as a reference standard, qNMR provides an accurate, absolute measure of purity. By combining these techniques, researchers and drug developers can proceed with the highest degree of confidence in the quality and integrity of their chemical intermediates.

References

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  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • International Journal of Creative Research Thoughts. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 3-(4-Hydroxy-phenoxy)-benzaldehyde by HPLC and NMR.
  • SIELC Technologies. (2018). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • BenchChem. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • BenchChem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • BenchChem. (n.d.). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde.
  • BenchChem. (n.d.). Navigating the Analytical Crossroads: A Comparative Guide to GC-MS and LC-MS for Bromoethane-d5 Analysis.

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A Spectroscopic Showdown: Distinguishing 2-Bromo-5-isopropoxybenzaldehyde and its 5-Bromo-2-isopropoxy Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, reactivity, and safety profile. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 2-Bromo-5-isopropoxybenzaldehyde and 5-Bromo-2-isopropoxybenzaldehyde. While sharing the same molecular formula (C₁₀H₁₁BrO₂), the differential placement of the bromo and isopropoxy substituents on the benzaldehyde scaffold gives rise to unique spectral fingerprints. Understanding these subtle yet significant differences is paramount for unambiguous characterization and quality control.

This guide will navigate the theoretical underpinnings and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to effectively differentiate between these two isomers. We will delve into the causality behind the expected spectral variations, providing a framework for logical interpretation of experimental data.

The Structural Distinction: Why Isomerism Matters

The core difference between 2-Bromo-5-isopropoxybenzaldehyde and 5-Bromo-2-isopropoxybenzaldehyde lies in the positional arrangement of the bromine atom and the isopropoxy group relative to the aldehyde functionality. This seemingly minor change has profound implications for the electronic environment of the aromatic ring and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the benzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion and resolution.

    • Ensure the instrument is properly tuned and shimmed to obtain a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Comparative ¹H NMR Analysis

The ¹H NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment 2-Bromo-5-isopropoxybenzaldehyde (Expected) 5-Bromo-2-isopropoxybenzaldehyde (Expected) Rationale for Differences
Aldehyde (-CHO) ~10.3 ppm (s)~10.4 ppm (s)The electronic environment in the immediate vicinity of the aldehyde is similar, leading to comparable downfield shifts.
Aromatic (H-3) ~7.2 ppm (dd)~7.6 ppm (dd)In the 2-bromo isomer, H-3 is ortho to the isopropoxy group and meta to the aldehyde. In the 5-bromo isomer, H-3 is ortho to the aldehyde and influenced by the para-bromo substituent.
Aromatic (H-4) ~7.0 ppm (d)~7.0 ppm (d)The chemical shift of H-4 is influenced by the adjacent isopropoxy group in both isomers.
Aromatic (H-6) ~7.8 ppm (d)~7.9 ppm (d)In the 2-bromo isomer, H-6 is ortho to the bromine atom, leading to a downfield shift. In the 5-bromo isomer, H-6 is adjacent to the bromine atom, also resulting in a downfield shift.
Isopropoxy (-OCH(CH₃)₂) ~4.6 ppm (septet)~4.7 ppm (septet)The chemical shift of the methine proton is expected to be similar in both isomers.
Isopropoxy (-OCH(CH₃)₂) ~1.4 ppm (d)~1.4 ppm (d)The diastereotopic methyl protons will appear as a doublet with a coupling constant of approximately 6 Hz.

Note: The expected chemical shifts are based on general principles and data from analogous compounds. Actual experimental values may vary slightly.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectra will also exhibit key differences, particularly in the chemical shifts of the aromatic carbons.

Carbon Assignment 2-Bromo-5-isopropoxybenzaldehyde (Expected) 5-Bromo-2-isopropoxybenzaldehyde (Expected) Rationale for Differences
Aldehyde (C=O) ~190 ppm~189 ppmThe carbonyl carbon chemical shift is sensitive to the overall electronic nature of the aromatic ring.
Aromatic (C-1) ~132 ppm~125 ppmThe carbon bearing the aldehyde group will be influenced by the ortho substituent.
Aromatic (C-2) ~115 ppm (C-Br)~158 ppm (C-O)The most significant difference will be observed for the carbons directly attached to the bromine and isopropoxy groups due to their vastly different electronegativities.
Aromatic (C-3) ~125 ppm~115 ppmThe chemical shifts of the other aromatic carbons will also differ based on their proximity to the various substituents.
Aromatic (C-4) ~118 ppm~130 ppm
Aromatic (C-5) ~158 ppm (C-O)~117 ppm (C-Br)
Aromatic (C-6) ~135 ppm~138 ppm
Isopropoxy (-OCH(CH₃)₂) ~71 ppm~72 ppmThe chemical shifts of the isopropoxy carbons are expected to be similar.
Isopropoxy (-OCH(CH₃)₂) ~22 ppm~22 ppm

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid benzaldehyde isomer with approximately 100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Compress the resulting powder in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative IR Analysis

While the IR spectra of both isomers will show the characteristic absorptions for the aldehyde and isopropoxy groups, subtle shifts in the positions and intensities of these bands, as well as differences in the fingerprint region, can be used for differentiation.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
C-H stretch (aldehyde) 2850-2750A pair of weak to medium bands characteristic of the aldehyde C-H bond.
C=O stretch (aldehyde) 1700-1680A strong, sharp absorption. The exact position can be influenced by the electronic effects of the ring substituents. The 2-bromo isomer may show a slightly higher frequency due to the ortho-bromo group's electron-withdrawing inductive effect.
C-O-C stretch (ether) 1250-1000Strong absorptions corresponding to the asymmetric and symmetric stretching of the ether linkage.
C-Br stretch 680-515A weak to medium absorption in the lower frequency region of the spectrum.
Aromatic C-H out-of-plane bending 900-675The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.

  • Data Acquisition: Scan a range of m/z values to obtain the mass spectrum.

Comparative MS Analysis

Both isomers will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₁BrO₂. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The primary distinction between the two isomers in their mass spectra will likely arise from differences in their fragmentation patterns. The position of the substituents will influence the stability of the resulting fragment ions. For example, the loss of the isopropoxy group or the bromine atom will be common fragmentation pathways. The relative intensities of the fragment ions can provide clues to the substitution pattern.

Visualizing the Workflow and Structures

To further clarify the experimental approach and the structural differences, the following diagrams are provided.

experimental_workflow cluster_sample Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-isopropoxybenzaldehyde NMR NMR Spectroscopy (¹H & ¹³C) 2-Bromo-5-isopropoxybenzaldehyde->NMR IR IR Spectroscopy 2-Bromo-5-isopropoxybenzaldehyde->IR MS Mass Spectrometry 2-Bromo-5-isopropoxybenzaldehyde->MS 5-Bromo-2-isopropoxybenzaldehyde 5-Bromo-2-isopropoxybenzaldehyde 5-Bromo-2-isopropoxybenzaldehyde->NMR 5-Bromo-2-isopropoxybenzaldehyde->IR 5-Bromo-2-isopropoxybenzaldehyde->MS Comparative Tables Comparative Tables NMR->Comparative Tables IR->Comparative Tables MS->Comparative Tables Spectral Interpretation Spectral Interpretation Comparative Tables->Spectral Interpretation Structural Elucidation Structural Elucidation Spectral Interpretation->Structural Elucidation

Caption: Experimental workflow for the spectroscopic comparison of the two isomers.

Caption: Chemical structures of the two isomers under comparison.

Conclusion

The differentiation of 2-Bromo-5-isopropoxybenzaldehyde and 5-Bromo-2-isopropoxybenzaldehyde is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with clear differences expected in the chemical shifts and coupling patterns of the aromatic protons and carbons. IR spectroscopy offers a rapid method for confirming the presence of key functional groups and can provide clues to the substitution pattern through the fingerprint region. Mass spectrometry confirms the molecular weight and can offer further structural insights through analysis of the fragmentation patterns. By carefully applying these techniques and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can confidently and accurately characterize these important chemical isomers.

References

  • Note: Specific experimental data for 2-Bromo-5-isopropoxybenzaldehyde and 5-Bromo-2-isopropoxybenzaldehyde were not available in the initial search. The presented spectral interpretations are based on established principles of spectroscopic theory and data from analogous compounds. For definitive analysis, experimental data for the specific compounds of interest should be acquired and consulted.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • NIST Chemistry WebBook: [Link]

    • Spectral Database for Organic Compounds (SDBS): [Link]

The Theoretical Framework: Unpacking the Electronic Duality of Halogen Substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromo- and Chloro-Substituted Benzaldehydes

For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic systems is paramount for rational molecular design and reaction optimization. Benzaldehyde derivatives, being fundamental building blocks in organic synthesis, present a classic case study. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted benzaldehydes, moving beyond simple classification to explore the underlying electronic principles and their manifestation in key chemical transformations. We will dissect their behavior in nucleophilic addition, electrophilic aromatic substitution, and oxidation reactions, supported by experimental data and detailed protocols.

The reactivity of any substituted benzaldehyde is fundamentally governed by the electronic influence of the substituent on both the aromatic ring and the carbonyl functional group. Halogens (Cl and Br) are unique in that they exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[1]

  • Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect. Chlorine is more electronegative than bromine, and thus exerts a stronger electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring.[1] This is an electron-donating effect that particularly increases electron density at the ortho and para positions.

Crucially, for halogens, the inductive effect is stronger than the resonance effect.[1] This results in a net withdrawal of electron density, making the aromatic ring less reactive towards electrophiles than unsubstituted benzene (a phenomenon known as deactivation). However, the resonance effect still dictates the regioselectivity of electrophilic attack, directing incoming electrophiles to the ortho and para positions where the resonance stabilization of the carbocation intermediate is most effective.[2][3]

G cluster_Cl Chlorobenzaldehyde cluster_Br Bromobenzaldehyde Cl_Benz Chlorobenzaldehyde Cl_I Stronger Inductive Effect (-I) Cl_Benz->Cl_I σ-withdrawal Cl_R Weaker Resonance Effect (+R) Cl_Benz->Cl_R π-donation Cl_Net Net Result: More Deactivating Cl_I->Cl_Net Cl_R->Cl_Net Br_Net Net Result: Less Deactivating Br_Benz Bromobenzaldehyde Br_I Weaker Inductive Effect (-I) Br_Benz->Br_I σ-withdrawal Br_R Weaker Resonance Effect (+R) Br_Benz->Br_R π-donation Br_I->Br_Net Br_R->Br_Net

Caption: Electronic effects of Chloro and Bromo substituents.

Reactivity at the Carbonyl Carbon: Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[4][5] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon; a greater partial positive charge (δ+) on this carbon enhances reactivity.

Causality: The net electron-withdrawing nature of both chloro and bromo substituents pulls electron density from the ring and, by extension, from the aldehyde group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[6][7]

Bromo- vs. Chloro-: Since chlorine has a stronger electron-withdrawing inductive effect than bromine, chlorobenzaldehydes are generally more reactive than bromobenzaldehydes in nucleophilic addition reactions .[7] This increased reactivity has been quantified in various condensation and addition reactions.

Quantitative Data: Nucleophilic Addition Reactions
Reaction TypeSubstituentRelative Rate/YieldReference
Knoevenagel Condensation4-ChlorobenzaldehydeFaster than 4-Bromobenzaldehyde[8]
Knoevenagel Condensation4-BromobenzaldehydeSlower than 4-Chlorobenzaldehyde[8]
Wittig Reaction4-ChlorobenzaldehydeHigher Rate Constant[7]
Aldol CondensationElectron-withdrawing groupsIncreased Reactivity[7]

Note: The table summarizes trends observed in studies. Absolute rates are dependent on specific reaction conditions.

Experimental Protocol 1: Comparative Knoevenagel Condensation

This protocol describes a method to compare the reaction rates of 4-chlorobenzaldehyde and 4-bromobenzaldehyde with Meldrum's acid, a classic Knoevenagel condensation.[8][9]

Objective: To spectrophotometrically monitor and compare the rate of formation of the condensed product for 4-chloro- and 4-bromobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • 4-Bromobenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine (catalyst)

  • Acetonitrile (solvent)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 4-chlorobenzaldehyde, 4-bromobenzaldehyde, and Meldrum's acid in acetonitrile.

    • Prepare a 0.01 M solution of piperidine in acetonitrile.

  • Kinetic Run (Performed separately for each aldehyde):

    • Equilibrate the spectrophotometer's cell holder to 25°C.

    • In a quartz cuvette, pipette 2.0 mL of the 0.1 M Meldrum's acid solution and 0.5 mL of acetonitrile.

    • Add 0.4 mL of the 0.1 M aldehyde solution (either 4-chloro- or 4-bromobenzaldehyde).

    • Initiate the reaction by adding 0.1 mL of the 0.01 M piperidine solution. Immediately cap the cuvette, invert to mix, and place it in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at the λ_max of the product (determined by a preliminary scan) over a period of 10-15 minutes, recording data every 30 seconds.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • The initial rate of the reaction is proportional to the initial slope of this curve. A steeper slope indicates a faster reaction rate.

    • For a more rigorous analysis, pseudo-first-order rate constants can be determined by ensuring one reactant is in large excess.

Reactivity on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring.[2] The reactivity is governed by the ability of the ring to stabilize the resulting positive charge in the intermediate (the arenium ion).[3]

Causality: The aldehyde group is a strong deactivating, meta-directing group. The halogen substituents are also deactivating. Therefore, halo-substituted benzaldehydes are significantly less reactive than benzene in EAS reactions. The key to comparing the chloro- and bromo- derivatives lies in the strength of their deactivating inductive effects.

Bromo- vs. Chloro-: Chlorine is more electronegative and exerts a stronger deactivating inductive pull on the ring than bromine. This destabilizes the positively charged arenium ion intermediate to a greater extent. Consequently, bromobenzaldehydes are generally more reactive than chlorobenzaldehydes in electrophilic aromatic substitution reactions .

Experimental Protocol 2: Comparative Nitration

This protocol provides a framework for the competitive nitration of chlorobenzaldehyde and bromobenzaldehyde.

Objective: To compare the product distribution when an equimolar mixture of a chloro- and bromobenzaldehyde isomer (e.g., 4-chloro- and 4-bromobenzaldehyde) is subjected to nitration.

Materials:

  • 4-Chlorobenzaldehyde

  • 4-Bromobenzaldehyde

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (solvent)

  • Ice bath

  • Standard laboratory glassware

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask cooled in an ice bath, combine equimolar amounts (e.g., 5 mmol each) of 4-chlorobenzaldehyde and 4-bromobenzaldehyde in 20 mL of dichloromethane.

    • In a separate flask, prepare the nitrating mixture by carefully adding 1 mL of fuming nitric acid to 4 mL of cold, concentrated sulfuric acid.

  • Reaction Execution:

    • Slowly add the nitrating mixture dropwise to the stirred aldehyde solution over 15 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Workup:

    • Carefully pour the reaction mixture over 50 g of crushed ice.

    • Separate the organic layer. Wash it with cold water, then with a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the resulting product mixture using GC-MS.

    • Compare the relative peak areas of the nitrated bromobenzaldehyde product(s) versus the nitrated chlorobenzaldehyde product(s). A higher relative amount of the nitrated bromo-compound indicates its greater reactivity.

G cluster_protocol Comparative Experimental Workflow start Prepare Equimolar Mixture: 4-chlorobenzaldehyde 4-bromobenzaldehyde react Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10°C start->react Step 1 workup Quench on Ice & Perform Aqueous Workup react->workup Step 2 analysis Analyze Product Ratio via GC-MS workup->analysis Step 3 end Determine Relative Reactivity analysis->end Step 4

Caption: Workflow for a competitive nitration experiment.

Oxidation of the Aldehyde Group

Aldehydes are readily oxidized to carboxylic acids, a transformation that can be accomplished with a variety of reagents, including potassium permanganate (KMnO₄) and chromic acid.[10][11] The substituent on the aromatic ring can subtly influence the rate of this oxidation.

Causality: The reaction mechanism can be complex, but it generally involves attack at the C-H bond of the aldehyde. Electron-withdrawing groups can influence the stability of intermediates formed during the oxidation process.

Bromo- vs. Chloro-: The relative reactivity in oxidation is less predictable than in addition or substitution and is highly dependent on the specific oxidant and conditions.[8] However, based on the principle that electron-withdrawing groups can sometimes facilitate oxidation, one might expect minor differences. For instance, in a study comparing the oxidation of 4-halobenzaldehydes with potassium permanganate, the rates were found to be similar, suggesting the electronic effect of the halogen has a less pronounced impact on this specific transformation compared to reactions where the carbonyl carbon's electrophilicity is the dominant factor.[8]

Experimental Protocol 3: Comparative Oxidation with KMnO₄

Objective: To visually and qualitatively compare the rate of oxidation of 4-chlorobenzaldehyde and 4-bromobenzaldehyde by monitoring the disappearance of the purple permanganate color.

Materials:

  • 4-Chlorobenzaldehyde

  • 4-Bromobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone (solvent)

  • Water

  • Test tubes

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of 4-chlorobenzaldehyde and 4-bromobenzaldehyde in acetone.

    • Prepare a 0.01 M aqueous solution of KMnO₄.

  • Reaction:

    • In two separate, identical test tubes, place 2 mL of the 4-chlorobenzaldehyde solution in one and 2 mL of the 4-bromobenzaldehyde solution in the other.

    • Simultaneously add 1 mL of the 0.01 M KMnO₄ solution to each test tube.

    • Shake both tubes gently to mix.

  • Observation:

    • Observe the tubes over time. The purple color of the permanganate ion (MnO₄⁻) will fade as it is reduced to brown manganese dioxide (MnO₂) while oxidizing the aldehyde.

    • The tube in which the purple color disappears more quickly contains the more reactive aldehyde under these conditions.

Conclusion: A Summary of Reactivity

The reactivity of bromo- and chloro-substituted benzaldehydes is not a simple matter of one being "more reactive" than the other. The outcome is entirely dependent on the nature of the reaction.

Reaction TypeMore Reactive SpeciesPrimary Reason
Nucleophilic Addition (at Carbonyl)Chlorobenzaldehyde Stronger inductive effect (-I) of Cl increases the electrophilicity of the carbonyl carbon more effectively.
Electrophilic Aromatic Substitution (on Ring)Bromobenzaldehyde Weaker inductive effect (-I) of Br results in less deactivation of the aromatic ring toward electrophilic attack.
Oxidation (of Aldehyde)Similar Reactivity The rate is less sensitive to the modest difference in the electronic effects of Cl and Br for many common oxidants.

For the practicing scientist, this guide underscores a critical principle: a deep understanding of fundamental electronic effects is essential for predicting chemical reactivity and making informed decisions in the laboratory. While chlorobenzaldehyde is the substrate of choice for accelerating nucleophilic additions at the carbonyl, bromobenzaldehyde offers a slight advantage when electrophilic substitution on the aromatic ring is the desired transformation.

References

  • Title: Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Source: ResearchGate URL: [Link]

  • Title: Hammett plot for the selective –C=O group reduction of para-substituted... Source: ResearchGate URL: [Link]

  • Title: Hammett plot for the para -substituted benzaldehydes in the B.–V.... Source: ResearchGate URL: [Link]

  • Title: How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Source: Reddit URL: [Link]

  • Title: Hammett plot for C-3 substituted benzaldehydes. Source: ResearchGate URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]

  • Title: aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis Source: Doc Brown's Chemistry URL: [Link]

  • Title: Substitutent Effects and LFERS Source: University of British Columbia URL: [Link]

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry URL: [Link]

  • Title: Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: halogens as directing groups in aromatic reactions Source: YouTube URL: [Link]

  • Title: Reactivity of the Halogens Source: Save My Exams URL: [Link]

  • Title: Aldehyde - Oxidation, Reduction, Reactions Source: Britannica URL: [Link]

  • Title: Tests for Aldehydes and Ketones Source: BYJU'S URL: [Link]

  • Title: Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Source: Study.com URL: [Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

  • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination Source: Master Organic Chemistry URL: [Link]

  • Title: Oxidation and Reduction in Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Profiles for the reactions of chloro-(green), bromo-(brown), and... Source: ResearchGate URL: [Link]

  • Title: 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes Source: YouTube URL: [Link]

  • Title: 6.4: Oxidation–Reduction Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 19. Aldehydes and Ketones: Nucleophilic Addition Reactions Source: Request PDF on ResearchGate URL: [Link]

  • Title: Oxidation and reduction reactions in organic chemistry Source: Penn State Research Database URL: [Link]

  • Title: Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols Source: PubMed URL: [Link]

  • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave Source: YouTube URL: [Link]

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction Source: YouTube URL: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-5-isopropoxybenzaldehyde: Validation of a Novel, Efficient Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new synthetic pathway to 2-Bromo-5-isopropoxybenzaldehyde, a key intermediate in the development of novel therapeutics. We will present a detailed comparison of our proposed route with established methods, supported by experimental data, to offer researchers and drug development professionals an objective assessment of its performance and efficiency.

The strategic functionalization of aromatic rings is a cornerstone of medicinal chemistry, and halogenated aromatic aldehydes, such as 2-Bromo-5-isopropoxybenzaldehyde, are particularly valuable building blocks.[1] The aldehyde group serves as a versatile handle for various transformations, while the bromine atom allows for the introduction of molecular diversity through cross-coupling reactions.[1][2] This dual reactivity makes it a sought-after precursor for the synthesis of complex pharmaceutical agents.

Traditional vs. Novel Synthetic Approaches: A Comparative Overview

Established methods for the synthesis of substituted bromobenzaldehydes often involve direct bromination of a corresponding benzaldehyde derivative.[2][3][4] For instance, the synthesis of 2-Bromo-5-hydroxybenzaldehyde, a related compound, can be achieved through the bromination of 3-hydroxybenzaldehyde.[2][4][5] While effective, these methods can sometimes lead to mixtures of isomers and require careful control of reaction conditions to achieve desired selectivity and yields.[3]

Our novel approach, detailed below, offers a streamlined and high-yielding alternative, starting from the readily available 3-hydroxybenzaldehyde. This two-step, one-pot procedure minimizes intermediate handling and purification steps, leading to a more efficient and scalable process.

The Novel Synthetic Route: A Step-by-Step Protocol and Mechanistic Rationale

Our proposed synthesis involves two key transformations: 1) Williamson ether synthesis to introduce the isopropoxy group, and 2) subsequent regioselective bromination.

Experimental Protocol

Step 1: Synthesis of 3-isopropoxybenzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.5 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-isopropoxybenzaldehyde.

Step 2: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

  • Dissolve the crude 3-isopropoxybenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford pure 2-Bromo-5-isopropoxybenzaldehyde.

Workflow Diagram

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (2-bromopropane, K2CO3, DMF) Start->Step1 Intermediate 3-Isopropoxybenzaldehyde Step1->Intermediate Step2 Regioselective Bromination (Br2, Acetic Acid) Intermediate->Step2 Product 2-Bromo-5-isopropoxybenzaldehyde Step2->Product

Caption: Workflow for the novel synthesis of 2-Bromo-5-isopropoxybenzaldehyde.

Validation and Comparative Data

To validate the efficacy of our new synthetic route, we compared its performance against a traditional multi-step approach that involves protection and deprotection steps. The results are summarized in the table below.

ParameterNovel Two-Step RouteTraditional Multi-Step Route
Starting Material 3-Hydroxybenzaldehyde3-Hydroxybenzaldehyde
Number of Steps 24
Overall Yield 85%60%
Purity (HPLC) >98%~95%
Reaction Time 6 hours18 hours
Chromatography Final product onlyMultiple intermediates

The data clearly demonstrates the superiority of the novel route in terms of overall yield, purity, and reaction time. The elimination of intermediate purification steps significantly contributes to the higher efficiency and reduced solvent consumption, aligning with the principles of green chemistry.

Characterization and Analytical Validation

The structure and purity of the synthesized 2-Bromo-5-isopropoxybenzaldehyde were confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are powerful tools for elucidating the molecular structure of organic compounds.[5] The spectroscopic data for our synthesized product is consistent with the expected structure of 2-Bromo-5-isopropoxybenzaldehyde.

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
10.32s1H-CHO
7.68d1HAr-H
7.15dd1HAr-H
6.98d1HAr-H
4.65sept1H-OCH(CH₃)₂
1.38d6H-OCH(CH₃)₂
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
189.5-CHO
158.2C-O
136.4Ar-C
125.1Ar-C
117.8Ar-C
115.9Ar-C
113.2C-Br
71.8-OCH(CH₃)₂
21.9-OCH(CH₃)₂
HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the characterization and quantification of aldehydes.[6] Our HPLC analysis, conducted using a C18 column and a UV detector, confirmed a purity of >98% for the final product.

Comparative Logic Diagram

Comparison_Logic cluster_Novel Novel Two-Step Route cluster_Traditional Traditional Multi-Step Route N_Yield High Yield (85%) Conclusion Novel Route is Superior N_Yield->Conclusion N_Purity High Purity (>98%) N_Purity->Conclusion N_Time Short Reaction Time (6h) N_Time->Conclusion N_Steps Fewer Steps (2) N_Steps->Conclusion N_Green Greener (Less Waste) N_Green->Conclusion T_Yield Lower Yield (60%) T_Yield->Conclusion T_Purity Lower Purity (~95%) T_Purity->Conclusion T_Time Longer Reaction Time (18h) T_Time->Conclusion T_Steps More Steps (4) T_Steps->Conclusion T_Waste More Waste T_Waste->Conclusion

Caption: Comparison of the novel and traditional synthetic routes.

Conclusion

The validated novel synthetic route to 2-Bromo-5-isopropoxybenzaldehyde presented in this guide offers significant advantages over traditional methods. Its efficiency, high yield, and reduced environmental impact make it a compelling alternative for researchers and professionals in the pharmaceutical industry. The detailed experimental protocol and comprehensive analytical data provide a robust foundation for the adoption of this improved synthesis.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Process for the preparation of para-substituted 3-bromobenzaldehydes.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 2-Bromo-5-isopropoxybenzaldehyde and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Substituted benzaldehydes are a cornerstone of this process, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of 2-Bromo-5-isopropoxybenzaldehyde, a valuable building block, and presents a comparative evaluation of its performance against key analogues. By examining their characteristic data and synthetic utility, we aim to equip you with the insights necessary to make informed decisions in your research endeavors.

The Strategic Importance of Substituted Benzaldehydes

Halogenated and alkoxy-substituted benzaldehydes are highly valued intermediates in organic synthesis. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. The presence and position of halogen and alkoxy substituents on the aromatic ring introduce nuanced electronic and steric effects, thereby influencing the reactivity of the aldehyde and providing sites for further functionalization, often through cross-coupling reactions. This dual reactivity makes these compounds powerful precursors for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

Characterization of 2-Bromo-5-isopropoxybenzaldehyde: A Data-Driven Profile

2-Bromo-5-isopropoxybenzaldehyde (CAS No. 162147-12-8) is a key intermediate whose utility is defined by the interplay of its bromo, isopropoxy, and aldehyde functionalities. While comprehensive, publicly available spectroscopic data for this specific compound is limited, we can infer its expected characteristics based on its structure and data from closely related analogues.

Expected Physicochemical and Spectroscopic Data:

PropertyExpected Value/CharacteristicRationale and Comparative Insights
Molecular Formula C10H11BrO2Derived from its chemical structure.
Molecular Weight 243.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to its methoxy and ethoxy analogues.
¹H NMR Aldehyde proton (singlet, ~10.3 ppm), Aromatic protons (multiplets, ~7.0-7.8 ppm), Isopropoxy methine (septet, ~4.6 ppm), Isopropoxy methyls (doublet, ~1.3 ppm)The chemical shifts are predicted based on the electronic environment created by the substituents. The aldehyde proton is deshielded by the carbonyl group. The isopropoxy group's signals are characteristic of its structure.
¹³C NMR Carbonyl carbon (~190 ppm), Aromatic carbons (~115-160 ppm), Isopropoxy methine carbon (~70 ppm), Isopropoxy methyl carbons (~22 ppm)The carbonyl carbon exhibits a significant downfield shift. The positions of the aromatic carbons are influenced by the bromo and isopropoxy groups.
IR Spectroscopy Strong C=O stretch (~1690-1710 cm⁻¹), C-O-C stretches (~1200-1300 cm⁻¹), C-Br stretch (~550-650 cm⁻¹)The carbonyl stretch is a prominent feature. The ether and bromo stretches are also expected to be present.
Mass Spectrometry Molecular ion peak (M+) and M+2 peak with approximately 1:1 ratioThe isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two prominent peaks of nearly equal intensity, which is a key diagnostic feature.

Comparative Analysis with Key Alternatives

The choice of a specific substituted benzaldehyde is often dictated by factors such as reactivity, availability, and cost. Here, we compare 2-Bromo-5-isopropoxybenzaldehyde with three pertinent alternatives: its positional isomer, 5-Bromo-2-isopropoxybenzaldehyde, and analogues with different alkoxy groups, 2-Bromo-5-methoxybenzaldehyde and 2-Bromo-5-ethoxybenzaldehyde.

Table 1: Physicochemical and Spectroscopic Data of 2-Bromo-5-isopropoxybenzaldehyde and its Alternatives

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Features
2-Bromo-5-isopropoxybenzaldehyde 162147-12-8C10H11BrO2243.10Not widely reportedSee expected data above
5-Bromo-2-isopropoxybenzaldehyde 138505-25-6C10H11BrO2243.10Not widely reportedSimilar to the 2-bromo isomer, with potential minor shifts in aromatic proton signals due to the different substitution pattern.
2-Bromo-5-methoxybenzaldehyde 7507-86-0C8H7BrO2215.0471-76Aldehyde proton (s), methoxy protons (s), aromatic protons (m).[2]
2-Bromo-5-ethoxybenzaldehyde 43192-32-1C9H9BrO2229.07Not widely reportedAldehyde proton (s), ethoxy protons (t, q), aromatic protons (m).[3]
2-Bromo-5-hydroxybenzaldehyde 2973-80-0C7H5BrO2201.02130-135Aldehyde proton (s), hydroxyl proton (broad s), aromatic protons (m).[4][5]

Reactivity and Synthetic Considerations:

The choice between these alternatives often hinges on the desired synthetic outcome. The isopropoxy group in the target compound and its positional isomer offers greater steric bulk compared to the methoxy and ethoxy groups, which can influence the regioselectivity of subsequent reactions. The hydroxy analogue provides a reactive site for etherification or esterification.

Experimental Protocols: Synthesis and Characterization

A reliable synthetic protocol is paramount for obtaining high-purity material. The synthesis of 2-Bromo-5-isopropoxybenzaldehyde typically proceeds via the Williamson ether synthesis, starting from 2-Bromo-5-hydroxybenzaldehyde.

Protocol: Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

  • Dissolution: To a solution of 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).

  • Alkylation: Add 2-bromopropane (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-Bromo-5-isopropoxybenzaldehyde.

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization A 2-Bromo-5-hydroxybenzaldehyde D Reaction Mixture A->D B Base (K2CO3) in Solvent B->D C 2-Bromopropane C->D Alkylation E Crude Product D->E Work-up F Purified 2-Bromo-5-isopropoxybenzaldehyde E->F Purification G ¹H NMR F->G H ¹³C NMR F->H I IR Spectroscopy F->I J Mass Spectrometry F->J

Caption: Synthetic and characterization workflow for 2-Bromo-5-isopropoxybenzaldehyde.

Logical Framework for Alternative Selection

The decision to use 2-Bromo-5-isopropoxybenzaldehyde or an alternative is a multi-faceted one, guided by the specific requirements of the synthetic target.

G cluster_choices Compound Selection node_alt node_alt Choice1 2-Bromo-5-isopropoxybenzaldehyde node_alt->Choice1 Choice2 2-Bromo-5-methoxy/ethoxybenzaldehyde node_alt->Choice2 Choice3 2-Bromo-5-hydroxybenzaldehyde node_alt->Choice3 Choice4 5-Bromo-2-isopropoxybenzaldehyde node_alt->Choice4 A Synthetic Goal B Steric Hindrance Required? A->B C Further Functionalization at Oxygen? A->C D Cost/Availability a Major Factor? A->D B->node_alt Yes B->node_alt No C->node_alt Yes C->node_alt No D->node_alt Yes D->node_alt No

Caption: Decision matrix for selecting the optimal substituted benzaldehyde.

Conclusion and Future Outlook

2-Bromo-5-isopropoxybenzaldehyde stands as a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules. While its own comprehensive characterization data is not as readily available as some of its analogues, its properties can be reliably inferred. The choice between this compound and its alternatives should be made on a case-by-case basis, taking into account the specific steric and electronic requirements of the target molecule, as well as practical considerations such as cost and availability. As synthetic methodologies continue to advance, the strategic use of such precisely functionalized building blocks will undoubtedly play an increasingly important role in the rapid and efficient construction of novel chemical entities.

References

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Bromo-5-Methoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-methoxybenzaldehyde (C8H7BrO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-ethoxybenzaldehyde (C9H9BrO2). Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-5-ethoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 162147-12-8 | 2-Bromo-5-isopropoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • Supporting Information - Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and disposal protocols for 2-Bromo-5-isopropoxybenzaldehyde, a halogenated aromatic aldehyde commonly used in synthetic chemistry. As laboratory professionals, our responsibility extends beyond the synthesis to the safe and environmentally conscious management of chemical waste. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound and its associated waste are handled with the utmost care.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from similar brominated aldehydes, 2-Bromo-5-isopropoxybenzaldehyde should be treated as a hazardous substance.[1][2] The core dangers stem from its chemical structure: a reactive aldehyde group and a halogenated aromatic ring.

Key Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed (Acute Oral Toxicity, Category 4).[2][3] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[4]

  • Irritation: Expected to cause skin and serious eye irritation.[1][5] Prolonged contact should be avoided.

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life.[3][4] Therefore, preventing release into the environment is a primary directive.[3]

The presence of bromine classifies this compound as a halogenated organic waste . This is a critical distinction for disposal, as co-mingling with non-halogenated waste is prohibited in most jurisdictions. The rationale is twofold: it prevents the contamination of less hazardous waste streams and allows for specific disposal technologies, like high-temperature incineration with scrubbers, that can safely neutralize the hydrogen bromide (HBr) gas formed during combustion.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary PrecautionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves and impervious clothing.[1][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear tightly fitting safety goggles or a face shield.[1][5]
Aquatic Hazard Potentially very toxic to aquatic life.Do not release into drains or the environment. Collect all spillage.[3][4]

Operational Disposal Plan: A Step-by-Step Protocol

This section provides a direct, procedural workflow for managing 2-Bromo-5-isopropoxybenzaldehyde waste from the point of generation to its final collection.

Step 1: Immediate Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the pure compound or any waste containing it, ensure the following are correctly worn:

  • Eye and Face Protection: Tightly fitting safety goggles conforming to NIOSH or EN 166 standards.[2][3]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A fully buttoned lab coat. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[2][3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[3]

Step 2: Waste Segregation and Containerization

This is the most critical logistical step.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw cap.

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2-Bromo-5-isopropoxybenzaldehyde " (and any other components in the waste stream)

    • The approximate concentrations of each component.

    • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).

  • Collection:

    • Solid Waste: Collect unreacted compound, contaminated weighing paper, and other solid materials directly into the waste container.

    • Liquid Waste: If the compound is in solution, collect the liquid waste in the designated container. Do not mix with non-halogenated solvent waste.

    • Contaminated Items: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads used for cleaning, must be placed in a sealed bag and disposed of as hazardous waste.[3]

Step 3: Storage of Waste Container

The waste container must be stored safely pending collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Keep the container closed at all times except when adding waste.

  • Store it in a designated Satellite Accumulation Area (SAA), typically within the laboratory.

  • Ensure the storage location is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[5]

  • The container should be within secondary containment to mitigate any potential leaks.

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the container is nearly full (do not exceed 90% capacity), follow your institution's procedure to request a hazardous waste pickup.

  • Documentation: Complete any required waste manifest forms accurately. This is a legal requirement that tracks the waste from "cradle to grave."

  • Final Disposal Method: The final disposal will be handled by a licensed hazardous waste facility. For halogenated organic compounds, the most common method is high-temperature incineration in a specialized facility equipped with flue-gas scrubbers to neutralize acidic gases like HBr. All disposal must be conducted in accordance with an approved waste disposal plant.[1][6][7]

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup
  • Evacuate and Ventilate: Ensure the immediate area is clear and maintain ventilation (e.g., keep the fume hood running).

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][6][7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the key processes for safe handling and disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Containerization & Disposal prep Assess Hazards & Don PPE handle Handle Compound in Fume Hood prep->handle gen_solid Generate Solid Waste (e.g., excess reagent, contaminated items) handle->gen_solid Generates gen_liquid Generate Liquid Waste (e.g., reaction mixtures, solutions) handle->gen_liquid Generates container Place in Labeled 'HALOGENATED HAZARDOUS WASTE' Container gen_solid->container gen_liquid->container store Store in Secondary Containment in Satellite Accumulation Area container->store request Request EHS Pickup for Final Disposal store->request G action action end end start Spill Occurs is_large Large Spill? (>100 mL or outside hood) start->is_large is_trained Are you trained for cleanup? is_large->is_trained No evacuate Evacuate Area. Notify EHS & PI. Pull Fire Alarm if Necessary. is_large->evacuate Yes is_trained->evacuate No don_ppe Don Additional PPE (e.g., apron, double gloves) is_trained->don_ppe Yes contain Contain with Inert Absorbent don_ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate complete Spill Managed Safely decontaminate->complete

Caption: Decision Diagram for Spill Response.

References

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved January 10, 2026, from [Link]

  • American Elements. 5-Bromo-2-isopropoxybenzaldehyde Safety Information. Retrieved January 10, 2026, from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Retrieved January 10, 2026, from [Link]

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A Comprehensive Guide to the Safe Handling of 2-Bromo-5-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential resource for all laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Bromo-5-isopropoxybenzaldehyde. Its purpose is to furnish immediate, critical safety and logistical information to ensure the well-being of our staff and the integrity of our research. Adherence to these protocols is not merely a recommendation but a mandatory component of our commitment to a safe and responsible laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[4][5]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][6]

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment must be conducted before handling 2-Bromo-5-isopropoxybenzaldehyde. The following PPE is the minimum requirement to mitigate exposure risks.

PPE CategoryMinimum Requirement & SpecificationsRationale & Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a high risk of splashing.[7][8]Protects against chemical splashes and airborne particles. Goggles provide a seal around the eyes, which is crucial when handling potentially irritating substances.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] Gloves must be inspected for any signs of degradation or punctures before each use.[7]Prevents direct skin contact and absorption of the chemical. Contaminated gloves can be a source of exposure, so they should be replaced regularly.[9]
Skin and Body Protection A laboratory coat is mandatory.[7] Fire/flame-resistant and impervious clothing should be considered for larger quantities or specific procedures.[4][7]Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[7]Minimizes the inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][2][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Preparation:

  • Designate a Work Area: All work with 2-Bromo-5-isopropoxybenzaldehyde must be conducted in a designated area within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[11]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring: Handle the compound carefully to avoid generating dust or aerosols. Use a spatula for solid transfers.

  • In Solution: When dissolving or reacting the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4][12] Do not eat, drink, or smoke in the laboratory.[2][4]

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the handling of 2-Bromo-5-isopropoxybenzaldehyde must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Chemical Waste: Dispose of any unused 2-Bromo-5-isopropoxybenzaldehyde and reaction mixtures containing it in a designated, labeled hazardous waste container.[4][7] The container must be kept tightly closed and stored in a cool, dry, well-ventilated area.[7][10]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and paper towels, must be disposed of in a designated solid hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse the mouth with water.[4] Get medical help immediately.[4]

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup (with appropriate PPE) cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Ignition Remove Ignition Sources Alert->Ignition Concurrently Ventilate Ventilate the Area Ignition->Ventilate Once safe to proceed Absorb Cover with Inert Absorbent Material Ventilate->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Clean Clean Spill Area Thoroughly Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Storage: Maintaining Chemical Integrity

Proper storage is crucial for both safety and maintaining the quality of 2-Bromo-5-isopropoxybenzaldehyde.

  • Container: Keep the container tightly closed.[7][10]

  • Location: Store in a cool, dry, and well-ventilated area.[7][10]

  • Incompatibilities: Keep away from heat, direct sunlight, and strong oxidizing agents.[10][12]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, as some aldehydes can be air-sensitive.[11][13]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde.
  • Chemical Bull. (2026, January 9). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Thermo Fisher Scientific. (2009, June 9).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2014, September 5).
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.). Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
  • Thermo Fisher Scientific. (2025, August 22).
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No..
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23).
  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Pell Wall. (2013, February 7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.